FGFR1 inhibitor-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H22F5N3O3 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
1-[5,5-bis(4-fluorophenyl)pentyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C25H22F5N3O3/c26-18-8-4-16(5-9-18)21(17-6-10-19(27)11-7-17)3-1-2-14-31-24(34)32-20-12-13-23(33(35)36)22(15-20)25(28,29)30/h4-13,15,21H,1-3,14H2,(H2,31,32,34) |
InChI Key |
PYHZCSUPIZNJGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCCNC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, a critical class of targeted therapies in oncology. This document details the intricate signaling pathways governed by FGFR1, the molecular interactions of various inhibitor classes, and the experimental methodologies used to characterize their activity.
The FGFR1 Signaling Pathway: A Central Regulator of Cellular Processes
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in numerous cellular functions, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR1 signaling cascade through gene amplification, activating mutations, or chromosomal translocations is a key driver in a variety of human cancers, making it a prime target for therapeutic intervention.
The activation of FGFR1 is initiated by the binding of its cognate ligands, the Fibroblast Growth Factors (FGFs), in the presence of heparan sulfate proteoglycans. This binding event induces receptor dimerization, leading to the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2] This autophosphorylation activates the kinase and creates docking sites for various downstream signaling proteins, thereby initiating a cascade of intracellular signaling events.
The primary signaling pathways activated by FGFR1 include:
-
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Upon FGFR1 activation, adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2) are recruited and phosphorylated. This leads to the recruitment of the GRB2-SOS complex, which in turn activates RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to regulate gene expression.
-
The PI3K-AKT-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism. The recruitment of GRB2 and GAB1 to the activated FGFR1 complex can lead to the activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates AKT (also known as Protein Kinase B). Activated AKT has a wide range of downstream targets, including mTOR, that promote cell survival and proliferation.
-
The Phospholipase Cγ (PLCγ) Pathway: Activation of PLCγ by FGFR1 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), both of which are involved in a variety of cellular responses.
Below is a diagram illustrating the FGFR1 signaling pathway.
Caption: The FGFR1 signaling pathway, illustrating ligand binding, receptor dimerization, and activation of downstream cascades.
Mechanism of Action of FGFR1 Inhibitors
FGFR1 inhibitors are a diverse group of molecules designed to block the aberrant signaling from this receptor. They can be broadly categorized into three main classes based on their mechanism of action.
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
The majority of clinically developed FGFR1 inhibitors are small molecules that target the intracellular kinase domain of the receptor. These inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the FGFR1 kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.
There are two main types of small molecule TKIs:
-
Non-covalent (Reversible) Inhibitors: These inhibitors form non-covalent bonds with the ATP-binding site and their binding is reversible.
-
Covalent (Irreversible) Inhibitors: These inhibitors form a covalent bond with a specific amino acid residue within or near the ATP-binding pocket, leading to permanent inactivation of the kinase.
The inhibition of ATP binding blocks the autophosphorylation of the FGFR1 receptor, thereby abrogating the entire downstream signaling cascade.
Caption: Mechanism of action of small molecule FGFR1 inhibitors, which block the ATP-binding site of the kinase domain.
Monoclonal Antibodies
Monoclonal antibodies targeting FGFR1 typically bind to the extracellular domain of the receptor. By doing so, they can inhibit signaling through several mechanisms:
-
Preventing Ligand Binding: The antibody can sterically hinder the binding of FGF ligands to the receptor, thus preventing its activation.
-
Inhibiting Dimerization: The antibody may bind in a way that prevents two FGFR1 monomers from coming together to form an active dimer.
-
Receptor Downregulation: Binding of the antibody can induce internalization and degradation of the receptor, reducing the number of available receptors on the cell surface.
Ligand Traps
Ligand traps are engineered proteins that consist of the extracellular domain of an FGF receptor fused to the Fc portion of an antibody. These molecules act as decoys by binding to and sequestering FGF ligands in the extracellular space, thereby preventing them from binding to and activating their natural receptors on the cell surface.
Quantitative Data on FGFR1 Inhibitors
The potency of FGFR1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the FGFR1 kinase by 50%. The following table summarizes the IC50 values for several prominent FGFR1 inhibitors against the FGFR family of kinases.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Infigratinib (BGJ398) | 0.9 - 1.1 | 1.0 - 1.4 | 1.0 - 2.0 | 60 - 61 | [3][4][5][6][7] |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | [8][9][10] |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | [11][12][13] |
| AZD4547 | 0.2 - 12 | 2.0 - 2.5 | 1.8 - 40 | 165 | [14][15][16] |
| PD173074 | ~25 | - | 5 | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The characterization of FGFR1 inhibitors relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR1 kinase.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test inhibitor or vehicle (DMSO)
-
Recombinant FGFR1 kinase
-
Mix and incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical experimental workflow for an in vitro FGFR1 kinase inhibition assay.
Western Blot Analysis of FGFR1 Phosphorylation
This method is used to assess the effect of an inhibitor on the phosphorylation status of FGFR1 and its downstream signaling proteins in a cellular context.
Materials:
-
Cancer cell line with known FGFR1 activity (e.g., amplified or mutated)
-
Cell culture medium and supplements
-
Test inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the FGFR1 inhibitor or vehicle for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 7.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest (e.g., anti-total-FGFR1).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with an inhibitor.
Materials:
-
Cancer cell line
-
Cell culture medium
-
Test inhibitor compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the FGFR1 inhibitor or vehicle and incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells. Determine the IC50 value for cell viability.
This guide provides a foundational understanding of the mechanism of action of FGFR1 inhibitors. For further detailed information and specific experimental conditions, it is recommended to consult the primary literature and manufacturer's protocols for the reagents and equipment used.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genetex.com [genetex.com]
- 4. genscript.com [genscript.com]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 6. www2.nau.edu [www2.nau.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. promega.com [promega.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 2.3. Western Blot Analysis for Related Proteins [bio-protocol.org]
- 13. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel FGFR1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Given the significant role of aberrant FGFR1 signaling in various cancers, including breast, lung, and bladder cancer, the development of potent and selective inhibitors is a critical area of oncology research.[1][2][3][4] This document details the core aspects of this process, from understanding the underlying signaling pathways to the practicalities of experimental evaluation.
The FGFR1 Signaling Pathway in Oncology
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, undergoes dimerization and autophosphorylation.[3][5] This activation triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and angiogenesis.[1][3][5] In cancer, genetic alterations such as gene amplification, mutations, and translocations can lead to constitutive activation of FGFR1 signaling, driving tumor growth and progression.[1][3][4]
The primary signaling cascades initiated by FGFR1 activation include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation and differentiation.[5][6]
-
PI3K-AKT-mTOR Pathway: This cascade is central to promoting cell survival and inhibiting apoptosis.[3][5]
-
PLCγ-PKC Pathway: Activation of this pathway influences cell motility and invasion.[3][5]
-
JAK-STAT Pathway: This pathway is involved in mediating inflammatory responses and cell proliferation.[3][5]
Understanding these pathways is fundamental to designing effective inhibitors and developing assays to measure their biological activity.
Caption: The FGFR1 signaling pathway and its major downstream cascades.
Classes of Novel FGFR1 Inhibitors and Their Synthesis
The development of FGFR1 inhibitors has led to a variety of chemical scaffolds, each with distinct properties and synthetic routes.
Urea-Based Inhibitors
Urea-based compounds have been identified as a promising class of FGFR1 inhibitors, with some demonstrating the ability to cross the blood-brain barrier, a crucial feature for treating brain metastases.[7][8] The synthesis of these inhibitors often involves a fragment-based approach, modifying the "head," "linker," and "tail" moieties of a hit compound to optimize activity.[7]
A general synthetic scheme for urea-based inhibitors involves the reaction of an isocyanate with an amine. The diverse functionalities on the aromatic rings of both the isocyanate and amine precursors allow for extensive structure-activity relationship (SAR) studies.
Pyrimidine-Based Inhibitors
Pyrimidine derivatives represent another significant class of FGFR inhibitors.[9][10][11] The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the ATP-binding pocket of the FGFR1 kinase domain.[11] Synthesis of these compounds often utilizes multicomponent reactions, such as the Biginelli reaction, to construct the core heterocyclic structure.[10] Further modifications at various positions of the pyrimidine ring are then performed to enhance potency and selectivity.[9]
Irreversible Covalent Inhibitors
To achieve prolonged target inhibition and potentially overcome drug resistance, irreversible covalent inhibitors have been developed.[12][13][14][15] These molecules typically contain a reactive "warhead," such as an acrylamide group, that forms a covalent bond with a specific cysteine residue within or near the ATP-binding site of FGFR1.[12][13][15] The synthesis of these inhibitors requires careful planning to incorporate the reactive moiety while maintaining the overall structure required for initial non-covalent binding.
Quantitative Data on Novel FGFR1 Inhibitors
The efficacy of newly synthesized FGFR1 inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of different compounds.
| Compound Class | Inhibitor Example | Target | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Pan-FGFR | Erdafitinib | FGFR1 | 1.2 | - | - | [12] |
| FGFR2 | 2.5 | - | - | [12] | ||
| FGFR3 | 4.6 | - | - | [12] | ||
| FGFR4 | 4.0 | - | - | [12] | ||
| Pan-FGFR | Pemigatinib | FGFR1 | 0.4 | - | - | [16] |
| FGFR2 | 0.5 | - | - | [16] | ||
| FGFR3 | 1.2 | - | - | [16] | ||
| FGFR4 | 30 | - | - | [16] | ||
| Pan-FGFR | Infigratinib (BGJ398) | FGFR1 | 0.9 | - | - | [16] |
| FGFR2 | 1.4 | - | - | [16] | ||
| FGFR3 | 1.0 | - | - | [16] | ||
| Pan-FGFR | Futibatinib (TAS-120) | FGFR1 | 1.8 | - | - | [16] |
| FGFR2 | 1.4 | - | - | [16] | ||
| FGFR3 | 1.6 | - | - | [16] | ||
| FGFR4 | 3.7 | - | - | [16] | ||
| FGFR1 Selective | PD173074 | FGFR1 | ~25 | - | - | [16] |
| Allosteric | SSR128129E | FGFR1 | 1900 | - | - | [16] |
| Irreversible | FIIN-2 | FGFR1 | 3.09 | - | - | [16] |
| FGFR2 | 4.3 | - | - | [16] | ||
| FGFR3 | 27 | - | - | [16] | ||
| FGFR4 | 45.3 | - | - | [16] | ||
| Irreversible | PRN1371 | FGFR1 | 0.6 | - | - | [16] |
| FGFR2 | 1.3 | - | - | [16] | ||
| FGFR3 | 4.1 | - | - | [16] | ||
| FGFR4 | 19.3 | - | - | [16] | ||
| Indazole-based | Compound 9u | FGFR1 | 3.3 | - | 468.2 | [17] |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | Compound 7n | FGFR1/2 | 8/4 | - | - | [18] |
| FGFR4 | 3.8 | - | - | [18] | ||
| Virtual Screen Hit | Compound 6 | FGFR1 | 0.24 | TNBC cells | - | [19] |
| FGFR1 V561M | 1.24 | [19] |
Experimental Protocols
A standardized workflow is essential for the systematic evaluation of novel FGFR1 inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.
Caption: A typical experimental workflow for the evaluation of novel FGFR1 inhibitors.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of FGFR1.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay:
-
Reagents: Recombinant human FGFR1 kinase, biotinylated peptide substrate, ATP, and HTRF detection reagents (e.g., europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665).[20]
-
Procedure: a. In a 384-well plate, add the test compound at various concentrations. b. Add the FGFR1 kinase and the biotinylated substrate peptide. c. Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 30-60 minutes). d. Stop the reaction and add the HTRF detection reagents. e. Incubate to allow for antibody binding to the phosphorylated substrate. f. Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.
-
Data Analysis: The ratio of the two emission signals is proportional to the amount of phosphorylated substrate. IC50 values are calculated from the dose-response curves.
Cell-Based Assays
Cell-based assays are crucial for determining the effect of an inhibitor in a more biologically relevant context.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Lines: Utilize cancer cell lines with known FGFR1 amplification or dependency (e.g., NCI-H1581, DMS114 for lung cancer; SNU-16 for gastric cancer).[21][22]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). c. Add the proliferation reagent (e.g., MTT or CellTiter-Glo®). d. Incubate as per the manufacturer's instructions. e. Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle control and determine the IC50 value.
Western Blotting for Pathway Modulation:
-
Cell Culture and Treatment: Culture FGFR1-dependent cells and treat with the inhibitor for a defined period. A positive control, such as FGF2, can be used to stimulate the pathway.[22][23]
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with primary antibodies against phosphorylated FGFR1 (p-FGFR1), total FGFR1, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin). c. Wash and incubate with HRP-conjugated secondary antibodies. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[24]
-
Analysis: Densitometry is used to quantify the changes in protein phosphorylation levels upon inhibitor treatment.
In Vivo Models
In vivo studies are essential for evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds.
Xenograft Tumor Models:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Implantation: Subcutaneously inject FGFR1-amplified cancer cells into the flank of the mice.[21][23]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the inhibitor via a clinically relevant route (e.g., oral gavage) at various doses and schedules.[21][23]
-
Efficacy Assessment: a. Measure tumor volume regularly using calipers. b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).[23]
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
The discovery and synthesis of novel FGFR1 inhibitors is a dynamic and promising field in cancer drug development. A multi-pronged approach that combines rational drug design, efficient synthesis, and a systematic cascade of in vitro and in vivo evaluations is critical for identifying clinically viable candidates. The methodologies and data presented in this guide provide a framework for researchers and scientists to navigate the complexities of this process and contribute to the development of next-generation targeted therapies for FGFR1-driven cancers.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery and characterization of novel FGFR1 inhibitors in triple-negative breast cancer via hybrid virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 24. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, covering their chemical structures, physicochemical properties, and the methodologies used for their characterization. It is intended to serve as a technical resource for professionals engaged in oncology and drug discovery.
Introduction: FGFR1 as a Therapeutic Target
Fibroblast Growth Factor Receptor 1 (FGFR1) is a member of the receptor tyrosine kinase (RTK) family, which also includes FGFR2, FGFR3, and FGFR4.[1][2] These receptors are key regulators of essential cellular processes, including proliferation, differentiation, migration, and survival.[3][4] The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[5][6] This activation triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK-ERK and PI3K-AKT pathways.[3][5][7]
Genetic aberrations such as gene amplification, point mutations, or chromosomal translocations involving FGFR1 can lead to constitutive activation of its signaling pathways.[3] These alterations are implicated in the pathogenesis of various malignancies, including lung, breast, and bladder cancers, making FGFR1 an attractive target for therapeutic intervention.[2][3] FGFR1 inhibitors are designed to block this aberrant signaling, thereby impeding tumor growth and survival.[2]
The FGFR1 Signaling Pathway
Upon ligand binding (e.g., FGF1, FGF2), FGFR1 dimerizes, leading to the activation of its intrinsic tyrosine kinase activity. This results in the phosphorylation of key tyrosine residues, which act as docking sites for adaptor proteins like FRS2 (FGFR Substrate 2).[5][8] Phosphorylated FRS2 recruits the GRB2-SOS complex, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway, a critical driver of cell proliferation. Concurrently, the activation of the PI3K-AKT pathway promotes cell survival, while the PLCγ pathway activation influences cell migration and other processes.[3][9]
Caption: The FGFR1 signaling cascade, initiating from ligand binding at the cell membrane to downstream pathway activation.
Chemical Structures and Properties of FGFR1 Inhibitors
FGFR1 inhibitors can be broadly classified based on their selectivity and mechanism of action. First-generation inhibitors were often non-selective, targeting multiple tyrosine kinases like VEGFR and PDGFR.[5][10] Subsequent development has led to more selective and potent pan-FGFR inhibitors as well as irreversible covalent inhibitors.
Key FGFR Inhibitors: Potency and Selectivity
The following table summarizes the in vitro potency (IC50) of several notable FGFR inhibitors against the four FGFR family members, highlighting their selectivity profile. Lower IC50 values indicate higher potency.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Chemical Structure |
| Pemigatinib | Pan-FGFR, Selective | 0.4[11][12] | 0.5[11][12] | 1.0[11] | 30[11][12] |
|
| Infigratinib (BGJ398) | Pan-FGFR, Selective | 0.9[11][12] | 1.4[11][12] | 1.0[11] | 60[11] |
|
| Erdafitinib | Pan-FGFR, Selective | 1.2[11] | 2.5[11] | 3.0[11] | 5.7[11] |
|
| Ponatinib | Multi-kinase | 2.2[12] | 1.5 (VEGFR2)[12] | - | - |
|
| AZD4547 | Pan-FGFR, Selective | 0.2[12] | 2.5[12] | 1.8[12] | Weaker activity[12] |
|
| Futibatinib (TAS-120) | Pan-FGFR, Irreversible | 1.8[12] | 1.4[12] | 1.6[12] | 3.7[12] |
|
| FIIN-2 | Pan-FGFR, Irreversible | 3.09[12] | 4.3[12] | 27[12] | 45.3[12] |
|
Pharmacokinetic Properties
Pharmacokinetic (PK) parameters determine the absorption, distribution, metabolism, and excretion of a drug. The table below presents available PK data for selected FGFR inhibitors.
| Inhibitor | Dosing Regimen | Tmax (hours) | Key Observations |
| Erdafitinib | Multiple daily dosing | 2 - 6[13] | Plasma concentrations show a dose-dependent increase.[13] |
| Debio 1347 | Once daily (oral) | Not specified | PK properties support a once-daily oral dosing regimen.[14] |
Experimental Protocols for Inhibitor Characterization
Evaluating the efficacy and mechanism of an FGFR1 inhibitor requires a suite of biochemical and cell-based assays. Below are detailed protocols for two fundamental experiments.
In Vitro Kinase Activity Assay (HTRF-based)
This protocol describes a method to measure the direct inhibitory effect of a compound on the enzymatic activity of recombinant FGFR1 kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) format. This method is adapted from commercially available kits and common laboratory practices.[15][16]
Objective: To determine the IC50 value of a test compound against FGFR1 kinase.
Materials & Reagents:
-
Recombinant human FGFR1 kinase (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-Pyk2 Tyr402)[15]
-
ATP (Adenosine triphosphate)
-
Test inhibitor compound (serial dilutions in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-conjugated acceptor fluorophore (e.g., SA-XL665)
-
Stop solution (e.g., EDTA in detection buffer)
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add 2.5 µL of 2X test compound dilution (in kinase buffer) to the wells of the 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of kinase buffer with equivalent DMSO concentration.
-
Add 2.5 µL of 2X enzyme solution (recombinant FGFR1 in kinase buffer) to all wells except the 0% inhibition control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X substrate/ATP mix in kinase buffer. The final concentrations should be at the Km for ATP and an appropriate concentration for the peptide substrate (e.g., 1.5 µM).[15]
-
Add 5 µL of the substrate/ATP mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
Stop Reaction and Detection:
-
Add 10 µL of the stop/detection mix (containing EDTA, Eu-labeled antibody, and SA-acceptor) to each well.
-
Incubate for 60 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
-
Data Analysis:
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.
Cellular Proliferation Assay
This protocol outlines a method to assess an inhibitor's ability to suppress the growth of cancer cells that are dependent on FGFR1 signaling.
Objective: To determine the EC50 value of a test compound in an FGFR1-dependent cancer cell line.
Materials & Reagents:
-
FGFR1-amplified or -mutated cancer cell line (e.g., NCI-H1703, KMS-11).[16][17]
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Test inhibitor compound (serial dilutions).
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet).
-
Sterile 96-well clear-bottom cell culture plates.
-
Luminometer, fluorometer, or absorbance plate reader.
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours (or an appropriate duration for the cell line) at 37°C, 5% CO2.
-
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration).
-
Drug Discovery and Development Logic
The development of a novel FGFR1 inhibitor follows a structured, multi-stage process, from initial discovery to clinical evaluation. This logical workflow ensures that only the most promising candidates with favorable efficacy and safety profiles advance.
Caption: Logical workflow for the development of an FGFR1 targeted therapy.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 3. medchem.org.ua [medchem.org.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Safety, pharmacokinetic, and pharmacodynamics of erdafitinib, a pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor, in patients with advanced or refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
FGFR1 Gene Amplification as a Therapeutic Target: A Technical Guide
Executive Summary
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of FGFR1 signaling, frequently driven by gene amplification, is a key oncogenic driver in a variety of solid tumors. This amplification leads to protein overexpression and constitutive downstream signaling, promoting uncontrolled cell growth, survival, and angiogenesis.[1][2] Consequently, FGFR1 has emerged as a critical therapeutic target, with several targeted inhibitors demonstrating clinical efficacy in patient populations selected by companion diagnostics. This guide provides an in-depth overview of the FGFR1 signaling pathway, the prevalence of FGFR1 amplification across different cancers, validated methods for its detection, and a summary of current therapeutic strategies.
The FGFR1 Signaling Pathway
Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation.[3] This event initiates a cascade of intracellular signaling through several major downstream pathways critical for cell function and, when dysregulated, for oncogenesis.[3][4]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Activation of this pathway is a primary consequence of FGFR1 signaling and is crucial for regulating cell proliferation and differentiation.[3][5]
-
PI3K/AKT/mTOR Pathway: This pathway is vital for promoting cell survival and inhibiting apoptosis.[1][4]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), influencing cellular processes like metastasis.[3][4]
-
JAK/STAT Pathway: This pathway can be activated by FGFR1 to promote tumor invasion and metastasis.[4]
Aberrant activation due to FGFR1 gene amplification results in the constitutive, ligand-independent firing of these pathways, driving tumor growth and survival.[1]
Prevalence and Clinical Significance of FGFR1 Amplification
FGFR1 amplification is the most common FGFR alteration and is observed across a range of solid tumors, with particularly high frequencies in squamous cell carcinomas.[6] This alteration is often associated with a poor prognosis.[7][8] The prevalence varies significantly by cancer type, highlighting the need for specific biomarker testing.
| Cancer Type | Prevalence of FGFR1 Amplification (%) | Key References |
| Squamous Cell Lung Cancer (Sq-NSCLC) | 4.6 - 22% | [6][9] |
| Breast Cancer | 5 - 15% | [6][10][11] |
| Head and Neck Squamous Cell Carcinoma | 3 - 17% | [7][12] |
| Ovarian Cancer | 5 - 9% | [6][8] |
| Esophageal Squamous Cell Carcinoma | ~28% | [7] |
| Urothelial Carcinoma | ~9% | [8] |
| Small-Cell Lung Cancer (SCLC) | ~6% | [9] |
| Gastroesophageal Cancer | ~3% | [13] |
| Colorectal Cancer | ~2% | [6] |
Diagnostic Methodologies for Detecting FGFR1 Amplification
Accurate detection of FGFR1 gene amplification is essential for identifying patients who may benefit from targeted therapies. Several laboratory methods are employed, with Fluorescence In Situ Hybridization (FISH) being the historical gold standard. Next-Generation Sequencing (NGS) is increasingly used for its ability to assess multiple genomic alterations simultaneously.
Experimental Protocol: Fluorescence In Situ Hybridization (FISH)
FISH is a cytogenetic technique used to detect the presence or absence of specific DNA sequences on chromosomes. For FGFR1 amplification, a dual-color probe set is typically used.
-
Objective: To quantify the copy number of the FGFR1 gene relative to a control centromeric probe on the same chromosome (CEP8).
-
Probe Design:
-
Methodology:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized and rehydrated.[16][17]
-
Pretreatment: Slides undergo antigen retrieval with heat and protease digestion to expose the nuclear DNA.[7]
-
Denaturation: The probe mixture and the target DNA on the slide are denatured at a high temperature (e.g., 72°C) to create single-stranded DNA.
-
Hybridization: The fluorescent probes are applied to the tissue, and the slide is incubated overnight in a humidified chamber (e.g., at 37°C) to allow the probes to anneal to their complementary DNA targets.[7]
-
Post-Hybridization Washes: Slides are washed to remove unbound probes and reduce non-specific background signals.[18]
-
Counterstaining & Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole), and the slides are analyzed under a fluorescence microscope.[7]
-
-
Scoring and Interpretation:
-
At least 40-100 non-overlapping tumor cell nuclei are scored.[17][19]
-
The number of FGFR1 signals (red) and CEP8 signals (green) are counted for each nucleus.
-
The FGFR1/CEP8 ratio is calculated.
-
Amplification is defined as an FGFR1/CEP8 ratio ≥ 2.0 .[12][19] Some studies use additional criteria, such as an average FGFR1 gene copy number of ≥6 in cases of polysomy.[19]
-
Experimental Protocol: Next-Generation Sequencing (NGS)
NGS panels provide a comprehensive approach by simultaneously assessing multiple types of genomic alterations (mutations, fusions, and copy number variations) in hundreds of genes.
-
Objective: To determine the copy number of the FGFR1 gene from sequencing read depth data.
-
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue.[20]
-
Library Preparation: The DNA is fragmented, and adapters are ligated to the ends.
-
Hybrid Capture: The DNA library is enriched for target regions (including the FGFR1 gene) using a panel of biotinylated probes.[13][20]
-
Sequencing: The captured library is sequenced on a platform like the Illumina NovaSeq 6000.[20]
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to a human reference genome.
-
The read depth (coverage) across each target region is calculated.
-
A bioinformatic pipeline compares the normalized read depth of the FGFR1 gene in the tumor sample to a baseline established from a pool of diploid (normal) samples.[21]
-
An increased ratio of read depth indicates a copy number gain or amplification.[22]
-
-
-
Interpretation: The output typically provides a specific copy number value or a qualitative assessment (e.g., "amplification detected"). The threshold for calling an amplification is pipeline-dependent but is calibrated against orthogonal methods like FISH.
Experimental Protocol: Immunohistochemistry (IHC)
IHC detects the overexpression of the FGFR1 protein in tumor tissue, which is often a consequence of gene amplification. While not a direct measure of amplification, it can be used as a screening tool.
-
Objective: To semi-quantitatively assess the level of FGFR1 protein expression.
-
Methodology:
-
Sample Preparation: FFPE tissue sections (4 µm) are deparaffinized and rehydrated.[16]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[16][23]
-
Blocking: Endogenous peroxidases and non-specific protein binding sites are blocked.[16]
-
Primary Antibody Incubation: Slides are incubated (e.g., overnight at 4°C) with a primary antibody specific to FGFR1 (e.g., Cell Signaling Technology D8E4).[16]
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) that produces a colored precipitate at the antigen site.[16]
-
Counterstaining: Nuclei are lightly stained with hematoxylin for morphological context.[16]
-
-
Scoring and Interpretation:
-
A pathologist assesses both the percentage of positive tumor cells and the staining intensity (0=none, 1+=weak, 2+=moderate, 3+=strong).[16]
-
An H-score is often calculated using the formula: H-score = [1 × (% cells 1+)] + [2 × (% cells 2+)] + [3 × (% cells 3+)], resulting in a score from 0 to 300.[16]
-
A positive correlation between a high H-score and FGFR1 amplification by FISH has been demonstrated.[19]
-
Therapeutic Strategies Targeting FGFR1 Amplification
The dependence of certain tumors on FGFR1 signaling makes them susceptible to targeted inhibition. Several small molecule tyrosine kinase inhibitors (TKIs) have been developed, ranging from multi-kinase inhibitors to highly selective pan-FGFR inhibitors.
Overview of Selected FGFR Inhibitors
The clinical development of FGFR inhibitors has led to FDA approvals for certain indications, primarily in urothelial carcinoma and cholangiocarcinoma with FGFR2/3 alterations.[24] Trials in FGFR1-amplified tumors have shown more modest response rates, suggesting that patient selection and the level of amplification may be critical for efficacy.[6][10]
| Inhibitor | Target(s) | Developmental Stage / Approval | Selected Clinical Data in FGFR-Altered Tumors | References |
| Erdafitinib | Pan-FGFR (FGFR1-4) | FDA-approved for urothelial carcinoma with FGFR2/3 alterations. | Phase II (BLC2001): ORR of 40% in patients with FGFR alterations. | [24][25] |
| Pemigatinib | FGFR1-3 | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II (FIGHT-202): ORR of 35.5% in FGFR2 fusion/rearrangement-positive cholangiocarcinoma. | [24][26] |
| Infigratinib | FGFR1-3 | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II: ORR of 22% in FGFR2 fusion-positive cholangiocarcinoma. | [26][27] |
| Futibatinib | Pan-FGFR (FGFR1-4), Irreversible | FDA-approved for cholangiocarcinoma with FGFR2 fusions/rearrangements. | Phase II (FOENIX-CCA2): ORR of 42% in FGFR2 fusion/rearrangement-positive cholangiocarcinoma. | [24][27] |
| Dovitinib | Multi-kinase (inc. FGFR1/3) | Investigational | Phase II (FGFR1-amplified Sq-NSCLC): ORR of 11.5%, median PFS of 2.9 months. | [6][25] |
| AZD4547 | FGFR1-3 | Investigational | Phase I (FGFR1-amplified Sq-NSCLC): ORR of 8%. | [25] |
| Rogaratinib | Pan-FGFR (FGFR1-4) | Investigational | Active in patients selected by high FGFR mRNA expression. | [28] |
Conclusion and Future Directions
FGFR1 gene amplification is a clinically relevant, targetable oncogenic driver in a subset of solid tumors. The development of specific FGFR inhibitors has provided a new therapeutic avenue for patients identified through robust molecular diagnostics. However, clinical responses in FGFR1-amplified cancers have been variable, underscoring challenges such as intra-tumor heterogeneity and potential resistance mechanisms.[6][19]
Future research should focus on:
-
Refining patient selection criteria, potentially incorporating co-occurring genomic alterations and the level of FGFR1 amplification.
-
Investigating mechanisms of primary and acquired resistance to FGFR inhibitors.
-
Exploring rational combination therapies to enhance efficacy and overcome resistance, such as combining FGFR inhibitors with immunotherapy or inhibitors of downstream pathways.
The continued integration of comprehensive genomic profiling and the development of next-generation FGFR inhibitors will be paramount to fully realizing the therapeutic potential of targeting this critical oncogene.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 7. Fibroblast Growth Factor Receptor 1 Gene Amplification in Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Impact of fibroblast growth factor receptor 1 (FGFR1) amplification on the prognosis of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]
- 14. FGFR1 (8p11) Red + Copy Control 8 Green FISH Probe - Biocare Medical [biocare.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Immunohistochemistry (IHC). [bio-protocol.org]
- 17. Test Details - FGFR1 FISH [knightdxlabs.ohsu.edu]
- 18. celnovte.com [celnovte.com]
- 19. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive identification of FGFR1-4 alterations in 5 557 Chinese patients with solid tumors by next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detecting copy number variation in next generation sequencing data from diagnostic gene panels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. histopat.es [histopat.es]
- 23. FGFR1 antibody (60325-1-Ig) | Proteintech [ptglab.com]
- 24. mdpi.com [mdpi.com]
- 25. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ajmc.com [ajmc.com]
- 27. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
Methodological & Application
Probing FGFR1 Inhibition: A Guide to In Vitro Assays
For Immediate Release
This application note provides detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document outlines biochemical and cell-based methods to determine inhibitor potency, cellular effects, and impact on downstream signaling pathways.
Introduction to FGFR1 Signaling
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Upon binding to its fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function and are often dysregulated in cancer.[2][3][4][5] Consequently, FGFR1 has emerged as a significant therapeutic target in oncology.
Below is a diagram illustrating the FGFR1 signaling pathway.
Key In Vitro Assays for FGFR1 Inhibitor Evaluation
A comprehensive in vitro evaluation of an FGFR1 inhibitor typically involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effects in a biological context.
Biochemical Kinase Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR1. A common method is the Z'-LYTE™ Kinase Assay.[6]
Experimental Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the FGFR1 inhibitor.
-
In a microplate, add the recombinant FGFR1 kinase, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. A typical ATP concentration is 40 µM.[6]
-
Incubate the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.[6]
-
Stop the reaction.
-
Add the detection reagent to quantify the amount of phosphorylated substrate.
-
Measure the signal using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for Biochemical Kinase Assay:
Data Presentation:
| Inhibitor | Target | IC50 (nM) |
| AZD4547 | FGFR1 | 0.2[8] |
| Pemigatinib | FGFR1 | 0.4[8] |
| Infigratinib (BGJ398) | FGFR1 | 0.9[8] |
| Futibatinib (TAS-120) | FGFR1 | 1.8[8] |
| Ponatinib | FGFR1 | 2.2[8] |
| LY2874455 | FGFR1 | 2.8[9] |
| FIIN-1 | FGFR1 | 9.2[6] |
| PD173074 | FGFR1 | ~25[8] |
| SU5402 | FGFR1 | 30[8] |
Cell-Based FGFR1 Phosphorylation Assay
This assay measures the inhibitor's ability to block FGFR1 autophosphorylation in a cellular context.
Experimental Protocol:
-
Cell Culture:
-
Use a cell line that overexpresses FGFR1 (e.g., HEK293T cells transfected with an FGFR1 expression vector) or an FGFR1-dependent cancer cell line.[10]
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to reduce basal receptor phosphorylation.[11]
-
Pre-treat the cells with various concentrations of the FGFR1 inhibitor for a specified time (e.g., 1-6 hours).[11][12]
-
Stimulate the cells with an FGF ligand (e.g., 30 ng/mL bFGF) for a short period (e.g., 10 minutes) to induce FGFR1 phosphorylation.[10]
-
Lyse the cells and collect the protein lysates.
-
Determine the levels of phosphorylated FGFR1 (pFGFR1) and total FGFR1 using an immunoassay method such as Western blotting or a plate-based assay like HTRF.[10][12]
-
-
Data Analysis:
-
Quantify the pFGFR1 signal and normalize it to the total FGFR1 signal.
-
Calculate the percentage of inhibition of FGFR1 phosphorylation for each inhibitor concentration.
-
Determine the IC50 value as described for the biochemical assay.
-
Downstream Signaling Pathway Analysis
This assay evaluates the effect of the FGFR1 inhibitor on key downstream signaling molecules to confirm its mechanism of action.
Experimental Protocol:
-
Procedure:
-
Follow the same cell culture, starvation, inhibitor treatment, and ligand stimulation steps as in the cell-based FGFR1 phosphorylation assay.
-
After cell lysis, use the protein lysates for Western blot analysis.
-
Probe the blots with antibodies specific for phosphorylated and total forms of key downstream proteins, such as ERK1/2, AKT, FRS2, and PLCγ.[11][12]
-
-
Data Analysis:
-
Observe the dose-dependent decrease in the phosphorylation of downstream signaling proteins with increasing concentrations of the inhibitor. This provides qualitative and semi-quantitative evidence of the inhibitor's on-target effect.
-
Workflow for Cell-Based Assays:
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for In vivo Models in FGFR1 Inhibitor Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when aberrantly activated through gene amplification, fusions, or mutations, can drive tumor growth and progression in various cancers.[1][2] Targeting FGFR1 with selective inhibitors has emerged as a promising therapeutic strategy. Preclinical evaluation of these inhibitors requires robust in vivo models that can accurately recapitulate the genetic alterations and tumor biology observed in patients. This document provides an overview of commonly used in vivo models for assessing the efficacy of FGFR1 inhibitors, along with detailed protocols for conducting such studies.
Key In Vivo Models for FGFR1 Inhibitor Testing
The selection of an appropriate in vivo model is critical for the successful preclinical evaluation of FGFR1 inhibitors. The most utilized models include cell line-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).
Cell Line-Derived Xenografts (CDX): This classic model involves the subcutaneous implantation of human cancer cell lines with known FGFR1 alterations into immunodeficient mice. CDX models are valuable for initial efficacy screening due to their relative low cost, rapid tumor growth, and reproducibility.
Patient-Derived Xenografts (PDX): PDX models are established by implanting fresh tumor tissue from a patient directly into immunodeficient mice.[3][4] These models are considered more clinically relevant as they better maintain the histological and genetic characteristics of the original tumor.[4][5] PDX models are particularly useful for evaluating therapies in a context that reflects the heterogeneity of human cancers.[3]
Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to mimic human cancers by introducing specific genetic alterations, such as the expression of an FGFR1 fusion gene, in mice.[6][7] These models allow for the study of tumor development in an immunocompetent host, which is crucial for understanding the interplay between the tumor, its microenvironment, and the immune system.[7]
FGFR1 Signaling Pathway
The FGFR1 signaling pathway plays a crucial role in cell proliferation, survival, and angiogenesis. Ligand binding to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9]
Caption: FGFR1 signaling cascade and downstream pathways.
General Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of an FGFR1 inhibitor involves several key steps, from model selection to data analysis.
Caption: General workflow for in vivo FGFR1 inhibitor efficacy studies.
Quantitative Data on FGFR1 Inhibitor Efficacy
The following tables summarize the in vivo efficacy of various FGFR1 inhibitors in different cancer models.
Table 1: Efficacy of Selective FGFR Inhibitors in Xenograft Models
| Inhibitor | Cancer Type | In Vivo Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AZD4547 | Gastric Cancer (FGFR2 amplified) | SNU-16 CDX | 12.5 mg/kg, oral, daily | Significant dose-dependent inhibition | [1] |
| Pancreatic Cancer (FGFR1 amplified) | PDX model | Not specified | Suppressed proliferation | [3] | |
| Infigratinib (BGJ398) | Leukemia (FGFR1 overexpressing) | AML Xenograft | Not specified | Suppressed leukemogenesis | [6] |
| LY2874455 | Multiple Cancers (FGFR altered) | Various CDX models | 3 mg/kg | Potent inhibition of tumor growth | [10] |
| PD173074 | Lung Cancer (FGFR1 amplified) | SCLC Xenograft | Not specified | High sensitivity to inhibition | [1] |
Table 2: Efficacy of Multi-Kinase Inhibitors with FGFR1 Activity
| Inhibitor | Cancer Type | In Vivo Model | Dosing Schedule | Outcome | Reference |
| Dovitinib (TKI258) | GIST (Imatinib-resistant) | UZLX-GIST2 Xenograft | Not specified | In vivo efficacy observed | [11] |
| Breast Cancer (FGFR amplified) | Xenograft model | Not specified | Inhibition of kinase activity | [1] | |
| Lenvatinib (E7080) | Breast Cancer (Triple Negative) | Adenocarcinoma Xenograft | Not specified | Significant growth inhibition | [1] |
| Ponatinib | Leukemia (chimeric FGFR1 kinases) | Leukemia/Lymphoma Xenografts | Not specified | Suppressed leukemia progression | [6] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Testing
1. Cell Culture and Preparation:
-
Culture human cancer cells with known FGFR1 amplification (e.g., SNU-16 for gastric cancer, OPM-2 for multiple myeloma) in appropriate media.[10]
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
2. Tumor Implantation:
-
Anesthetize 6-8 week old immunodeficient mice (e.g., nude or NOD/SCID).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
4. Drug Administration:
-
Prepare the FGFR1 inhibitor and vehicle control solutions according to the manufacturer's instructions.
-
Administer the drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (e.g., daily, twice daily).
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, immunohistochemistry, Western blot).
6. Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
-
Perform statistical analysis to determine the significance of the observed effects.
Protocol 2: Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Testing
1. Tumor Tissue Acquisition:
-
Obtain fresh tumor tissue from consenting patients under an approved IRB protocol.
-
Transport the tissue to the laboratory in a sterile transport medium on ice.
2. PDX Establishment:
-
Mechanically or enzymatically dissociate the tumor tissue into small fragments or single-cell suspensions.
-
Implant the tumor fragments or cells subcutaneously into immunodeficient mice (e.g., NOD/SCID).
-
Monitor mice for tumor engraftment and growth. This initial passage is termed F0.
-
Once tumors reach approximately 1000-1500 mm³, passage the tumor to subsequent generations of mice (F1, F2, etc.) for expansion and cryopreservation.[12]
3. PDX Model Characterization:
-
Characterize the established PDX models to ensure they retain the key features of the original patient tumor, including histology and FGFR1 amplification status (e.g., by FISH or NGS).[3][12]
4. Efficacy Studies:
-
Once a stable PDX line is established, conduct efficacy studies as described in Protocol 1, starting from step 3 (Tumor Growth Monitoring and Randomization).
Protocol 3: Pharmacodynamic (PD) Marker Analysis
1. Tissue Collection:
-
At specified time points after the final drug dose, euthanize a subset of mice from each group.
-
Rapidly excise tumors and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for immunohistochemistry (IHC).
2. Western Blot Analysis:
-
Prepare protein lysates from frozen tumor samples.
-
Perform Western blotting to assess the phosphorylation status of FGFR1 and downstream signaling proteins such as ERK and AKT.[10] A reduction in the phosphorylated forms of these proteins indicates target engagement by the inhibitor.
3. Immunohistochemistry (IHC):
-
Embed formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform IHC staining for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of the inhibitor on the tumor.
Conclusion
The use of appropriate in vivo models is indispensable for the preclinical development of FGFR1 inhibitors. CDX models offer a platform for initial high-throughput screening, while PDX and GEMMs provide more clinically relevant systems to evaluate efficacy and investigate mechanisms of action and resistance. The protocols outlined in this document provide a framework for conducting robust and reproducible in vivo studies to advance the development of novel FGFR1-targeted therapies for cancer patients.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting FGFR1 to suppress leukemogenesis in syndromic and de novo AML in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of p-FGFR1 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Dysregulation of the FGFR1 signaling pathway, often through amplification or activating mutations, is implicated in the progression of numerous cancers, making it a key target for therapeutic intervention.[1][3][4] FGFR inhibitors are a class of targeted therapies designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades.
Western blotting is a fundamental technique used to assess the efficacy of such inhibitors by measuring the phosphorylation status of FGFR1 and its downstream targets.[1][4][5] This document provides a detailed protocol for the detection of phosphorylated FGFR1 (p-FGFR1) in cell lysates following treatment with an FGFR1 inhibitor.
FGFR1 Signaling Pathway and Inhibitor Action
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 undergoes dimerization and autophosphorylation at specific tyrosine residues within its cytoplasmic domain.[6][7] These phosphorylated sites, such as Tyr653 and Tyr654, become docking sites for various adaptor proteins and signaling molecules, initiating downstream cascades including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[2][3][6][7] FGFR1 inhibitors typically act by competing with ATP for the kinase domain, thus preventing autophosphorylation and subsequent pathway activation.[1][3]
Experimental Protocol
This protocol outlines the steps from cell culture and inhibitor treatment to Western blot analysis of p-FGFR1.
Materials and Reagents
| Reagent | Supplier & Cat. No. (Example) |
| Cell Line (e.g., H1581, CAL-120) | ATCC |
| Cell Culture Media (e.g., RPMI-1640) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| FGFR1 Inhibitor (e.g., AZD4547) | Selleckchem |
| DMSO (Vehicle Control) | Sigma-Aldrich |
| RIPA Lysis Buffer | Cell Signaling Technology |
| Protease Inhibitor Cocktail | Roche |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| Laemmli Sample Buffer (4X) | Bio-Rad |
| Tris-Glycine Gels (4-15%) | Bio-Rad |
| PVDF Membranes (0.45 µm) | Millipore |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich |
| Tris-Buffered Saline with Tween-20 (TBST) | - |
| Primary Antibody: p-FGFR1 (Tyr653/654) | Cell Signaling Technology, #3471 |
| Primary Antibody: Total FGFR1 | Cell Signaling Technology, #9740 |
| Primary Antibody: Loading Control (e.g., β-Actin) | Abcam |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology |
| Chemiluminescent Substrate (ECL) | Thermo Fisher Scientific |
| Stripping Buffer | Thermo Fisher Scientific |
Step 1: Cell Culture and Inhibitor Treatment
-
Culture cells with FGFR1 amplification (e.g., H1581 lung cancer cells) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.[8]
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in media containing 0.5% FBS to reduce basal receptor phosphorylation.
-
Treat cells with the FGFR1 inhibitor at various concentrations (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, or 24 hours).[9] Include a vehicle-only control (e.g., DMSO).
-
Optional: To induce maximal phosphorylation, stimulate cells with a ligand like FGF1 (e.g., 100 ng/mL) for 5-10 minutes before lysis.[6]
Step 2: Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10][11] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Step 3: SDS-PAGE and Western Blotting
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of a Tris-Glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. PVDF is often preferred for phosphorylated proteins due to its higher binding capacity.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background.[10]
Step 4: Antibody Incubation and Detection
-
Incubate the membrane with the primary antibody against p-FGFR1 (e.g., anti-p-FGFR1 Tyr653/654) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (Example dilution 1:1000).[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the signal using a digital imaging system.
Step 5: Stripping and Reprobing
To ensure that changes in p-FGFR1 levels are not due to variations in the total amount of FGFR1 protein, it is essential to strip the membrane and reprobe for total FGFR1 and a loading control.[13]
-
After imaging for p-FGFR1, wash the membrane in TBST.
-
Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) for 15-30 minutes.[14] A common stripping buffer contains SDS and β-mercaptoethanol and is used at 50°C.[15]
-
Wash the membrane extensively with TBST (e.g., 5-6 times for 5 minutes each) to remove all traces of the stripping buffer and previous antibodies.[13]
-
Block the membrane again in 5% BSA/TBST for 1 hour.
-
Probe with the primary antibody for total FGFR1, followed by the secondary antibody and detection as described above.
-
Repeat the stripping and reprobing process for a loading control protein (e.g., β-actin, GAPDH, or tubulin). The loading control should have a different molecular weight from FGFR1 and its expression should not be affected by the inhibitor treatment.[16][17]
Data Presentation and Analysis
Quantitative analysis should be performed by densitometry using appropriate software (e.g., ImageJ). The signal intensity of the p-FGFR1 band should be normalized first to the total FGFR1 band intensity and then to the loading control. This normalization corrects for any variations in protein loading and total FGFR1 expression.[18]
Table 1: Example Antibody Dilutions and Incubation Times
| Antibody Target | Host | Type | Dilution | Incubation Time/Temp |
| p-FGFR1 (Tyr653/654) | Rabbit | Polyclonal | 1:1000 | Overnight / 4°C |
| Total FGFR1 | Rabbit | Monoclonal | 1:1000 | Overnight / 4°C |
| β-Actin | Mouse | Monoclonal | 1:5000 | 1 hour / RT |
| Anti-Rabbit IgG, HRP-linked | Goat | Polyclonal | 1:2000 | 1 hour / RT |
| Anti-Mouse IgG, HRP-linked | Horse | Polyclonal | 1:5000 | 1 hour / RT |
Table 2: Lysis and Stripping Buffer Composition
| Buffer Type | Component | Concentration |
| RIPA Lysis Buffer | Tris-HCl, pH 7.4 | 50 mM |
| NaCl | 150 mM | |
| NP-40 | 1% | |
| Sodium Deoxycholate | 0.5% | |
| SDS | 0.1% | |
| Protease Inhibitors | 1X | |
| Phosphatase Inhibitors | 1X | |
| Harsh Stripping Buffer | Tris-HCl, pH 6.7 | 62.5 mM |
| SDS | 2% | |
| β-mercaptoethanol | 100 mM |
Conclusion
This protocol provides a comprehensive framework for assessing the efficacy of FGFR1 inhibitors by Western blot. Careful attention to sample preparation, particularly the inhibition of phosphatases, and proper normalization are crucial for obtaining reliable and reproducible results.[11] The successful demonstration of reduced p-FGFR1 levels provides strong evidence for the on-target activity of the inhibitor, a critical step in preclinical drug development.
References
- 1. Systematic pharmacological analysis of agonistic and antagonistic fibroblast growth factor receptor 1 MAbs reveals a similar unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-FGF Receptor 1 (Tyr653/654) (D4X3D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Phospho-FGFR1 (Tyr653, Tyr654) Polyclonal Antibody (44-1140G) [thermofisher.cn]
- 13. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Stripping Protocol: Membrane Stripping for Reprobing | Bio-Techne [bio-techne.com]
- 15. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loading Controls | Antibodies.com [antibodies.com]
- 17. huabio.com [huabio.com]
- 18. Loading Controls for Western Blots [labome.com]
Application Notes: Immunohistochemical Analysis of FGFR1 in Tumor Tissues
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant FGFR1 signaling, often driven by gene amplification or overexpression, is implicated in the development and progression of numerous cancers.[2] Consequently, FGFR1 has emerged as a significant prognostic biomarker and a promising therapeutic target. Immunohistochemistry (IHC) is a powerful and widely used technique to assess FGFR1 protein expression in tumor tissues, providing valuable insights for patient stratification and guiding the use of targeted therapies.
FGFR1 Signaling Pathway
Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular domain.[3] This activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-MAPK, PI3K-AKT, and PLCγ pathways, which collectively promote cell proliferation, survival, and angiogenesis.[4][5] Dysregulation of this pathway can lead to uncontrolled tumor growth and resistance to therapy.[6]
Caption: Simplified FGFR1 signaling cascade leading to key cellular outcomes in cancer.
Quantitative Data Summary
The expression of FGFR1 varies significantly across different tumor types. The following tables summarize the prevalence of FGFR1 gene amplification and protein overexpression as detected by IHC in major cancers.
Table 1: Prevalence of FGFR1 Amplification and Overexpression in Various Cancers
| Tumor Type | Prevalence / Expression Rate | Method | Reference(s) |
| Breast Cancer | 6.6% - 15% amplification | FISH | [6][7] |
| 10.4% (Luminal A) to 23.5% (Luminal B) positive | IHC | [8] | |
| 13.9% positive (overall) | IHC | [8] | |
| In FGFR1-amplified cases, 80% show protein expression, but only 50% show strong (3+) staining | IHC | [6] | |
| Lung Cancer (NSCLC) | 50% - 81% positive expression (range across studies) | IHC | [9] |
| Squamous Cell Carcinoma: Higher amplification prevalence than Adenocarcinoma | FISH | [10] | |
| Elevated H-scores in 55.6% of Squamous Cell Carcinoma | IHC | [11] | |
| Laryngeal SCC | 80% positive expression (20% weak, 10% moderate, 50% strong) | IHC | [12] |
| Other Cancers | Expression rates vary widely: Prostate (20-40%), Head & Neck (10.6-82%) | IHC | [2] |
Table 2: Common Scoring Systems for FGFR1 Immunohistochemistry
| Scoring System | Description | Reference(s) |
| Intensity Score (0-3+) | Staining intensity is graded as: 0 (Negative), 1+ (Weak), 2+ (Moderate), or 3+ (Strong). Often applied to membranous and/or cytoplasmic staining. | [6][13] |
| H-Score (Histoscore) | A semi-quantitative score calculated by summing the percentage of cells stained at each intensity level, multiplied by the intensity value. Formula: H-score = [1 * (% cells 1+) + 2 * (% cells 2+) + 3 * (% cells 3+)]. The score ranges from 0 to 300. | [6][11][14] |
| Percentage of Positive Cells | The percentage of tumor cells showing any positive staining, sometimes with a cutoff for positivity (e.g., >10% of cells). | [15] |
Experimental Protocols
A validated protocol is critical for obtaining reliable and reproducible FGFR1 IHC results. The following is a generalized protocol based on established methods.
Recommended Antibody:
-
FGFR1 (D8E4) XP® Rabbit mAb: This antibody is extensively validated for IHC and shows a strong correlation between protein expression and gene amplification status.[6][16]
IHC Staining Workflow
Caption: Step-by-step workflow for performing FGFR1 IHC on FFPE tumor tissues.
Detailed Protocol for FGFR1 Staining
This protocol is intended for research use on Formalin-Fixed Paraffin-Embedded (FFPE) tissue.
1. Specimen Preparation
-
Cut FFPE tissue blocks into 4 µm sections and mount on charged slides.
-
Dry slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 5 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 5 minutes each.
-
Rinse in distilled water.
3. Antigen Retrieval
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a retrieval solution (e.g., Citrate Buffer, pH 6.0, or a high pH buffer).[14]
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer for at least 20 minutes.
-
Rinse with wash buffer (e.g., TBS or PBS with Tween-20).
4. Staining Procedure
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Protein Block: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 20-30 minutes to reduce non-specific antibody binding.
-
Primary Antibody: Incubate sections with the primary antibody (e.g., FGFR1 D8E4 at 1:200 dilution) in a humidified chamber overnight at 4°C.[14]
-
Washing: Rinse slides thoroughly with wash buffer (3 changes, 5 minutes each).
-
Detection System: Apply a polymer-based horseradish peroxidase (HRP) detection system (e.g., Envision) and incubate according to the manufacturer's instructions (typically 30-60 minutes).[14]
-
Washing: Rinse slides thoroughly with wash buffer.
-
Chromogen: Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.
-
Washing: Rinse slides with distilled water to stop the reaction.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate the sections through graded alcohols (95% Ethanol, 100% Ethanol).
-
Clear in Xylene and coverslip using a permanent mounting medium.
6. Interpretation of Staining
-
Positive Control: Use a tissue known to express FGFR1 (e.g., FGFR1-amplified breast cancer xenograft) to validate the staining run.[14]
-
Negative Control: Omit the primary antibody to check for non-specific staining from the detection system.
-
Localization: FGFR1 staining is typically observed in the cytoplasm and/or on the cell membrane.[6]
-
Scoring: A pathologist should evaluate the staining based on intensity and the percentage of positive cells, calculating a score such as the H-Score (see Table 2).[6][11] Strong, complete membranous staining (3+) in over 10% of cells may be considered overexpression, similar to HER2 scoring criteria.[6][17]
References
- 1. FGFR1 Antibody [ABIN6261731] - for Human, Mouse, Rat WB, ELISA, IHC [antibodies-online.com]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of fibroblast growth factor receptor 1 (FGFR1) amplification on the prognosis of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGFR1 is an adverse outcome indicator for luminal A breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical Expression of Basic Fibroblast Growth Factor and Fibroblast Growth Factor Receptors 1 and 2 in the Pathogenesis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Expression and clinical significance of FGFR1 and FGFR2 in laryngeal squamous cell carcinoma - Hu - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Immunohistochemistry (IHC). [bio-protocol.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. FGF Receptor 1 (D8E4) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 17. FGFR1 Antibody Validation and Characterization of FGFR1 Protein E...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for FGFR1 Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibitory activity of compounds against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer drug discovery. The following sections detail the FGFR1 signaling pathway, protocols for in vitro and cell-based assays to determine inhibitor potency, and representative data for known inhibitors.
Introduction to FGFR1 Signaling
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2] Upon binding of its ligand, a fibroblast growth factor (FGF), FGFR1 undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[3][4][5][6][7] This autophosphorylation activates the kinase, initiating a cascade of downstream signaling events.
Key downstream signaling pathways activated by FGFR1 include:
-
RAS-MAPK Pathway: Primarily involved in cell proliferation.[1][8]
-
PI3K-AKT Pathway: Crucial for cell survival and inhibition of apoptosis.[1][8]
-
PLCγ Pathway: Leads to the activation of Protein Kinase C (PKC) and calcium signaling.[1][3][9]
-
STAT Pathway: Involved in transcriptional regulation.[1][3][8]
Dysregulation of FGFR1 signaling, often through gene amplification, mutations, or translocations, is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][8][9][10]
FGFR1 Signaling Pathway Diagram
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. biorxiv.org [biorxiv.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Precise Sequence of FGF Receptor Autophosphorylation Is Kinetically Driven and Is Disrupted by Oncogenic Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Autophosphorylation of FGFR1 kinase is mediated by a sequential and precisely ordered reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of six novel autophosphorylation sites on fibroblast growth factor receptor 1 and elucidation of their importance in receptor activation and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 10. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability and Proliferation Assays with FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors on cell viability and proliferation. The following sections offer insights into the FGFR1 signaling pathway, the mechanism of action of its inhibitors, and standardized procedures for commonly used assays.
Introduction to FGFR1 and its Role in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2] Aberrant FGFR1 signaling, often caused by gene amplification, fusions, or activating mutations, can lead to uncontrolled cell growth and contribute to the development and progression of various cancers, including lung, breast, and bladder cancer.[1][3] The activation of FGFR1 by its fibroblast growth factor (FGF) ligands triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are central to cell survival and proliferation.[1][4]
Mechanism of Action of FGFR1 Inhibitors
FGFR1 inhibitors are a class of targeted therapies designed to block the aberrant signaling from this receptor.[3] They can be broadly categorized into:
-
Small Molecule Tyrosine Kinase Inhibitors (TKIs): These molecules typically act by competing with ATP for the binding site within the intracellular kinase domain of FGFR1, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3]
-
Monoclonal Antibodies: These antibodies are designed to bind to the extracellular domain of FGFR1, preventing the binding of FGF ligands and subsequent receptor activation.[3]
-
Ligand Traps: These are engineered proteins that bind to FGF ligands with high affinity, sequestering them and preventing their interaction with FGFR1.[3]
By inhibiting FGFR1 activity, these compounds can effectively suppress the proliferation and survival of cancer cells that are dependent on this signaling pathway.[1]
FGFR1 Signaling Pathway
The binding of FGF ligands to FGFR1, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][5][6] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules to activate downstream cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately promoting gene expression that drives cell proliferation and survival.[4][5]
Caption: Simplified FGFR1 signaling pathway and the mechanism of action of a small molecule inhibitor.
Data Presentation: Efficacy of FGFR1 Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various FGFR1 inhibitors in different cancer cell lines. This data provides a comparative view of their potency.
Table 1: IC50 Values of Selective FGFR1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| AZD4547 | A375 | Malignant Melanoma | 1.623 | [7] |
| CPL304110 | A375 | Malignant Melanoma | 0.336 | [7] |
| FIIN-1 | Tel-FGFR1 transformed Ba/F3 | - | 0.014 | [8] |
| PD173074 | JMSU1 | Bladder Cancer | Varies | [9] |
| Infigratinib | Multiple | Multiple | Varies | [10] |
| Erdafitinib | Multiple | Multiple | Varies | [10] |
Table 2: Biochemical Activity of FGFR Inhibitors against FGFR Kinases
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 6A | 1565 | 1149 | 277 | 190 | [11] |
| Compound 6O | >50,000 | 35,482 | >30,000 | 75.3 | [11] |
Experimental Workflow for Assessing FGFR1 Inhibitor Efficacy
A typical workflow for evaluating the effect of an FGFR1 inhibitor on cancer cell lines involves a series of assays to determine its impact on cell viability, proliferation, and long-term survival.
Caption: General experimental workflow for evaluating FGFR1 inhibitors.
Experimental Protocols
The following are detailed protocols for commonly used assays to assess cell viability and proliferation.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Cell culture medium (serum-free for incubation step)[12][13]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with various concentrations of the FGFR1 inhibitor diluted in fresh culture medium. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, carefully remove the medium.[13]
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
WST-1 Cell Proliferation Assay
The WST-1 assay is another colorimetric method for quantifying cell proliferation and viability. Metabolically active cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
WST-1 reagent
-
Cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the FGFR1 inhibitor.
-
Incubate for the desired duration (e.g., 24-96 hours).[15]
-
Incubate the plate for 0.5 to 4 hours at 37°C.[15] The optimal incubation time will depend on the cell type and density.
-
Shake the plate thoroughly for 1 minute on a shaker.[16][17]
-
Measure the absorbance of the samples at a wavelength between 420-480 nm. A reference wavelength of >600 nm is recommended.[16][17]
BrdU Cell Proliferation Assay
This immunoassay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.[18]
Materials:
-
BrdU labeling solution (10 µM in culture medium)[19]
-
Fixation solution (e.g., 3.7% formaldehyde in PBS)[20]
-
Permeabilization buffer (e.g., Triton X-100 in PBS)[20]
-
DNA denaturation solution (e.g., 2N HCl)[20]
-
Neutralizing buffer (e.g., 0.1 M sodium borate, pH 8.5)[21]
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
96-well plates suitable for microscopy
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with the FGFR1 inhibitor for the desired time.
-
Remove the culture medium and add the BrdU labeling solution to each well.
-
Incubate the cells for 1-24 hours at 37°C, depending on the cell proliferation rate.[18][19]
-
Remove the labeling solution and wash the cells twice with PBS.[19]
-
Fix the cells with the fixation solution for 15 minutes at room temperature.[20]
-
Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.[20]
-
Denature the DNA by incubating with 2N HCl for 10 minutes at room temperature.[20]
-
Neutralize the acid with the neutralizing buffer for 30 minutes at room temperature.[21]
-
Wash the cells with PBS.
-
Block non-specific binding and then incubate with the anti-BrdU primary antibody overnight at room temperature.[20]
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.[20]
-
Wash the cells and visualize or quantify the fluorescent signal.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[22] It is a measure of cell reproductive integrity.
Materials:
-
Cell culture medium
-
6-well plates
-
Fixative solution (e.g., glutaraldehyde or methanol)
-
Staining solution (e.g., 0.5% crystal violet)[22]
Protocol:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low number of cells (e.g., 500 cells) per well in 6-well plates.[23]
-
Allow the cells to attach for 24 hours.
-
Treat the cells with increasing concentrations of the FGFR1 inhibitor.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[22] The medium should be changed every few days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with the fixative solution.
-
Stain the colonies with the crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.[22]
These protocols provide a foundation for assessing the efficacy of FGFR1 inhibitors. It is crucial to optimize parameters such as cell seeding density, inhibitor concentrations, and incubation times for each specific cell line and experimental setup.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Cell Counting & Health Analysis [sigmaaldrich.com]
- 17. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibition of cell proliferation, migration and colony formation of LS174T Cells by carbonic anhydrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models of Squamous Non-Small Cell Lung Cancer (sqNSCLC) in FGFR1 Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of animal models, specifically patient-derived xenografts (PDX) and cell line-derived xenografts (CDX), for the preclinical evaluation of FGFR1 inhibitors in FGFR1-amplified squamous non-small cell lung cancer (sqNSCLC). Detailed protocols for key experiments are provided to guide researchers in designing and executing robust in vivo studies.
Introduction to FGFR1 in sqNSCLC
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[1] Gene amplification of FGFR1 is a significant oncogenic driver in approximately 13–22% of sqNSCLC cases.[2][3] This genetic alteration leads to the overexpression and constitutive activation of the FGFR1 signaling pathway, promoting tumor growth and making it an attractive therapeutic target. Preclinical studies using animal models have been instrumental in evaluating the efficacy of various FGFR1 inhibitors.[3][4]
Animal Models for FGFR1 Inhibitor Studies
The most commonly employed animal models for studying FGFR1-targeted therapies in sqNSCLC are immunodeficient mice bearing either cell line-derived or patient-derived xenografts.
-
Cell Line-Derived Xenografts (CDX): These models are generated by subcutaneously injecting established FGFR1-amplified sqNSCLC cell lines into immunodeficient mice. They are highly reproducible and cost-effective, making them suitable for initial efficacy screening. Commonly used cell lines include NCI-H520, LK-2, and NCI-H1581.[5][6]
-
Patient-Derived Xenografts (PDX): PDX models are developed by implanting fresh tumor tissue from sqNSCLC patients directly into immunodeficient mice.[7] These models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more clinically relevant platform for evaluating drug efficacy and identifying predictive biomarkers.[7][8][9]
FGFR1 Signaling Pathway
Activation of FGFR1 by its ligands (FGFs) triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways regulate critical cellular processes that contribute to tumorigenesis.[10]
Caption: Simplified FGFR1 signaling pathway in sqNSCLC.
Experimental Protocols
Protocol 1: Establishment of sqNSCLC Xenograft Models
This protocol outlines the general procedure for establishing both CDX and PDX models.
Caption: Workflow for establishing CDX and PDX models.
Materials:
-
FGFR1-amplified sqNSCLC cell lines (e.g., NCI-H520, LK-2) or fresh patient tumor tissue.
-
Immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Growth medium and supplements for cell culture.
-
Phosphate-buffered saline (PBS).
-
Matrigel or similar basement membrane matrix.
-
Surgical instruments for PDX implantation.
Procedure:
-
CDX Model:
-
Culture FGFR1-amplified sqNSCLC cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
PDX Model:
-
Obtain fresh, sterile tumor tissue from consenting sqNSCLC patients.
-
In a sterile environment, mince the tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the mouse and make a small incision on the flank. Create a subcutaneous pocket and insert a single tumor fragment.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Monitoring:
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Protocol 2: In Vivo Efficacy Study of an FGFR1 Inhibitor
This protocol describes a typical in vivo study to assess the anti-tumor activity of an FGFR1 inhibitor.
Materials:
-
Tumor-bearing mice (established as per Protocol 1).
-
FGFR1 inhibitor (e.g., AZD4547, Nintedanib).
-
Vehicle control solution.
-
Dosing equipment (e.g., oral gavage needles).
-
Calipers for tumor measurement.
Procedure:
-
Group Randomization: Randomize tumor-bearing mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Administer the FGFR1 inhibitor to the treatment group at a predetermined dose and schedule (e.g., AZD4547 at 12.5 mg/kg, orally, once daily).[8]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
Continue the study for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol details the analysis of downstream FGFR1 signaling pathway modulation in tumor tissues.
Materials:
-
Tumor tissues collected from the in vivo efficacy study.
-
Formalin or other fixatives, and paraffin for tissue processing.
-
Antibodies for immunohistochemistry (IHC), such as anti-p-ERK and anti-p-S6.[11]
-
Reagents for protein extraction and Western blotting.
Procedure:
-
Tissue Processing:
-
Fix a portion of the collected tumor tissue in 10% neutral buffered formalin and embed in paraffin for IHC analysis.
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for protein extraction.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissues.
-
Perform IHC staining for key downstream markers of the FGFR1 pathway, such as phosphorylated ERK (p-ERK) and phosphorylated S6 (p-S6).[11]
-
Analyze the stained slides to assess the extent of target inhibition in the treated group compared to the control group.
-
-
Western Blotting:
-
Homogenize the snap-frozen tumor tissues and extract total protein.
-
Perform Western blotting to quantify the levels of total and phosphorylated FGFR1, ERK, and S6.
-
Compare the protein expression levels between the treated and control groups to confirm target engagement and pathway inhibition.
-
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various FGFR1 inhibitors in different sqNSCLC xenograft models.
Table 1: Efficacy of FGFR1 Inhibitors in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Inhibitor | Dosing | Tumor Growth Inhibition (TGI) (%) | Reference |
| NCI-H520 | Nintedanib | 50 mg/kg/day, oral | Significant inhibition | [6] |
| LK-2 | Nintedanib | 50 mg/kg/day, oral | Significant inhibition | [6] |
| NCI-H1581 | PD173074 | Not specified | Tumor shrinkage | [5] |
| NCI-H1581 | DW14383 | Not specified | Significant suppression | [12] |
Table 2: Efficacy of AZD4547 in Patient-Derived Xenograft (PDX) Models
| PDX Model | FGFR1 Amplification (FISH Score) | Dosing | Outcome | Reference |
| L123 | 6 | 12.5 mg/kg/day, oral | Tumor regression | [8] |
| LC038 | 6 | 12.5 mg/kg/day, oral | Tumor stasis | [8] |
| LC026 | 6 | 12.5 mg/kg/day, oral | Tumor stasis | [8] |
| L121 | 6 | 12.5 mg/kg/day, oral | Tumor stasis | [8] |
| L133 | 6 | 12.5 mg/kg/day, oral | Moderate efficacy | [8] |
| LC036 | Normal | 12.5 mg/kg/day, oral | No efficacy (control) | [8] |
Conclusion
Animal models, particularly PDX and CDX of FGFR1-amplified sqNSCLC, are indispensable tools for the preclinical development of FGFR1 inhibitors. The protocols and data presented here provide a framework for researchers to design and interpret in vivo studies aimed at evaluating novel targeted therapies for this patient population. The use of well-characterized models and robust experimental designs is crucial for the successful translation of preclinical findings to the clinical setting.
References
- 1. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogene alterations in non-small cell lung cancer with FGFR1 amplification—novel approach to stratify patients who benefit from FGFR inhibitors - Kitai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]
- 5. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 6. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of patient-derived non-small cell lung cancer xenograft models with genetic aberrations within EGFR, KRAS and FGFR1: useful tools for preclinical studies of targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oipub.com [oipub.com]
- 10. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Detailed protocols for key experiments are provided to guide researchers in the preclinical and clinical development of these targeted therapies.
Introduction to FGFR1 and a new generation of Inhibitors
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of the FGFR1 signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[1][2] FGFR1 inhibitors are a class of targeted therapies designed to block the aberrant signaling from this receptor. This document outlines the essential pharmacokinetic and pharmacodynamic studies required to characterize these inhibitors and provides detailed protocols for their evaluation.
The FGFR1 Signaling Pathway
Upon binding of its ligand, the Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation of its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are central to cell proliferation and survival.[1][2]
References
Application Notes and Protocols for Lentiviral shRNA Knockdown of FGFR1 for Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, and survival.[1] Aberrant FGFR1 signaling is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for target validation, enabling the specific and stable suppression of gene expression to study the functional consequences in cancer cells. These application notes provide a comprehensive guide to utilizing lentiviral shRNA for FGFR1 knockdown, including detailed experimental protocols, expected quantitative outcomes, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation: Efficacy of FGFR1 Knockdown
The following tables summarize quantitative data from representative studies demonstrating the effects of lentiviral shRNA-mediated FGFR1 knockdown on cancer cell lines.
Table 1: Validation of FGFR1 Knockdown by Western Blot
| Cell Line | shRNA Construct | Knockdown Efficiency (%) | Reference |
| NSCLC Cell Lines | shFGFR1 | >80% reduction in protein expression | |
| CaSki | siFGFR1 | ~70% reduction in protein expression | [2] |
| LLC | shFGFR1A, shFGFR1B | Significant reduction vs. scramble | [3] |
Table 2: Effects of FGFR1 Knockdown on Cell Proliferation
| Cell Line | Assay | Result | Reference |
| NSCLC Cell Lines | Cell Proliferation Assay | Significant growth inhibition | [4] |
| CaSki | Proliferation Assay | Significant inhibition | [2] |
| LLC | MTT Assay | Blocked FGF9-induced proliferation | [3] |
| HCT116 & HT29 | Colony Formation Assay | Significant reduction in colonies | [5] |
| UMUC3 & JMSU | Soft Agar Assay | Reduced anchorage-independent growth |
Table 3: Effects of FGFR1 Knockdown on Apoptosis
| Cell Line | Assay | Result | Reference |
| CaSki | Apoptosis Assay | Enhanced apoptosis | [2] |
| BBC2 | Annexin V Assay | Significant increase in apoptosis with FGFR inhibitor | [6] |
| Multiple Myeloma | Flow Cytometry (Annexin V) | Increased apoptosis | [7] |
| DF-1 (Normal Fibroblasts) | Gene Expression | Upregulation of pro-apoptosis genes | [1] |
| DT40 (Cancer Cells) | Gene Expression | Upregulation of anti-apoptosis genes | [1] |
Table 4: Effects of FGFR1 Knockdown on Cell Cycle
| Cell Line | Analysis | Result | Reference |
| NSCLC Cell Lines | Flow Cytometry | Accumulation of cells in G1 phase | [4] |
| LNCaP & DU145 (Prostate Cancer) | Flow Cytometry (Dominant-Negative) | Increase in G2/M phase population | |
| Z-138 & Granta-519 (Mantle Cell Lymphoma) | Flow Cytometry | Increased percentage of G1 population | [8] |
| CAMA1 & MDA-MB-134 (Breast Cancer) | Flow Cytometry (FGF2 stimulation) | G1 to S phase arrest | [9] |
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway
FGFR1 activation by its ligand, Fibroblast Growth Factor (FGF), in the presence of heparan sulfate proteoglycans (HSPG), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression related to cell proliferation, survival, and differentiation.[10][11]
Caption: FGFR1 Signaling Cascade.
Experimental Workflow for Lentiviral shRNA Knockdown and Target Validation
The process of target validation using lentiviral shRNA involves several key stages, from the design and production of the viral particles to the functional analysis of the target gene knockdown in the cells of interest.
Caption: Lentiviral shRNA Workflow.
Logical Framework for FGFR1 Target Validation
The rationale for validating FGFR1 as a therapeutic target is based on the hypothesis that its inhibition will lead to a significant reduction in cancer cell viability and proliferation.
Caption: Target Validation Logic.
Experimental Protocols
1. Lentiviral Particle Production
This protocol describes the generation of high-titer lentiviral particles in HEK293T cells.[12][13][14][15][16]
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral shRNA transfer plasmid (targeting FGFR1)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Opti-MEM
-
0.45 µm syringe filter
-
-
Procedure:
-
Day 1: Cell Seeding: Seed 5 x 10^6 HEK293T cells in a 10 cm dish. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Media Change: 16-24 hours post-transfection, carefully remove the media and replace with fresh, complete growth media.
-
Day 4 & 5: Virus Harvest:
-
48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
A second harvest can be performed at 72 hours. The harvests can be pooled.
-
-
Storage: Aliquot the viral supernatant and store at -80°C.
-
2. Lentiviral Transduction of Target Cells
This protocol outlines the infection of target cancer cells with the produced lentiviral particles.
-
Materials:
-
Target cancer cells
-
Complete growth medium
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
-
Puromycin (for selection)
-
-
Procedure:
-
Day 1: Cell Seeding: Seed target cells in a 6-well plate such that they are 50-70% confluent on the day of transduction.
-
Day 2: Transduction:
-
Thaw the lentiviral supernatant on ice.
-
Remove the media from the cells and replace with fresh media containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate overnight.
-
-
Day 3: Media Change: Remove the virus-containing media and replace with fresh, complete growth media.
-
Day 4 onwards: Selection:
-
48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the media.
-
Replace the selection media every 2-3 days until non-transduced control cells are eliminated.
-
Expand the stable, transduced cell population for further experiments.
-
-
3. Western Blot for Knockdown Validation
This protocol is for confirming the reduction of FGFR1 protein expression.[17][18][19][20]
-
Materials:
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-FGFR1)
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., anti-beta-actin, anti-GAPDH)
-
Chemiluminescent substrate
-
-
Procedure:
-
Sample Preparation: Lyse the control and FGFR1-knockdown cells and quantify the protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-FGFR1 antibody and loading control antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
4. MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[3][10][21][22]
-
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed control and FGFR1-knockdown cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
5. Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11][23][24]
-
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.
-
6. Propidium Iodide Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][25][26][27]
-
Materials:
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Conclusion
The provided application notes and protocols offer a robust framework for researchers to effectively utilize lentiviral shRNA technology for the knockdown and target validation of FGFR1. The summarized data highlights the potential of FGFR1 inhibition to impede cancer cell proliferation, induce apoptosis, and cause cell cycle arrest, thereby validating its role as a promising therapeutic target. Adherence to these detailed methodologies will facilitate reproducible and reliable experimental outcomes in the pursuit of novel cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portals.broadinstitute.org [portals.broadinstitute.org]
- 13. genecopoeia.com [genecopoeia.com]
- 14. researchgate.net [researchgate.net]
- 15. addgene.org [addgene.org]
- 16. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ucallmlab.com [ucallmlab.com]
- 18. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. ptglab.com [ptglab.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. kumc.edu [kumc.edu]
- 24. scispace.com [scispace.com]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. vet.cornell.edu [vet.cornell.edu]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes & Protocols: CRISPR/Cas9-Mediated FGFR1 Knockout in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Application Note: Targeting FGFR1 in Cancer Research using CRISPR/Cas9
Introduction: The Role of FGFR1 in Cancer
Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2] Aberrant FGFR1 signaling, often resulting from gene amplification, activating mutations, or rearrangements, is implicated in the development and progression of numerous cancers, including breast, lung, and bladder cancer.[3][4] Enhanced FGFR1 activity can drive tumor cell growth, promote invasiveness, and contribute to therapeutic resistance.[4][5] This makes FGFR1 a compelling target for cancer therapy and drug development.
The CRISPR/Cas9 System for Precision Gene Editing
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise and efficient modification of the genome.[6][7] The system utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB).[6][8] The cell's natural DNA repair mechanisms, often the error-prone non-homologous end joining (NHEJ) pathway, can introduce insertions or deletions (indels) at the target site. These indels can cause a frameshift mutation, leading to a premature stop codon and the functional knockout of the target gene.[8]
Applications of FGFR1 Knockout in Oncology Research
Generating FGFR1 knockout cancer cell lines using CRISPR/Cas9 is a powerful strategy to:
-
Validate FGFR1 as a Therapeutic Target: Confirming that the loss of FGFR1 function reduces cancer cell viability or proliferation provides strong evidence for its role as a drug target.[9]
-
Investigate Downstream Signaling: By ablating FGFR1 expression, researchers can elucidate the specific signaling pathways (e.g., RAS/MEK/ERK, PI3K/AKT) that are dependent on its activity in a given cancer context.[3][10]
-
Study Mechanisms of Drug Resistance: FGFR1 amplification can mediate resistance to various therapies.[5] Knocking out the gene can help determine its role in resistance and identify potential strategies to overcome it.
-
Discover Novel Biomarkers: Comparing the molecular profiles of wild-type and FGFR1 knockout cells can lead to the discovery of new biomarkers for patient stratification.
Visualized Pathways and Workflows
FGFR1 Signaling Pathway
Caption: FGFR1 signaling activates multiple downstream pathways.[1][3]
Experimental Workflow for FGFR1 Knockout
Caption: A step-by-step workflow for generating and validating FGFR1 KO cells.[7]
Experimental Protocols
Protocol 1: Design and Delivery of CRISPR/Cas9 Components
This protocol outlines the design of a guide RNA (gRNA) targeting an early exon of FGFR1 and its delivery into a target cancer cell line (e.g., MCF-7, H1581) via transient transfection.[8][11]
Materials:
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
pX330 plasmid (or similar all-in-one vector containing Cas9 and gRNA expression cassettes)
-
Target cancer cell line
-
Lipofectamine™ CRISPRMAX™ or similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Standard cell culture reagents (DMEM, FBS, Penicillin-Streptomycin)
Procedure:
-
gRNA Design:
-
Obtain the cDNA or genomic sequence for human FGFR1.
-
Using gRNA design software, identify and select 2-3 gRNA sequences targeting an early constitutive exon of FGFR1. Prioritize gRNAs with high on-target scores and low off-target predictions.
-
Order synthesized oligonucleotides corresponding to the selected gRNA sequences.
-
-
Vector Cloning:
-
Clone the synthesized gRNA oligonucleotides into a Cas9 expression vector according to the manufacturer's protocol.
-
Verify the correct insertion of the gRNA sequence via Sanger sequencing.
-
-
Cell Transfection:
-
One day prior to transfection, seed 200,000 cells per well in a 24-well plate to achieve 70-90% confluency on the day of transfection.
-
On the day of transfection, dilute 500 ng of the gRNA-Cas9 plasmid and the transfection reagent in separate tubes containing Opti-MEM™.
-
Combine the diluted DNA and lipid components, incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complex dropwise to the cells.
-
Incubate the cells for 48-72 hours before proceeding with validation or single-cell isolation.
-
Protocol 2: Validation of FGFR1 Knockout (Genomic & Proteomic)
Validation is a critical step to confirm the successful gene edit at both the DNA and protein levels.[12]
Part A: Genomic DNA Analysis
Materials:
-
Genomic DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)[13]
-
PCR primers flanking the gRNA target site in FGFR1 (design to amplify a 400-800 bp region).
-
Taq DNA Polymerase and dNTPs
-
Agarose gel electrophoresis equipment
-
Sanger sequencing service[14]
Procedure:
-
Genomic DNA Extraction: After 48-72 hours, harvest a portion of the transfected cells. Extract genomic DNA using a commercial kit following the manufacturer's instructions.[15][16]
-
PCR Amplification:
-
Set up a PCR reaction to amplify the genomic region surrounding the FGFR1 target site.
-
Use the following thermal cycling conditions as a starting point: 95°C for 5 min, followed by 35 cycles of (95°C for 30s, 58°C for 30s, 72°C for 45s), and a final extension at 72°C for 5 min.
-
-
Analysis:
-
Run the PCR product on a 1.5% agarose gel to confirm amplification of the correct size fragment.
-
Purify the remaining PCR product and send it for Sanger sequencing to identify the presence of indels at the target site.[14]
-
Part B: Western Blot Analysis
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-FGFR1 (e.g., Cell Signaling Technology #9740)[17]
-
Loading control antibody: Anti-β-actin or Anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Protein Extraction: Lyse cells from the remaining transfected population (and a wild-type control) in RIPA buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-FGFR1 antibody overnight at 4°C (dilution as recommended by the manufacturer, e.g., 1:1000).[18]
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight for FGFR1 in the transfected sample indicates a successful knockout at the protein level.[12]
Protocol 3: Cell Viability Assay
This protocol assesses the functional consequence of FGFR1 knockout on cancer cell proliferation and viability.[19]
Materials:
-
FGFR1 knockout and wild-type control cells
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent[13]
-
Luminometer
Procedure:
-
Cell Seeding: Seed both FGFR1 knockout and wild-type cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in at least triplicate.
-
Time Course: Incubate the plates for a period of 3-5 days.
-
Viability Measurement:
-
At designated time points (e.g., Day 0, Day 1, Day 3, Day 5), remove a plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Normalize the readings for each cell line to its Day 0 value. Compare the growth curves of the FGFR1 knockout cells to the wild-type controls. A significant reduction in luminescence over time in the knockout cells indicates a dependency on FGFR1 for viability/proliferation.
Data Presentation
The following tables present hypothetical data from the validation and functional analysis experiments described above.
Table 1: Summary of FGFR1 Knockout Validation
| Cell Line Clone | gRNA Target Exon | Genotyping Result (Sequencing) | Protein Expression (Western Blot) | Knockout Status |
| MCF-7 WT | N/A | Wild-Type Sequence | 100% | Wild-Type |
| MCF-7 Clone A3 | Exon 2 | 7 bp deletion (Allele 1), 1 bp insertion (Allele 2) | No Band Detected | Biallelic Knockout |
| MCF-7 Clone B6 | Exon 2 | 2 bp deletion (Allele 1), Wild-Type (Allele 2) | ~50% of WT | Monoallelic Knockout |
| MCF-7 Clone C1 | Exon 2 | Wild-Type Sequence | 100% | No Edit |
Table 2: Cell Viability Following FGFR1 Knockout
| Cell Line | Day 1 (Relative Luminescence) | Day 3 (Relative Luminescence) | Day 5 (Relative Luminescence) |
| MCF-7 WT | 1.85 ± 0.15 | 5.60 ± 0.45 | 12.50 ± 1.10 |
| MCF-7 FGFR1 KO (Clone A3) | 1.20 ± 0.10 | 2.15 ± 0.20 | 3.50 ± 0.35 |
Data are represented as mean fold change relative to Day 0 ± standard deviation.
References
- 1. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 2. FGFR1 Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 3. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. cd-genomics.com [cd-genomics.com]
- 7. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection | PLOS One [journals.plos.org]
- 8. Setting up methods for Crispr/Cas9-mediated generation of FGFR1-Knockout cell lines | Biblioteca IQS [biblioteca.iqs.edu]
- 9. assaygenie.com [assaygenie.com]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 13. scispace.com [scispace.com]
- 14. PCR Plus Sequencing CRISPR Analysis Package | GENEWIZ from Azenta [genewiz.com]
- 15. Application of a cost-effective DNA extraction protocol for screening transgenic and CRISPR-edited primary goat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Analyze CRISPR Gene Edits - LubioScience [lubio.ch]
- 17. Antibody-induced dimerization of FGFR1 promotes receptor endocytosis independently of its kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FGFR1 Polyclonal Antibody (PA5-25979) [thermofisher.com]
- 19. Single-gene short-term CRISPR ko viability assay [protocols.io]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following FGFR1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival through the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.[1] Dysregulation of FGFR1 signaling is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Inhibition of FGFR1 has been shown to induce apoptosis, or programmed cell death, in cancer cells that are dependent on this signaling pathway for their survival.[2][3]
This document provides detailed protocols for the analysis of apoptosis by flow cytometry following treatment with an FGFR1 inhibitor. The primary method described is the Annexin V and Propidium Iodide (PI) staining assay, a widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of the FGFR1 inhibitor Erdafitinib and the pan-FGF trap NSC12 on apoptosis in the NCI-H1581 lung cancer cell line, which harbors an FGFR1 amplification.[4][5] Cells were treated for 48 hours, and apoptosis was assessed by Annexin V/Propidium Iodide flow cytometry.
| Treatment Group | Concentration | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control (DMSO) | - | 3.5 | 2.1 | 5.6 |
| Erdafitinib | 10 nM | 10.2 | 4.5 | 14.7 |
| Erdafitinib | 20 nM | 18.9 | 8.3 | 27.2 |
| NSC12 | 2.5 µM | 9.8 | 5.1 | 14.9 |
| NSC12 | 5 µM | 17.5 | 9.2 | 26.7 |
Data is representative and compiled from published studies for illustrative purposes.
Signaling Pathway
Inhibition of FGFR1 disrupts critical pro-survival signals, leading to the induction of apoptosis. The diagram below illustrates the simplified FGFR1 signaling pathway and the points of intervention by inhibitors that can lead to programmed cell death.
Caption: FGFR1 signaling pathway and induction of apoptosis by FGFR1 inhibitors.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V-FITC and Propidium Iodide
This protocol details the steps for staining cells treated with an FGFR1 inhibitor to quantify apoptosis by flow cytometry.
Materials:
-
Cells treated with FGFR1 inhibitor and appropriate controls (e.g., vehicle-treated)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For suspension cells, proceed directly to step 2.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. It is important to collect both the cells in the supernatant (which may contain apoptotic cells) and the adherent cells.
-
-
Cell Collection and Washing:
-
Collect 1-5 x 10^5 cells per sample by centrifugation at 300 x g for 5 minutes.[6]
-
Carefully aspirate the supernatant.
-
Wash the cells by resuspending the pellet in 1 mL of cold PBS, followed by centrifugation at 300 x g for 5 minutes.
-
Aspirate the PBS supernatant.
-
-
Preparation of 1X Binding Buffer:
-
Dilute the 10X Binding Buffer to 1X with deionized water. For example, mix 100 µL of 10X Binding Buffer with 900 µL of deionized water to make 1 mL of 1X Binding Buffer. Prepare enough for all samples and controls.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on the flow cytometer immediately, or within one hour.[6]
-
Excite Annexin V-FITC with a 488 nm laser and detect emission at approximately 530 nm (typically in the FL1 channel).
-
Excite PI with a 488 nm laser and detect emission at approximately 617 nm (typically in the FL2 or FL3 channel).
-
Collect data for at least 10,000 events per sample.
-
Controls for Flow Cytometer Setup:
-
Unstained cells to set the baseline fluorescence.
-
Cells stained only with Annexin V-FITC to set compensation for FITC spillover into the PI channel.
-
Cells stained only with PI to set compensation for PI spillover into the FITC channel.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for analyzing apoptosis after FGFR1 inhibitor treatment.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The flow cytometric analysis of Annexin V and Propidium Iodide staining is a robust and quantitative method to assess the induction of apoptosis by FGFR1 inhibitors. Adherence to detailed protocols and proper controls is essential for generating reliable and reproducible data. The information provided in these application notes serves as a comprehensive guide for researchers in the field of cancer biology and drug development to effectively evaluate the pro-apoptotic efficacy of novel FGFR1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing FGFR1 Inhibitors in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in cancer cell proliferation, survival, and angiogenesis.[1] While FGFR1 inhibitors have shown promise as targeted therapies, their efficacy can be limited by resistance mechanisms. A promising strategy to overcome this is the combination of FGFR1 inhibitors with traditional cytotoxic chemotherapy. This approach can lead to synergistic anti-tumor effects and potentially overcome drug resistance.[2] These application notes provide a comprehensive overview of the preclinical and clinical data supporting this combination therapy, along with detailed protocols for key experiments to evaluate its efficacy.
Rationale for Combination Therapy
The synergistic effect of combining FGFR1 inhibitors with chemotherapy stems from their complementary mechanisms of action. FGFR1 signaling activates downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell survival and proliferation.[3] Chemotherapeutic agents, on the other hand, induce DNA damage and apoptosis. By inhibiting the pro-survival signals from FGFR1, cancer cells become more susceptible to the cytotoxic effects of chemotherapy.[4] For instance, inhibition of FGFR1 has been shown to downregulate factors that contribute to gemcitabine resistance, such as ribonucleoside-diphosphate reductase large subunit (RRM1).[5]
Data Presentation
Preclinical Efficacy of FGFR1 Inhibitors in Combination with Chemotherapy
| FGFR1 Inhibitor | Chemotherapy Agent | Cancer Type | Model | Key Findings | Reference |
| BGJ398 | Cisplatin | Lung Squamous Cell Carcinoma | Patient-Derived Xenograft (PDX) | Combination therapy significantly increased tumor cell death and prolonged animal survival compared to single-agent treatment. | [6] |
| AZD4547 | Cisplatin | Ovarian Cancer | Cell Lines (ES2, SKOV3) | shRNA-mediated reduction of FGFR1 significantly decreased the IC50 of cisplatin and increased apoptosis. | [3] |
| NVP-BGJ398 | Gemcitabine | Pancreatic Ductal Adenocarcinoma | Cell Lines (PANC-1, MIAPaCa-2) & Mouse Model | Combination treatment showed synergistic reduction in cell proliferation and arrested cells in the S phase for a longer duration. It also downregulated RRM1, a gemcitabine resistance marker. | [5][7] |
| Pemigatinib | Gemcitabine | Cholangiocarcinoma | Cell Lines (CCLP-1) & In Vivo | Combination therapy demonstrated a synergistic antitumor effect in cholangiocarcinoma cells with FGF pathway activation. | [8] |
| PD173074 | Paclitaxel | Endometrial Cancer | Cell Lines | The combination showed synergistic activity in FGFR2 mutant cell lines and potentiated the cytostatic effect of paclitaxel in some FGFR2 wild-type lines. | [9] |
| AZD4547 | Docetaxel | Non-Small Cell Lung Cancer | Clinical Trial (Phase I) | A combination of AZD4547 with docetaxel was evaluated, with serious adverse events including hypotension and decreased blood cell counts reported. | [10] |
| PD173074 | Pemetrexed | Lung Adenocarcinoma | Cell Lines (PC9-MTA) | The FGFR1 inhibitor restored pemetrexed sensitivity in resistant lung cancer cells. | [11] |
Clinical Trials of FGFR Inhibitors in Combination with Chemotherapy
| FGFR Inhibitor | Chemotherapy | Cancer Type | Phase | Status | Key Findings/Endpoints | Identifier |
| Rogaratinib | Docetaxel, Paclitaxel, or Vinflunine | Urothelial Carcinoma | II/III | Terminated | Comparable efficacy between rogaratinib and chemotherapy. ORR: 20.7% (rogaratinib) vs. 19.3% (chemotherapy). | NCT03410693 |
| Dovitinib | Gemcitabine + Capecitabine | Advanced Solid Tumors/Pancreatic Cancer | Ib | Completed | Recommended Phase 2 dose of dovitinib established at 300 mg daily. Encouraging efficacy signals in advanced pancreatic cancer. | Data from publication[12] |
| AZD4547 | Docetaxel | Recurrent Non-Small Cell Lung Cancer | I | - | Evaluated safety and dosage. | Data from publication[10] |
| BGJ398 | Combination Chemotherapy | Metastatic Pancreatic Cancer | - | Incomplete | - | Data from publication[10] |
Signaling Pathways and Experimental Workflows
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to cancer cell proliferation, survival, and migration.
Logical Relationship of Combination Therapy
Caption: Logic diagram illustrating the synergistic effect of combining FGFR1 inhibitors and chemotherapy.
General Experimental Workflow
Caption: General workflow for preclinical evaluation of FGFR1 inhibitor and chemotherapy combinations.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cancer cell lines with known FGFR1 status
-
Complete cell culture medium
-
96-well plates
-
FGFR1 inhibitor (e.g., AZD4547, BGJ398)
-
Chemotherapeutic agent (e.g., cisplatin, gemcitabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium. For example, A549 lung cancer cells can be seeded at 4x10^4 cells/well, while MCF-7 breast cancer cells can be seeded at 5,000-10,000 cells/well.[5][8] Pancreatic cancer cell lines like MiaPaca-II and Panc-1 can be seeded at 5x10^3 cells/well.[13]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FGFR1 inhibitor and the chemotherapeutic agent in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing the drugs, either alone or in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).[14]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.[15]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug and the combination.
-
Use software like CompuSyn to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
In Vitro Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol outlines the use of a commercially available luminescent assay to measure caspase-3 and -7 activity, key markers of apoptosis.
Materials:
-
Cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the FGFR1 inhibitor, chemotherapeutic agent, or combination as described in the MTT assay protocol.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[1]
-
-
Reagent Addition:
-
After the desired treatment period (e.g., 24-48 hours), equilibrate the plate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[6]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the vehicle control.
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the efficacy of combination therapy in a mouse xenograft model. Specifics will vary depending on the cell line and animal model used.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line with confirmed FGFR1 activation
-
Matrigel (optional)
-
FGFR1 inhibitor formulated for in vivo use
-
Chemotherapeutic agent formulated for in vivo use
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 H1581 lung cancer cells) in a volume of 50-100 µL (often mixed with Matrigel) into the flank of each mouse.[16]
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, FGFR1 inhibitor alone, chemotherapy alone, combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule. For example, AZD4547 can be administered daily by oral gavage at 12.5 mg/kg.[16] Cisplatin can be administered intraperitoneally.
-
The treatment duration is typically 2-4 weeks.
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a certain size, or after a fixed duration.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis.
-
Pharmacodynamic Analysis (Western Blot)
This protocol describes the analysis of protein expression in tumor tissue to confirm the on-target effects of the drugs.
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-phospho-ERK, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the tumor tissue in RIPA buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels between treatment groups.
-
Conclusion
The combination of FGFR1 inhibitors with conventional chemotherapy represents a promising therapeutic strategy for cancers with FGFR1 dysregulation. The preclinical and clinical data gathered to date demonstrate the potential for synergistic anti-tumor activity and the ability to overcome resistance. The protocols provided here offer a framework for researchers to further investigate and validate these combination therapies in their own laboratory settings. Careful optimization of experimental conditions for specific cell lines and animal models is crucial for obtaining robust and reproducible results.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. e-roj.org [e-roj.org]
- 4. helix.dnares.in [helix.dnares.in]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
- 8. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Metallic and Carbon-Based Nanomaterials on Human Pancreatic Cancer Cell Lines AsPC-1 and BxPC-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. scielo.br [scielo.br]
- 14. A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. FGFR1 regulates proliferation and metastasis by targeting CCND1 in FGFR1 amplified lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of FGFR1 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Aberrant activation of FGFR1, through amplification, mutations, or translocations, is a known oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and bladder cancer.[2] While FGFR inhibitors have shown promise in clinical trials, their efficacy can be limited by intrinsic and acquired resistance mechanisms.
One key resistance mechanism involves the reactivation of the mitogen-activated protein kinase (MAPK) pathway. Inhibition of MEK, a central component of the MAPK cascade, can paradoxically lead to a compensatory feedback activation of FGFR1 signaling, which in turn reactivates ERK and promotes cell survival.[1][3] This biological crosstalk provides a strong rationale for the combination of FGFR1 and MEK inhibitors to achieve a synergistic anti-tumor effect. By simultaneously blocking both pathways, it is possible to overcome this adaptive resistance and enhance therapeutic efficacy.[1][3]
These application notes provide an overview of the preclinical data supporting the synergistic interaction between FGFR1 and MEK inhibitors and offer detailed protocols for evaluating this synergy in a laboratory setting.
Signaling Pathway and Mechanism of Synergy
Activation of FGFR1 by its ligand (FGF) triggers the dimerization of the receptor and autophosphorylation of its intracellular tyrosine kinase domain. This leads to the activation of downstream signaling cascades, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway, which collectively drive cell proliferation and survival.[4][5]
MEK inhibitors, such as trametinib, block the phosphorylation and activation of ERK. However, in some cancer types, particularly KRAS-mutant lung and pancreatic cancers, this inhibition can relieve a negative feedback loop, leading to the upregulation and activation of FGFR1.[6][7] This "rebound" activation of FGFR1 signaling can then reactivate the MAPK pathway, mitigating the effect of the MEK inhibitor.
The combination of an FGFR1 inhibitor (e.g., infigratinib/BGJ398, AZD4547) with a MEK inhibitor abrogates this compensatory reactivation, resulting in a more sustained and potent inhibition of ERK signaling and, consequently, a synergistic anti-proliferative and pro-apoptotic effect.[1][7]
Quantitative Data on Synergistic Effects
The following tables summarize the quantitative data from preclinical studies demonstrating the synergistic effects of combining FGFR1 and MEK inhibitors.
Table 1: In Vitro Cell Viability (IC50) and Synergy Scores
| Cell Line | Cancer Type | FGFR1 Inhibitor (IC50, µM) | MEK Inhibitor (IC50, µM) | Combination Index (CI)* | Reference |
| A549 | KRAS-mutant Lung Cancer | Ponatinib (>10) | Trametinib (0.01) | <1 (Synergistic) | [7] |
| H2122 | KRAS-mutant Lung Cancer | Ponatinib (>10) | Trametinib (0.005) | <1 (Synergistic) | [7] |
| CUP#55 | FGFR2-amplified Cancer of Unknown Primary | BGJ398 (~1) | Trametinib (>0.1) | <1 (Synergistic) | [8][9][10] |
| CUP#96 | FGFR2-amplified Cancer of Unknown Primary | BGJ398 (>1) | Trametinib (>0.1) | <1 (Synergistic) | [8][9][10] |
*Combination Index (CI) values < 1 indicate synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11][12]
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Treatment Groups | Tumor Growth Inhibition (%) | Reference |
| A549 | KRAS-mutant Lung Cancer | Trametinib (3 mg/kg) + Ponatinib (30 mg/kg) | Significant tumor regression vs. single agents | [7] |
| H2122 | KRAS-mutant Lung Cancer | Trametinib (3 mg/kg) + Ponatinib (30 mg/kg) | Significant tumor regression vs. single agents | [7] |
| JHU-LX55a (PDX) | KRAS-mutant Lung Cancer | Trametinib (3 mg/kg) + Ponatinib (30 mg/kg) | Significant tumor regression vs. single agents | [7] |
| PDX#96 | FGFR2-amplified Cancer of Unknown Primary | BGJ398 (15 mg/kg) + Trametinib (0.6 mg/kg) | Significantly greater than single agents | [13][14] |
| PDX#55 | FGFR2-amplified Cancer of Unknown Primary | BGJ398 (15 mg/kg) + Trametinib (0.6 mg/kg) | Significantly greater than single agents | [13][14] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic effects of FGFR1 and MEK inhibitors.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of single and combination drug treatments on cell proliferation and calculating the IC50 values.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
FGFR1 inhibitor (e.g., Infigratinib)
-
MEK inhibitor (e.g., Trametinib)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of the FGFR1 inhibitor and MEK inhibitor in culture medium from a DMSO stock. For combination treatments, prepare a matrix of concentrations. Ensure the final DMSO concentration is <0.1%.
-
Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the drugs (single agents or combinations) or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug using non-linear regression analysis. Synergy can be assessed by calculating the Combination Index (CI) using software like CompuSyn.[12][15]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis following drug treatment using flow cytometry.
Materials:
-
Treated and control cells from Protocol 1 (scaled up to 6-well plates)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After the 72-hour treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of the drug combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest (e.g., H2122) mixed with Matrigel
-
FGFR1 inhibitor (e.g., Ponatinib)
-
MEK inhibitor (e.g., Trametinib)
-
Vehicle solution for drug formulation
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in 100-200 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, FGFR1 inhibitor alone, MEK inhibitor alone, Combination).
-
Drug Administration: Prepare drug formulations according to established protocols. Administer the drugs to the mice via the appropriate route (e.g., oral gavage) at the predetermined doses and schedule (e.g., daily for 21 days).[7][13][14]
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control. Use appropriate statistical tests (e.g., ANOVA) to determine the significance of the differences between groups.
Conclusion
The combination of FGFR1 and MEK inhibitors represents a promising therapeutic strategy for cancers with aberrant FGFR1 signaling or those that develop resistance to MEK inhibition through FGFR1 reactivation. The protocols outlined in these application notes provide a framework for researchers to investigate and validate the synergistic potential of this combination in their own preclinical models. Careful execution of these experiments and thorough data analysis are crucial for advancing our understanding of this targeted therapy approach and its potential clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A combinatorial strategy for treating KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay for drug synergy [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Predicting Drug Combination Index and Simulating the Network-Regulation Dynamics by Mathematical Modeling of Drug-Targeted EGFR-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. medrxiv.org [medrxiv.org]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming FGFR1 Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on FGFR1 inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to FGFR1 inhibitors?
A1: Resistance to FGFR1 inhibitors can be broadly categorized into two main types:
-
On-Target (FGFR1-Dependent) Resistance: This occurs when alterations in the FGFR1 gene itself reduce the inhibitor's effectiveness. The most common mechanism is the acquisition of secondary mutations in the FGFR1 kinase domain, particularly "gatekeeper" mutations like V561M.[1][2][3][4][5] This mutation sterically hinders the binding of many inhibitors to the ATP-binding pocket while still permitting ATP binding, leading to hyper-activation of the receptor.[2][3][6]
-
Bypass (FGFR1-Independent) Resistance: In this scenario, cancer cells activate alternative signaling pathways to circumvent their dependency on FGFR1 signaling for survival and proliferation.[5][7][8] Common bypass tracks include the hyperactivation of the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][7][9] This can be driven by various events such as loss of the tumor suppressor PTEN, amplification of NRAS, or upregulation of other receptor tyrosine kinases (RTKs) like MET or EGFR.[1][9][10][11]
Q2: What is a "gatekeeper" mutation and why is it important in FGFR1 inhibitor resistance?
A2: The gatekeeper residue is a specific amino acid in the ATP-binding pocket of a kinase. In FGFR1, this is Valine 561 (V561).[2][3][4] Mutations at this site, such as V561M (Valine to Methionine), are a common mechanism of acquired resistance to many tyrosine kinase inhibitors (TKIs).[2][4][10] The larger methionine residue restricts access of the inhibitor to a hydrophobic pocket required for high-affinity binding, thereby reducing the drug's efficacy.[2][6] Understanding if this mutation is present in your resistant model is crucial for selecting appropriate second-generation inhibitors or alternative therapeutic strategies.
Q3: Can resistance be overcome with combination therapies?
A3: Yes, rational combination therapies are a key strategy to overcome or prevent resistance. The choice of combination depends on the specific resistance mechanism. For instance:
-
If resistance is mediated by PI3K/AKT pathway activation (e.g., due to PTEN loss), combining the FGFR1 inhibitor with a PI3K or AKT inhibitor may restore sensitivity.[1][5][7]
-
If the MAPK pathway is reactivated (e.g., via NRAS amplification), a combination with a MEK inhibitor could be effective.[7][9]
-
In cases of apoptosis suppression, targeting anti-apoptotic proteins like BCL2 has shown promise in preclinical models.[1]
Q4: Are there next-generation inhibitors that can overcome gatekeeper mutations?
A4: Yes, the development of next-generation inhibitors, particularly covalent inhibitors, is an active area of research.[5][10][12] These inhibitors are designed to form an irreversible covalent bond with a cysteine residue near the ATP-binding pocket. This allows them to inhibit the kinase activity even when a gatekeeper mutation is present that would otherwise reduce the binding affinity of non-covalent (reversible) inhibitors.[10][13][14]
Troubleshooting Experimental Issues
Issue 1: Inconsistent IC50 values in cell viability assays for a known FGFR1 inhibitor.
-
Question: My dose-response curves for an FGFR1 inhibitor in a sensitive cell line are not reproducible. What could be the cause?
-
Answer:
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not been passaged excessively. High passage numbers can lead to genetic drift and altered phenotypes.
-
Reagent Stability: Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. FGFR1 inhibitors, like many small molecules, can degrade with improper storage or multiple freeze-thaw cycles.
-
Assay Confluency and Seeding Density: Standardize the cell seeding density. Initial cell confluency can significantly impact growth rates and drug response. Ensure cells are in the logarithmic growth phase at the start of the experiment.
-
Assay Duration: The duration of inhibitor exposure is critical. An insufficient treatment time may not be enough to induce a full cytotoxic or cytostatic effect. A typical duration is 72 hours, but this may need optimization for your specific cell line.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity or promote survival pathways. Consider running pilot experiments with reduced serum concentrations.
-
Issue 2: Western blot shows no decrease in downstream p-ERK or p-AKT despite treatment with an FGFR1 inhibitor.
-
Question: I'm treating FGFR1-amplified cells with an inhibitor, but I don't see a reduction in the phosphorylation of downstream effectors like ERK and AKT. Why might this be?
-
Answer:
-
Primary Resistance: The cell line may have intrinsic (primary) resistance. This could be due to pre-existing mutations downstream of FGFR1 (e.g., in PIK3CA or RAS) or co-activation of other RTKs.[9]
-
Bypass Pathway Activation: The cells may be activating a bypass signaling pathway to maintain ERK and AKT phosphorylation.[7][9][11] To investigate this, you can:
-
Perform a phospho-RTK array to screen for the activation of other receptors (e.g., MET, EGFR, IGF1R).[8]
-
Sequence key downstream oncogenes like NRAS, KRAS, and PIK3CA.
-
-
Ineffective Dosing or Timing: The inhibitor concentration may be too low, or the time point for analysis may be suboptimal. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to capture the dynamics of pathway inhibition.
-
Antibody Quality: Ensure the primary antibodies for p-ERK and p-AKT are validated for specificity and are working correctly. Include positive and negative controls in your western blot.
-
Issue 3: Difficulty generating an FGFR1 inhibitor-resistant cell line.
-
Question: I am trying to generate a resistant cell line by continuous exposure to an FGFR1 inhibitor, but the cells are not developing resistance. What can I do?
-
Answer:
-
Inhibitor Concentration: Start with a concentration around the IC20-IC30 for the sensitive parent cell line. A concentration that is too high will kill all cells, while one that is too low may not provide enough selective pressure.
-
Dose Escalation Strategy: Employ a gradual dose-escalation approach. Once the cells recover and resume proliferation at the initial dose, slowly increase the inhibitor concentration in a stepwise manner.[9]
-
Patience and Time: Generating a resistant cell line can take several months. Be patient and maintain the cultures carefully, monitoring for the outgrowth of resistant colonies.[9]
-
Heterogeneity of Parental Line: It's possible the parental cell line is highly homogeneous and lacks the sub-clones capable of developing resistance. If possible, try generating resistant lines from a different sensitive cell line.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to FGFR1 inhibitor resistance.
Table 1: Binding Affinities (Kd) of FGFR1 Inhibitors to Wild-Type (WT) and V561M Mutant FGFR1.
| Inhibitor | FGFR1 Target | Kd (WT) | Kd (V561M Mutant) | Fold Change in Affinity | Reference |
| AZD4547 | FGFR1 | 2 nM | 64 nM | 32-fold decrease | [3] |
| E3810 (Lucitanib) | FGFR1 | 8 nM | 40 µM (40,000 nM) | 5000-fold decrease | [3] |
Table 2: Cellular Potency (IC50) of Covalent vs. Reversible FGFR Inhibitors.
| Cell Line | Inhibitor | Target Profile | IC50 (µM) | Reference |
| Ba/F3 (Tel-FGFR1) | PD173074 | Reversible FGFR inhibitor | ~1.5 | [15] |
| Ba/F3 (Tel-FGFR1) | FIIN-1 | Covalent FGFR inhibitor | <0.25 | [15] |
Key Experimental Protocols
Protocol 1: Generation of an FGFR1 Inhibitor-Resistant Cell Line
-
Determine the IC50: First, perform a cell viability assay (e.g., CellTiter-Glo® or MTT) to determine the IC50 of your FGFR1 inhibitor in the parental (sensitive) cell line.
-
Initial Dosing: Culture the parental cells in media containing the FGFR1 inhibitor at a concentration equal to the IC20-IC30.
-
Monitoring: Replace the media with fresh inhibitor-containing media every 2-3 days. Monitor the cells for signs of recovery and proliferation. Initially, a large percentage of cells will die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, increase the inhibitor concentration by approximately 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM).[9]
-
Validation: Once a resistant population is established, validate the resistance by comparing the IC50 of the resistant line to the parental line. Characterize the resistance mechanism via western blotting, sequencing, etc.
Protocol 2: Western Blotting for Phospho-Signaling Pathway Analysis
-
Cell Lysis: Plate cells and allow them to adhere. Starve cells (if necessary, depending on the experiment) and then treat with the FGFR1 inhibitor for the desired time and concentration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
Visualizations
Caption: Canonical FGFR1 signaling pathways leading to cell proliferation and survival.
References
- 1. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Insight into resistance mechanisms of AZD4547 and E3810 to FGFR1 gatekeeper mutation via theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pnas.org [pnas.org]
- 11. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors. | Broad Institute [broadinstitute.org]
- 14. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors – Dana Farber PLGA [danafarberplga.org]
- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identifying Off-Target Effects of FGFR1 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental identification of off-target effects of FGFR1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with FGFR1 inhibitors?
A1: Off-target effects of FGFR1 inhibitors can be broadly categorized based on the inhibitor's selectivity.
-
Non-selective FGFR inhibitors: These inhibitors often target other receptor tyrosine kinases (RTKs) in addition to FGFRs. Common off-targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Inhibition of these receptors can lead to side effects such as hypertension, proteinuria, and cardiovascular events.[1][2]
-
Selective FGFR inhibitors: While designed to be more specific, these inhibitors can still exhibit off-target activities. A characteristic "on-target" but systemic effect of potent FGFR inhibition is hyperphosphatemia, which is thought to be related to the inhibition of FGF23 signaling.[1] Kinase profiling studies have identified other potential off-target kinases for specific inhibitors. For instance, the inhibitor FIIN-1 has been shown to bind to Blk and Flt1 with dissociation constants (Kd) below 100 nM, in addition to the FGFR family.[3]
Q2: How can I determine the selectivity of my FGFR1 inhibitor?
A2: The most comprehensive method for determining the selectivity of a kinase inhibitor is through a kinome-wide profiling assay.[3][4][5] This involves screening the inhibitor against a large panel of purified kinases (e.g., over 400 kinases) and measuring its binding affinity or inhibitory activity.[3] The results are often presented as a percentage of kinase activity remaining or as dissociation constants (Kd) for the inhibitor against each kinase. A lower Kd value indicates tighter binding and higher potency.[3]
Q3: My FGFR1 inhibitor shows the desired on-target effect (inhibition of FGFR1 phosphorylation), but I don't see the expected downstream signaling changes (e.g., no change in p-ERK or p-AKT). What could be the reason?
A3: There are several potential reasons for this observation:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to FGFR1 inhibitors by activating alternative signaling pathways that compensate for the loss of FGFR1 signaling.[6] For example, upregulation of the MET receptor tyrosine kinase or amplification of NRAS can lead to sustained MAPK pathway activation even when FGFR1 is inhibited.[6]
-
Redundant Signaling: Other receptor tyrosine kinases might be active in the cell line, providing parallel input to the PI3K/AKT and MAPK pathways.
-
Experimental Timing: The inhibition of downstream signaling may be transient. It is advisable to perform a time-course experiment to capture the optimal window for observing changes in phosphorylation of downstream effectors.
-
Cellular Context: The specific genetic background and signaling network of the cell line being used can influence the response to FGFR1 inhibition.
Q4: I am observing unexpected toxicity or cell death in my experiments with an FGFR1 inhibitor, even at concentrations that should be selective for FGFR1. What could be the cause?
A4: Unexplained toxicity can arise from several factors:
-
Undisclosed Off-Target Effects: The inhibitor may have off-target effects on kinases or other proteins that are critical for cell survival in your specific cell model. These off-targets may not have been identified in standard kinase profiling panels.
-
Compound-Specific Toxicity: The chemical scaffold of the inhibitor itself might have inherent toxicity independent of its kinase inhibitory activity.
-
Metabolite Toxicity: A metabolite of the inhibitor could be causing the toxic effects.
-
On-Target Toxicity in a Specific Context: Inhibition of FGFR1 signaling can be detrimental to certain cell types that are highly dependent on this pathway for survival.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell Viability Assays
| Problem | Possible Cause | Suggested Solution |
| Higher than expected IC50 value for the FGFR1 inhibitor in a known FGFR1-dependent cell line. | 1. Acquired Resistance: Prolonged exposure to the inhibitor may have led to the selection of a resistant cell population.[7] 2. Incorrect Compound Concentration: Errors in dilution or storage may have resulted in a lower effective concentration of the inhibitor. 3. Cell Line Integrity: The cell line may have lost its dependence on FGFR1 signaling over time or due to misidentification. | 1. Check for resistance mechanisms: Sequence the FGFR1 kinase domain for mutations (e.g., V561M).[7] Analyze for activation of bypass pathways via Western blot (e.g., check for MET or NRAS upregulation).[6] 2. Verify compound concentration and activity: Use a fresh stock of the inhibitor and verify its concentration. Test its activity in a cell-free biochemical assay if possible. 3. Authenticate the cell line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. |
| No difference in viability between FGFR1-dependent and -independent cell lines. | 1. Lack of Inhibitor Selectivity: The inhibitor may be broadly targeting other kinases essential for the viability of both cell lines. 2. Off-target Toxicity: The observed cell death may be due to off-target effects unrelated to FGFR1 inhibition. | 1. Perform a kinase profile: Screen the inhibitor against a broad panel of kinases to determine its selectivity.[3][4][5] 2. Use a structurally unrelated FGFR1 inhibitor: Compare the results with another selective FGFR1 inhibitor. If both show similar effects, the phenotype is more likely on-target. 3. Rescue experiment: Overexpress a resistant FGFR1 mutant in the sensitive cell line and see if it rescues the phenotype. |
Guide 2: Inconsistent Western Blot Results
| Problem | Possible Cause | Suggested Solution |
| Inconsistent inhibition of downstream signaling (p-ERK, p-AKT). | 1. Feedback Loops: Inhibition of a pathway can sometimes lead to the activation of feedback loops that reactivate the pathway. 2. Variable treatment time: The timing of cell lysis after inhibitor treatment is critical for observing changes in phosphorylation. | 1. Perform a time-course experiment: Analyze downstream signaling at multiple time points after inhibitor addition (e.g., 15 min, 30 min, 1h, 4h, 24h). 2. Serum starvation: Serum contains growth factors that can activate multiple RTKs. Serum-starve cells before inhibitor treatment to reduce background signaling. |
| No change in phosphorylation of the direct target (p-FGFR1). | 1. Insufficient Inhibitor Concentration: The concentration of the inhibitor may not be high enough to effectively inhibit FGFR1 in the cellular context. 2. Ligand-Independent Activation: The FGFR1 in your cell model might be activated by a mutation or fusion that makes it less sensitive to the inhibitor. | 1. Perform a dose-response experiment: Treat cells with a range of inhibitor concentrations to determine the effective concentration for FGFR1 inhibition. 2. Characterize the FGFR1 status: Sequence the FGFR1 gene in your cell line to check for activating mutations. |
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical FGFR1 Inhibitor
| Kinase | IC50 (nM) |
| FGFR1 | 5 |
| FGFR2 | 10 |
| FGFR3 | 15 |
| FGFR4 | 50 |
| VEGFR2 | 250 |
| PDGFRβ | 500 |
| c-Kit | >1000 |
| Src | >1000 |
| Abl | >1000 |
This table provides an example of how to present kinase selectivity data. The IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. A lower IC50 value indicates higher potency.
Experimental Protocols
Protocol 1: Kinase Profiling
-
Objective: To determine the selectivity of an FGFR1 inhibitor across a wide range of kinases.
-
Methodology: This is typically performed as a service by specialized companies. The general principle involves a biochemical assay where the inhibitor is incubated with a panel of purified kinases and a substrate.
-
Procedure:
-
Provide the company with your inhibitor at a specified concentration.
-
The inhibitor is screened against a kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).
-
The activity of each kinase in the presence of the inhibitor is measured and compared to a control (e.g., DMSO).
-
Results are often provided as the percentage of remaining kinase activity or as IC50/Kd values for hits.
-
-
Data Analysis: Analyze the data to identify kinases that are significantly inhibited by your compound in addition to FGFR1.
Protocol 2: Cell Viability Assay
-
Objective: To assess the effect of the FGFR1 inhibitor on cell proliferation and survival.
-
Methodology: A common method is the use of a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the FGFR1 inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then read the plate on a plate reader (fluorescence or luminescence).
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 3: Western Blotting for Signaling Pathway Analysis
-
Objective: To determine the effect of the FGFR1 inhibitor on the phosphorylation status of FGFR1 and its downstream signaling proteins.
-
Methodology: Western blotting allows for the detection of specific proteins and their phosphorylation state in cell lysates.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 4-24 hours.
-
Treat the cells with the FGFR1 inhibitor at the desired concentration for a specific time. Include a vehicle control.
-
(Optional) Stimulate the cells with an FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) before lysis to induce FGFR1 signaling.
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR1, total FGFR1, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the inhibitor-treated samples to the control to determine the effect on signaling.
Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Toxicities of FGFR1 Inhibitor Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FGFR1 inhibitor therapy. The information is designed to help manage common toxicities encountered during experiments, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities associated with FGFR1 inhibitor therapy?
A1: The most frequently observed on-target toxicities associated with FGFR inhibitors include hyperphosphatemia, dermatologic adverse events (such as hand-foot syndrome, dry skin, and nail toxicities), ocular toxicities, and gastrointestinal toxicities (including diarrhea and stomatitis).[1] Proactive monitoring and management of these toxicities are crucial for maintaining treatment efficacy and patient well-being.[2][3][4][5][6]
Q2: How does FGFR1 inhibition lead to hyperphosphatemia?
A2: FGFR1 plays a crucial role in phosphate homeostasis. Inhibition of the FGFR1 signaling pathway disrupts the normal regulation of phosphate excretion in the kidneys, leading to an increase in serum phosphate levels.[6][7][8][9] This is considered an on-target effect of FGFR1 inhibitors.[9]
Q3: Are the toxicities associated with FGFR1 inhibitors reversible?
A3: Most toxicities associated with FGFR inhibitors are manageable and often reversible with appropriate interventions.[5] These interventions may include dose modification (interruption or reduction), supportive care, and dietary changes.[2][3][4][5]
Troubleshooting Guides for Common Toxicities
Hyperphosphatemia
Issue: Elevated serum phosphate levels are observed in a subject.
Troubleshooting Steps:
-
Confirm Hyperphosphatemia: Re-measure serum phosphate levels to confirm the initial finding.
-
Dietary Management: Advise a low-phosphate diet, restricting intake to 600-800 mg per day.[10][11]
-
Phosphate Binders: If serum phosphate remains elevated, consider the administration of phosphate-lowering therapy, such as sevelamer.[12]
-
Dose Modification: Based on the severity and duration of hyperphosphatemia, dose interruption or reduction of the FGFR1 inhibitor may be necessary. Refer to the specific dose modification guidelines for the inhibitor being used.
Table 1: Incidence and Management of Hyperphosphatemia with FGFR1 Inhibitors
| FGFR1 Inhibitor | Any Grade Incidence | Grade ≥3 Incidence | Management and Dose Modification Guidelines |
| Pemigatinib | 60% - 93%[5][8][10][13][14] | 0%[8][14] | >7 to ≤10 mg/dL: Initiate phosphate-lowering therapy. Withhold if not <7 mg/dL within 2 weeks. Resume at the same dose for the first occurrence, and at a lower dose for recurrences. >10 mg/dL: Withhold and initiate phosphate-lowering therapy. Resume at a lower dose if <7 mg/dL within 1 week. Permanently discontinue for recurrence after 2 dose reductions.[15][16] |
| Erdafitinib | 78%[7] | 5.2%[17] | <9.0 mg/dL (at 14-21 days): Increase dose from 8 mg to 9 mg daily. ≥7.0 mg/dL: Start phosphate binder. ≥9.0 mg/dL: Withhold until <7.0 mg/dL, then restart at the same or reduced dose depending on duration.[10][11][18] |
| Futibatinib | 82% - 88%[13][19][20] | 19% - 30%[8][13][21][20] | ≥5.5 mg/dL: Initiate low-phosphate diet and phosphate-lowering therapy. >7 to ≤10 mg/dL: Initiate or adjust phosphate-lowering therapy and consider dose reduction. >10 mg/dL: Withhold until ≤7 mg/dL and resume at a lower dose. Permanently discontinue if not ≤7 mg/dL within 2 weeks after 2 dose interruptions and reductions.[2][15][16][19][22] |
Dermatologic Toxicities (Hand-Foot Syndrome, Nail and Skin Toxicities)
Issue: Subject presents with skin reactions, nail changes, or hand-foot syndrome.
Troubleshooting Steps:
-
Assess Severity: Grade the dermatologic toxicity according to standardized criteria (e.g., CTCAE).
-
Supportive Care:
-
Dry Skin: Recommend frequent use of moisturizers.[5]
-
Hand-Foot Syndrome: Advise lifestyle changes to reduce friction and pressure on hands and feet. Use moisturizing creams containing urea or salicylic acid.[2][3][4][5]
-
Nail Toxicities: Counsel on proper nail care. For severe cases, topical steroids or antibacterials may be necessary.
-
-
Dose Modification: For Grade 3 or higher toxicities, withhold the FGFR1 inhibitor until resolution to Grade 1 or baseline, then resume at a lower dose.[23]
Table 2: Incidence of Dermatologic Toxicities with FGFR1 Inhibitors
| FGFR1 Inhibitor | Toxicity | Any Grade Incidence | Grade ≥3 Incidence |
| Pemigatinib | Nail Toxicity | 43% - 62%[5][8] | 2%[17] |
| Alopecia | 49% - 59%[5][8] | N/A | |
| Stomatitis | 35% - 53%[5][8] | 5%[17] | |
| Dry Skin | 20% - 24%[5][8] | N/A | |
| Erdafitinib | Hand-Foot Syndrome | 22% - 23%[24] | 9.6%[17] |
| Stomatitis | 35% - 45.9%[7][17] | 8.1%[17] | |
| Dry Skin | 29%[25] | N/A | |
| Nail Disorders | 33%[25] | N/A | |
| Futibatinib | Nail Toxicity | 27% - 47%[13][17][21][20] | 1%[13][21][20] |
| Palmar-Plantar Erythrodysesthesia | 13% - 21%[21][20] | 3%[13][21][20] | |
| Stomatitis | 19% - 30%[21][20] | 3%[13][21][20] | |
| Dry Skin | 29%[20] | N/A | |
| Alopecia | 34%[20] | N/A |
Ocular Toxicities
Issue: Subject reports visual changes such as blurred vision, floaters, or photopsia.
Troubleshooting Steps:
-
Immediate Ophthalmologic Evaluation: Urgently refer the subject for a comprehensive ophthalmologic examination, including optical coherence tomography (OCT).[8]
-
Withhold Treatment: Withhold the FGFR1 inhibitor pending the results of the ophthalmologic evaluation.
-
Dose Modification:
-
If retinal pigment epithelial detachment (RPED) is asymptomatic and stable, the inhibitor may be continued.
-
If symptomatic or worsening, withhold the drug. If it improves, resume at a lower dose.[19]
-
For persistent symptoms or lack of improvement, consider permanent discontinuation.
-
Table 3: Incidence of Ocular Toxicities with FGFR1 Inhibitors
| FGFR1 Inhibitor | Toxicity | Any Grade Incidence | Grade ≥3 Incidence |
| Pemigatinib | Retinal Pigment Epithelial Detachment | 6% - 26%[1][5][14] | 0.6% - 1.3%[1][13][14] |
| Dry Eye | 31% - 50%[5][10] | 1.6%[10] | |
| Erdafitinib | Central Serous Retinopathy | 17%[17] | N/A |
| Other Eye Disorders | 42.2%[17] | N/A | |
| Futibatinib | Retinal Pigment Epithelial Detachment | 9%[20] | N/A |
| Retinal Disorders | 8%[13][17][21][20] | 0%[13][21][20] | |
| Dry Eye | 15% - 25%[20] | N/A |
Gastrointestinal Toxicities (Diarrhea and Stomatitis)
Issue: Subject experiences diarrhea or stomatitis.
Troubleshooting Steps:
-
Assess Severity: Grade the gastrointestinal toxicity according to standardized criteria.
-
Supportive Care:
-
Dose Modification: For Grade 3 or higher toxicities, withhold the FGFR1 inhibitor until resolution to Grade 1 or baseline, then resume at a lower dose.
Table 4: Incidence of Gastrointestinal Toxicities with FGFR1 Inhibitors
| FGFR1 Inhibitor | Toxicity | Any Grade Incidence | Grade ≥3 Incidence |
| Pemigatinib | Diarrhea | 47% - 50%[5][8] | N/A |
| Constipation | 32% - 35%[5][8] | N/A | |
| Nausea | 21% - 40%[5][8] | N/A | |
| Abdominal Pain | 23% - 35%[5][8] | 5%[17] | |
| Erdafitinib | Diarrhea | 54.8%[17] | 3.0%[17] |
| Dry Mouth | 38.5%[17] | 0%[17] | |
| Futibatinib | Diarrhea | 39%[20] | N/A |
| Constipation | 39%[20] | N/A | |
| Dry Mouth | 35%[20] | N/A | |
| Abdominal Pain | 30%[20] | N/A |
Experimental Protocols
Serum Phosphate Monitoring
Objective: To accurately measure serum phosphate levels in subjects receiving FGFR1 inhibitor therapy.
Methodology:
-
Sample Collection: Collect a blood sample in a serum separator tube (SST).
-
Sample Processing:
-
Allow the blood to clot at room temperature for at least 30 minutes.
-
Centrifuge the sample at 1000-1300 x g for 15 minutes.
-
Carefully aspirate the serum and transfer it to a clean, labeled tube. Avoid disturbing the buffy coat.
-
-
Analysis:
-
The serum phosphate concentration is determined using a colorimetric assay based on the reaction of phosphate with ammonium molybdate to form a colored complex.
-
The absorbance of the complex is measured spectrophotometrically, and the phosphate concentration is calculated based on a standard curve.
-
-
Frequency: Monitor serum phosphate levels at baseline, weekly for the first month of treatment, and then monthly thereafter, or as clinically indicated.
Ophthalmologic Examination
Objective: To detect and monitor for ocular toxicities associated with FGFR1 inhibitor therapy.
Methodology:
-
Baseline Examination: A comprehensive ophthalmologic examination should be performed before initiating therapy. This includes:
-
Visual acuity testing.
-
Slit-lamp examination.
-
Dilated fundus examination.
-
Optical Coherence Tomography (OCT) of the macula.
-
-
Follow-up Examinations:
-
Perform follow-up examinations every 2 months for the first 6 months of treatment, and every 3 months thereafter.[8]
-
Urgent examination, including OCT, is required for any new visual symptoms.
-
-
Documentation: Thoroughly document all findings, including any changes from baseline.
Visualizations
Caption: Simplified FGFR1 signaling pathway.
Caption: Mechanism of FGFR1 inhibitor-induced hyperphosphatemia.
References
- 1. researchgate.net [researchgate.net]
- 2. Lytgobi (futibatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Incyte Announces FDA Approval of Pemazyre® (pemigatinib) as the First and Only Targeted Treatment for Myeloid/Lymphoid Neoplasms (MLNs) with FGFR1 Rearrangement | Incyte [investor.incyte.com]
- 6. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table 21, Summary of Harms, Safety Population - Pemigatinib (Pemazyre) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PEMAZYRE® (pemigatinib) Safety Profile & Side Effects [hcp.pemazyre.com]
- 9. targetedonc.com [targetedonc.com]
- 10. kmcc.nhs.uk [kmcc.nhs.uk]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. BALVERSA - Hyperphosphatemia [jnjmedicalconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. FDA Approval Summary: Pemigatinib for Previously Treated, Unresectable Locally Advanced or Metastatic Cholangiocarcinoma with FGFR2 Fusion or Other Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dosage Modifications | LYTGOBI® (futibatinib) tablets [lytgobi.com]
- 16. oncologynewscentral.com [oncologynewscentral.com]
- 17. Safety profiles of the new target therapies—pemigatinib, futibatinib, and ivosidenib—for the treatment of cholangiocarcinoma: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dosing and Administration | BALVERSA® (erdafitinib) HCP [balversahcp.com]
- 19. ncoda.org [ncoda.org]
- 20. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1-4 Inhibitor: Pooled Safety Analysis of 469 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Futibatinib Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 23. Measurement of Serum Phosphate Levels Using a Mobile Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice | MDPI [mdpi.com]
Technical Support Center: Troubleshooting FGFR1 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with FGFR1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: My FGFR1 inhibitor shows variable potency (IC50) across different experiments. What are the potential causes?
Inconsistent inhibitor potency is a frequent issue and can stem from several factors:
-
Cell Line Integrity:
-
Misidentification or Cross-Contamination: It is estimated that 15-20% of cell lines in use may be misidentified. An unexpected cell line may have different FGFR1 expression levels or genetic background, leading to altered inhibitor sensitivity. Cross-contamination, where a faster-growing cell line overtakes the original culture, is also a common problem.[1][2] The aggressive HeLa cell line is a frequent contaminant.[2][3][4]
-
Genetic Drift: Continuous passaging can lead to genetic changes in cell lines, altering their characteristics and response to inhibitors.
-
Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular responses, including growth rates and drug sensitivity.[5][6][7]
-
-
Experimental Variability:
-
Reagent Quality: Degradation of the inhibitor stock solution, or variability in serum or media batches can affect results.
-
Assay Conditions: Inconsistent cell seeding density, incubation times, or passage number can all contribute to variability.
-
Inhibitor Off-Target Effects: Many kinase inhibitors are not entirely specific and can affect other signaling pathways, leading to unexpected results.[8][9]
-
-
Acquired Resistance:
-
Prolonged exposure to an inhibitor can lead to the selection of resistant cell populations.[10]
-
Q2: I am not observing the expected downstream signaling inhibition (e.g., p-FRS2, p-ERK) after treating with my FGFR1 inhibitor. What should I check?
Failure to inhibit downstream signaling can be due to several reasons:
-
Technical Issues with Western Blotting:
-
Suboptimal Antibody Performance: Ensure the primary antibodies for phosphorylated proteins are specific and used at the optimal dilution.
-
Sample Preparation: It is crucial to use phosphatase and protease inhibitors during lysate preparation to preserve the phosphorylation status of proteins.[11][12][13][14] Samples should be kept on ice.[11][12][14]
-
Blocking Buffers: For phospho-protein detection, Bovine Serum Albumin (BSA) is generally recommended over milk, as milk contains casein, a phosphoprotein that can cause high background.[11][12][14][15]
-
Washing Buffers: Using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) can help avoid interference with phospho-specific antibody binding.[12][13][14]
-
-
Cellular Mechanisms of Resistance:
-
Bypass Signaling: Cells can activate alternative signaling pathways to compensate for FGFR1 inhibition.[16][17] For example, upregulation of other receptor tyrosine kinases like EGFR or MET can reactivate the MAPK pathway.[16]
-
Gatekeeper Mutations: Mutations in the FGFR1 kinase domain, such as the V561M mutation, can prevent the inhibitor from binding effectively.[16][18][19]
-
-
Insufficient Target Engagement:
-
The inhibitor may not be reaching its target at a sufficient concentration due to poor cell permeability or rapid degradation.
-
Q3: My cells are developing resistance to the FGFR1 inhibitor over time. What are the common resistance mechanisms?
Acquired resistance is a significant challenge in targeted therapy. Common mechanisms include:
-
On-Target Mutations:
-
Bypass Signaling Pathway Activation:
-
Drug Efflux:
-
Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
-
-
Transcriptional Reprogramming:
-
Cells can alter their gene expression profile to promote survival in the presence of the inhibitor.
-
Q4: I am observing unexpected off-target effects or toxicity in my experiments. How can I investigate this?
Off-target effects are common with kinase inhibitors due to the conserved nature of the ATP-binding site among kinases.[8]
-
Confirm Target Engagement:
-
Assess Inhibitor Selectivity:
-
Dose-Response Analysis:
-
Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | 1. Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination using a sensitive method like PCR.[5][29][30] 3. Low Passage Number: Use cells with a low passage number to minimize genetic drift. 4. Source Verification: Obtain cell lines from reputable cell banks (e.g., ATCC, DSMZ). |
| Reagent Variability | 1. Inhibitor Stock: Prepare fresh inhibitor stock solutions and store them appropriately in small aliquots to avoid repeated freeze-thaw cycles. 2. Serum and Media: Test new batches of serum and media for their effect on cell growth and inhibitor sensitivity before use in critical experiments. |
| Assay Conditions | 1. Standardize Protocol: Ensure consistent cell seeding density, treatment duration, and passage number across all experiments. 2. Control Compounds: Include a known FGFR1 inhibitor with a well-characterized IC50 as a positive control in every experiment. |
Guide 2: Lack of Downstream Signaling Inhibition
| Potential Cause | Troubleshooting Steps |
| Western Blot Issues | 1. Antibody Validation: Validate your phospho-specific antibodies using positive and negative controls (e.g., cells stimulated with FGF and untreated cells). 2. Optimize Lysis Buffer: Always include freshly prepared phosphatase and protease inhibitors in your lysis buffer.[11][12][13][14] 3. Blocking and Washing: Use 5% BSA in TBST for blocking and TBST for all wash steps.[12][14][15] |
| Cellular Resistance | 1. Time Course Experiment: Analyze downstream signaling at multiple time points after inhibitor treatment to capture the dynamic response. 2. Investigate Bypass Pathways: Probe for the activation of other RTKs (e.g., p-EGFR, p-MET) or downstream effectors (e.g., p-AKT) in your treated cells. 3. Sequence FGFR1: Sequence the kinase domain of FGFR1 in your cell line to check for known resistance mutations.[18][31] |
| Target Engagement | 1. Cellular Thermal Shift Assay (CETSA): Perform a CETSA to confirm that your inhibitor is binding to FGFR1 inside the cells.[20][21][22][23][24] |
Experimental Protocols
Western Blotting for Phospho-FGFR1 and Downstream Targets
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[11][12][13]
-
Keep samples on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat intact cells with the FGFR1 inhibitor or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures for 3 minutes to induce protein denaturation.[22]
-
Immediately cool the tubes on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble FGFR1 in the supernatant using Western blotting or another detection method.
-
-
Data Analysis:
-
Plot the amount of soluble FGFR1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[22]
-
Visualizations
Caption: FGFR1 signaling pathway and points of inhibition.
References
- 1. cellbank.nibn.go.jp [cellbank.nibn.go.jp]
- 2. Check your cultures! A list of cross-contaminated or misidentified cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Investigation of Cross-Contamination and Misidentification of 278 Widely Used Tumor Cell Lines | PLOS One [journals.plos.org]
- 5. Effects and Eradication of Mycoplasma Contamination on Patient-derived Colorectal Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycoplasma Infection Mediates Sensitivity of Multidrug-Resistant Cell Lines to Tiopronin: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. anncaserep.com [anncaserep.com]
- 26. targetedonc.com [targetedonc.com]
- 27. researchgate.net [researchgate.net]
- 28. ascopubs.org [ascopubs.org]
- 29. Mycoplasma Contamination: Minimizing Risk To Avoid Cell Culture Complications | Technology Networks [technologynetworks.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Overcoming FGFR1 Inhibitor Resistance via Bypass Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments on bypass signaling pathways leading to Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitor resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My FGFR1-amplified cancer cells are showing reduced sensitivity to our FGFR1 inhibitor. What are the common bypass signaling pathways that could be causing this resistance?
A1: Resistance to FGFR1 inhibitors often arises from the activation of alternative signaling pathways that bypass the dependency on FGFR1. The most frequently observed mechanisms include:
-
Reactivation of the MAPK Pathway: Even with FGFR1 inhibited, downstream components of the MAPK pathway can be reactivated. This can occur through various alterations, such as:
-
Activation of the PI3K/AKT/mTOR Pathway: This crucial survival pathway can be activated independently of FGFR1 signaling. Common mechanisms include:
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Cells can compensate for the loss of FGFR1 signaling by upregulating other RTKs, which then drive downstream signaling. Notable examples include:
Q2: I suspect MAPK pathway reactivation in my resistant cells. How can I experimentally confirm this?
A2: To confirm MAPK pathway reactivation, you should assess the phosphorylation status of key downstream effectors. A Western blot analysis for phosphorylated ERK (p-ERK) is the most direct method.
-
Troubleshooting:
-
No change in p-ERK levels: If you do not observe an increase in p-ERK in your resistant cells compared to sensitive cells (in the presence of the FGFR1 inhibitor), consider that resistance may be driven by a different pathway, such as PI3K/AKT. It is advisable to probe for p-AKT simultaneously.
-
High background: Ensure you are using appropriate blocking buffers and antibody concentrations. Phosphatase inhibitors in your lysis buffer are crucial to preserve the phosphorylation state of your proteins.
-
Inconsistent results: Normalize your p-ERK signal to total ERK to account for any variations in protein loading.
-
Q3: We have identified MET upregulation in our resistant cell line. How can we demonstrate that MET is actively signaling and potentially forming a complex with other proteins?
A3: To investigate MET activation and its interactions, you can perform a co-immunoprecipitation (Co-IP) experiment followed by Western blotting.
-
Experimental Goal: Immunoprecipitate MET and then probe the pulled-down proteins for key signaling adaptors (e.g., Grb2, Gab1) or even FGFR1 to check for potential receptor crosstalk.
-
Troubleshooting:
-
Low yield of immunoprecipitated protein: Optimize your lysis buffer to ensure efficient protein extraction without disrupting protein-protein interactions. A gentle lysis buffer (e.g., Triton X-100 based) is often preferred over harsh buffers (e.g., RIPA).
-
High non-specific binding: Pre-clear your lysate with beads before adding your primary antibody. Also, ensure you are performing sufficient washing steps after immunoprecipitation.
-
No interaction detected: The interaction may be transient or weak. Consider using a chemical crosslinker before cell lysis to stabilize protein complexes.
-
Q4: Our cell viability assays show a shift in the IC50 for our FGFR1 inhibitor in resistant cells. What is the best way to quantify this and test potential combination therapies?
A4: A dose-response curve generated from a cell viability assay (e.g., MTT, CellTiter-Glo) is the standard method for determining the half-maximal inhibitory concentration (IC50).
-
Troubleshooting:
-
High variability between replicates: Ensure even cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.
-
Inconclusive IC50: Your drug concentration range may not be appropriate. Ensure your dose range spans from no effect to maximal killing to generate a complete sigmoidal curve.
-
Testing Combinations: To assess synergy between your FGFR1 inhibitor and a second inhibitor (e.g., a MEK or PI3K inhibitor), you can use the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[5]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to FGFR1 inhibitor resistance.
| Cell Line | FGFR1 Status | Resistance Mechanism | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change | Reference |
| ICC13-7 | FGFR2-fusion | N/A (Sensitive) | Infigratinib | 12 nM | N/A | N/A | [1] |
| ICC21 | FGFR2-fusion | Partial Resistance | Infigratinib | ~250 nM | >1000 nM | >4 | [1] |
| DMS114 | FGFR1-amplified | MET/AKT Activation | PD173074 | Sensitive | Resistant | Not specified | [3] |
| Ba/F3-FGFR2 | Engineered | V564M Gatekeeper | FIIN-1 | Low nM | >1.0 µM | >100 | [6] |
| A375 | Melanoma | N/A (Sensitive) | AZD4547 | 1.623 µM | N/A | N/A | [7] |
| RPMI7951 | Melanoma | N/A (Sensitive) | AZD4547 | 2.606 µM | N/A | N/A | [7] |
| FK cells | Engineered | N/A (Sensitive) | Infigratinib | 18.24 nM | N/A | N/A | [5] |
| FK p.E565A | Engineered | FGFR2 mutation | Infigratinib | N/A | 2-1000x increase | 2-1000 | [5] |
Table 1: Comparison of IC50 values for FGFR inhibitors in sensitive and resistant cell lines.
| Cell Line | Resistance Mechanism | Pathway | Phospho-Protein | Fold Change (Resistant vs. Sensitive) | Reference |
| DMS114-R | MET/AKT Activation | PI3K/AKT | p-AKT | De novo activation | [3] |
| DMS114-R | MET/AKT Activation | MAPK | p-ERK | De novo activation | [3] |
| Erlotinib-Resistant NSCLC | FGFR1 Upregulation | PI3K/AKT | p-AKT | 1.7 to 3.6-fold increase in FGFR1 | [8] |
Table 2: Changes in Phospho-Protein Levels in Resistant Cell Lines.
Experimental Protocols
Western Blot for Phospho-ERK (p-ERK)
-
Cell Lysis:
-
Culture sensitive and resistant cells to 70-80% confluency. Treat with the FGFR1 inhibitor for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
-
Co-Immunoprecipitation (Co-IP) for MET Interaction
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the primary antibody against the "bait" protein (e.g., MET) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for the "prey" protein (e.g., Grb2, Gab1).
-
Cell Viability (IC50) Assay using MTT
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the FGFR1 inhibitor in culture medium.
-
Remove the old medium from the cells and add the medium containing the different drug concentrations. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours in a cell culture incubator.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the log of the drug concentration versus cell viability and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Bypass signaling pathways leading to FGFR1 inhibitor resistance.
Caption: Experimental workflow for Western Blot analysis of p-ERK.
Caption: Logical workflow for a Co-Immunoprecipitation experiment.
References
- 1. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. oncotarget.com [oncotarget.com]
- 4. RAS-MAPK reactivation facilitates acquired resistance in FGFR1-amplified lung cancer and underlies a rationale for upfront FGFR-MEK blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of FGFR inhibitors and combination therapies for acquired resistance in FGFR2-fusion cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combined FGFR and Akt pathway inhibition abrogates growth of FGFR1 overexpressing EGFR-TKI-resistant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of FGFR1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the selectivity of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target kinases for FGFR1 inhibitors?
A1: Due to the high degree of conservation in the ATP-binding pocket among kinases, FGFR1 inhibitors often exhibit off-target activity against other receptor tyrosine kinases. Commonly observed off-targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This cross-reactivity can lead to adverse effects such as hypertension and vascular complications.[1] Some first-generation multi-kinase inhibitors were designed to hit these targets, but for selective FGFR1 inhibitor development, activity against these kinases should be minimized.
Q2: What is a "gatekeeper" mutation, and how does it affect FGFR1 inhibitor selectivity?
A2: A gatekeeper residue is a key amino acid within the ATP-binding pocket of a kinase that controls access to a deeper hydrophobic pocket. In FGFR1, the gatekeeper residue is Valine 561 (V561). A common resistance mechanism is the mutation of this residue, for example, to methionine (V561M).[2] This mutation can cause steric hindrance, preventing the inhibitor from binding effectively while still allowing ATP access. This leads to a dramatic loss of potency for many ATP-competitive inhibitors.[3][4]
Q3: What are the primary signaling pathways activated by FGFR1?
A3: Upon ligand binding and dimerization, FGFR1 autophosphorylates its intracellular kinase domain, which then recruits and activates several downstream signaling cascades. The principal pathways include:
-
RAS-MAPK Pathway: Mediates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Promotes cell survival and growth.
-
PLCγ Pathway: Involved in cell motility and calcium signaling.[5][6][7][8][9]
Understanding these pathways is crucial for designing cellular assays to measure inhibitor efficacy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Your inhibitor shows significant off-target activity, particularly against VEGFR2.
-
Potential Cause: The inhibitor scaffold may have a high affinity for the ATP-binding site features common to both FGFR1 and VEGFR2. Many early-generation inhibitors were multi-kinase inhibitors targeting both pathways.[1]
-
Troubleshooting Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of your inhibitor to identify moieties contributing to VEGFR2 binding. A structure-based approach using available crystal structures can guide modifications to exploit subtle differences between the FGFR1 and VEGFR2 active sites.[10]
-
Targeting Unique Residues: Design inhibitors that interact with non-conserved amino acids in or near the FGFR1 active site. For example, developing covalent inhibitors that target a non-conserved cysteine can dramatically increase selectivity.[11]
-
Kinome-wide Profiling: Perform a broad kinase panel screen (e.g., against >400 kinases) to get a comprehensive view of your inhibitor's selectivity profile. This helps to identify all potential off-targets early in the development process.[12]
-
Issue 2: Your inhibitor loses potency in cellular assays after initial promising results in biochemical assays.
-
Potential Cause 1: Poor Cell Permeability or High Efflux: The compound may not be reaching its intracellular target at a sufficient concentration.
-
Troubleshooting Steps:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, polar surface area) to predict cell permeability.
-
Perform cellular uptake and efflux assays to directly measure intracellular compound concentration.
-
-
Potential Cause 2: Target Engagement Issues: The compound may not be binding to FGFR1 effectively in the complex cellular environment.
-
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This assay directly confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[1][13][14] An increase in the melting temperature of FGFR1 in the presence of your inhibitor indicates successful target binding.
-
Issue 3: Cells develop resistance to your FGFR1 inhibitor over time.
-
Potential Cause 1: On-target Resistance (Gatekeeper Mutation): The cells may have acquired a mutation in the FGFR1 kinase domain, such as the V561M gatekeeper mutation, which prevents inhibitor binding.[2]
-
Troubleshooting Steps:
-
Sequence the FGFR1 gene in the resistant cells to identify potential mutations.
-
Design Next-Generation Inhibitors: Develop inhibitors that can overcome this resistance. Strategies include:
-
Covalent Inhibitors: These form an irreversible bond with a nearby cysteine (e.g., Cys486 in the P-loop of FGFR1), bypassing the need for strong interaction with the gatekeeper residue.[12][15][16]
-
Type II Inhibitors: These bind to the inactive "DFG-out" conformation of the kinase, which can sometimes accommodate the bulkier gatekeeper mutation better than Type I inhibitors.[4]
-
-
-
Potential Cause 2: Bypass Signaling Pathway Activation: The cancer cells may have activated alternative survival pathways to circumvent the FGFR1 blockade. Common bypass pathways include the activation of STAT3 or upregulation of other receptor tyrosine kinases like MET.[2]
-
Troubleshooting Steps:
-
Phospho-protein Analysis: Use Western blotting or phospho-proteomics to analyze the activation state of key signaling nodes (e.g., pSTAT3, pAKT, pERK) in resistant versus sensitive cells.
-
Combination Therapy: Explore combining your FGFR1 inhibitor with an inhibitor of the identified bypass pathway (e.g., a STAT3 or PI3K inhibitor). This dual-targeting approach can often re-sensitize resistant cells.[2]
-
Quantitative Data Summary
The following tables summarize the inhibitory activity (IC50 values) of selected FGFR inhibitors. Lower values indicate higher potency.
Table 1: Biochemical IC50 Values (nM) of Pan-FGFR Inhibitors
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 |
| AZD4547 | 0.2 | 2.5 | 1.8 | >1000 | 24 |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | >100 |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | - |
| Erdafitinib | 1.2 | 2.5 | 4.6 | 129 | 70 |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | 170 |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6.0 | 7.0 |
Data compiled from multiple sources.[17][18][19]
Table 2: Activity of Inhibitors Against Wild-Type vs. Gatekeeper Mutant FGFR1
| Inhibitor | Cell Line | FGFR1 Status | IC50 (nM) |
| AZD4547 | H1581 | WT | ~5 |
| AZD4547 | H1581 | V561M Mutant | >1000 |
| Ponatinib | - | WT | 2.2 |
| Ponatinib | - | V561M Mutant | ~300 |
| GZD824 | Ba/F3 | WT | 1.2 |
| GZD824 | Ba/F3 | V561M Mutant | 19.8 |
Data indicates resistance conferred by the V561M mutation and the ability of some inhibitors to overcome it. Data compiled from multiple sources.[2][4][17]
Key Experimental Methodologies
Biochemical Kinase Selectivity Assay (e.g., ADP-Glo™ Kinase Assay)
This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified FGFR1 kinase.
-
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. A luciferase-based system converts the generated ADP back to ATP, which then drives a light-producing reaction. A potent inhibitor will result in less ADP production and thus a lower light signal.
-
Detailed Methodology:
-
Reagent Preparation: Dilute recombinant FGFR1 kinase, a suitable peptide substrate (e.g., poly(E-Y)), ATP, and your test inhibitor to desired concentrations in kinase reaction buffer. ATP concentration should ideally be close to the Km value for the enzyme to ensure accurate IC50 determination.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP produced. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value. The same protocol is used for off-target kinases (e.g., VEGFR2, PDGFRβ) to determine the selectivity profile.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay verifies that the inhibitor binds to FGFR1 inside intact cells.
-
Principle: When a protein is heated, it denatures and aggregates. Ligand binding typically stabilizes the protein, increasing its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after a heat shock at various temperatures, with and without the inhibitor.
-
Detailed Methodology:
-
Cell Treatment: Culture cells (e.g., a cell line with FGFR1 amplification) to ~80% confluency. Treat the cells with your inhibitor or a vehicle control (e.g., DMSO) and incubate at 37°C for a set period (e.g., 1-2 hours) to allow for cell entry and target binding.
-
Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble FGFR1 at each temperature point using a standard protein quantification method like Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble FGFR1 against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target engagement and stabilization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified FGFR1 downstream signaling pathways.
Caption: Workflow for developing and validating selective FGFR1 inhibitors.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The FGFR1 V561M Gatekeeper Mutation Drives AZD4547 Resistance through STAT3 Activation and EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GZD824 overcomes FGFR1‐V561F/M mutant resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Line Contamination in FGFR1 Inhibitor Studies
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a critical issue in FGFR1 inhibitor studies?
A1: Cell line contamination refers to the unintentional introduction of foreign cells (cross-contamination) or microorganisms, most commonly Mycoplasma, into a cell culture. This is a critical issue in FGFR1 inhibitor studies for several reasons:
-
Altered FGFR1 Expression: A misidentified cell line may have significantly different baseline expression levels of FGFR1 compared to the intended cell line. For example, the commonly contaminating HeLa cell line has been shown to overexpress FGFR1 in drug-resistant variants, which could lead to misleading results when screening FGFR1 inhibitors.
-
Variable Drug Sensitivity: Contaminating cells or microorganisms can alter the sensitivity of the cell line to FGFR1 inhibitors. This can manifest as changes in the half-maximal inhibitory concentration (IC50), leading to an inaccurate assessment of the inhibitor's potency.
-
Modified Signaling Pathways: Mycoplasma infection can activate various intracellular signaling pathways, including the MAPK pathway, which is a downstream effector of FGFR1 signaling. This can interfere with the inhibitor's mechanism of action and produce confounding results.
-
Irreproducible Results: The presence of contaminants is a major source of experimental variability, leading to difficulties in reproducing findings both within and between laboratories.
Q2: What are the common types of cell line contamination?
A2: The two main types of cell line contamination are:
-
Cross-contamination with another cell line: This occurs when a faster-growing or more robust cell line, such as HeLa, overtakes the original culture.
-
Microbial contamination: This includes bacteria, yeast, fungi, and viruses. Mycoplasma is a particularly problematic bacterial contaminant as it is often not visible by light microscopy and can pass through standard sterilization filters.
Q3: How can I detect cell line contamination?
A3: Regular testing for both cell line identity and Mycoplasma contamination is crucial.
-
Cell Line Authentication: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling . This technique generates a unique DNA fingerprint for a cell line that can be compared to a reference database.
-
Mycoplasma Detection: Several methods are available, including PCR-based assays , which are highly sensitive and specific, and DNA staining (e.g., with DAPI or Hoechst), which can visualize Mycoplasma DNA as extranuclear fluorescence.
Q4: I am seeing inconsistent results in my FGFR1 inhibitor screening assays. Could cell line contamination be the cause?
A4: Yes, inconsistent results are a hallmark of cell line contamination. If you are observing significant variability in your dose-response curves, IC50 values, or downstream signaling readouts, it is highly recommended that you authenticate your cell lines and test for Mycoplasma contamination.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered in FGFR1 inhibitor studies that may be related to cell line contamination.
Problem 1: Unexpected or Inconsistent FGFR1 Expression Levels
Symptoms:
-
Western blot analysis shows higher or lower than expected FGFR1 protein levels.
-
RT-qPCR results indicate unexpected FGFR1 mRNA expression.
-
Flow cytometry data for FGFR1 surface expression is variable between experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent FGFR1 expression.
Explanation: If your cell line's STR profile does not match the expected reference, it is highly likely that your culture is contaminated with another cell line that has a different inherent FGFR1 expression level. In this case, the current cell stock should be discarded, and a new, authenticated vial from a reputable cell bank should be obtained.
Problem 2: Variability in FGFR1 Inhibitor IC50 Values
Symptoms:
-
Significant shifts in the IC50 of your FGFR1 inhibitor from one experiment to the next.
-
Dose-response curves are not sigmoidal or show poor reproducibility.
-
Results do not align with published data for the same cell line and inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable FGFR1 inhibitor IC50 values.
Explanation: Mycoplasma infection has been shown to confer resistance to tyrosine kinase inhibitors, potentially by hydrolyzing the drug. If your culture tests positive for Mycoplasma, it is crucial to either eradicate the infection or discard the culture. If Mycoplasma is not detected, proceed with STR profiling to rule out cell line misidentification, as different cell lines will have unique sensitivities to FGFR1 inhibition.
Data on the Impact of Contamination
The following tables summarize the potential impact of cell line contamination on experimental outcomes in FGFR1 inhibitor studies.
Table 1: Potential Impact of Cell Line Misidentification on FGFR1 Expression
| Cell Line (Reported) | Common Contaminant | FGFR1 Expression in Contaminant | Potential Impact on FGFR1 Inhibitor Studies |
| Various Cancer Types | HeLa (Cervical Cancer) | Often overexpressed, especially in drug-resistant variants | False positives in inhibitor screens; inaccurate assessment of inhibitor efficacy. |
| Various Cancer Types | A549 (Lung Cancer) | Moderate to high | Can lead to misleading results if the original cell line has low FGFR1 expression. |
| Various Cancer Types | K562 (Leukemia) | Variable | May alter the perceived potency of an FGFR1 inhibitor depending on the original cell line's expression level. |
Table 2: Documented Effects of Mycoplasma Contamination on Tyrosine Kinase Inhibitor (TKI) Efficacy
| TKI Class | Cancer Type | Mycoplasma Species | Observed Effect | Potential Impact on FGFR1 Inhibitor Studies |
| EGFR TKI | Lung Adenocarcinoma | Mycoplasma hyorhinis | Hydrolysis of TKI, leading to reduced progression-free survival. | Increased IC50 values; underestimation of inhibitor potency. |
| Various TKIs | General | Various | Alteration of downstream signaling pathways (e.g., MAPK). | Confounding effects on the assessment of target engagement and downstream pathway inhibition. |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling for Human Cell Line Authentication
Objective: To generate a unique DNA fingerprint of a human cell line to verify its identity.
Methodology:
-
DNA Extraction: Isolate genomic DNA from a confluent culture of the cell line to be tested.
-
PCR Amplification: Amplify multiple core STR loci and the Amelogenin locus (for sex determination) using a commercially available STR profiling kit.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a genetic analyzer.
-
Data Analysis: Determine the allele sizes for each STR locus using specialized software.
-
Database Comparison: Compare the generated STR profile to the reference STR profile of the expected cell line in a public database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.
Protocol 2: PCR-Based Mycoplasma Detection
Objective: To detect the presence of Mycoplasma DNA in a cell culture supernatant.
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent. It is recommended to culture the cells without antibiotics for at least one passage before testing.
-
DNA Extraction: Isolate DNA from the supernatant using a suitable extraction kit.
-
PCR Amplification: Perform PCR using primers that target a conserved region of the Mycoplasma 16S rRNA gene. Include a positive control (Mycoplasma DNA) and a negative control (sterile water) in the assay.
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates Mycoplasma contamination.
Signaling Pathway Diagram
The following diagram illustrates the canonical FGFR1 signaling pathway and highlights potential points of interference by cell line contamination.
Caption: FGFR1 signaling pathway and points of interference by contamination.
This technical support guide is intended to be a living document and will be updated as new information and best practices emerge. By implementing routine cell line authentication and Mycoplasma testing, researchers can significantly improve the quality and reliability of their data in the field of FGFR1 inhibitor development.
Negative control experiments for FGFR1 inhibitor studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting negative control experiments for FGFR1 inhibitor studies.
Frequently Asked Questions (FAQs)
1. Why are negative controls crucial in FGFR1 inhibitor studies?
Negative controls are essential to ensure that the observed biological effects are specifically due to the inhibition of FGFR1 and not a result of off-target effects, compound toxicity, or experimental artifacts. Robust negative controls are a cornerstone of rigorous scientific research, providing confidence in the specificity and mechanism of action of the inhibitor being studied.
2. What is the most basic negative control for any inhibitor experiment?
The most fundamental negative control is the vehicle control . The inhibitor is typically dissolved in a solvent, such as dimethyl sulfoxide (DMSO), before being diluted in culture medium. The vehicle control group is treated with the same concentration of the solvent alone. This accounts for any effects the solvent itself might have on the experimental system.[1]
Troubleshooting Guide: Ensuring On-Target Specificity
Q1: How can I confirm that the observed phenotype is a direct result of FGFR1 inhibition?
To confirm that the effects of your inhibitor are on-target, a combination of biochemical, cellular, and genetic approaches is recommended. Here are several key negative control experiments:
-
Use of a structurally related inactive analog: If available, using a molecule that is structurally similar to your inhibitor but does not inhibit FGFR1 kinase activity is a powerful negative control. This helps to rule out effects caused by the chemical scaffold of the compound itself.
-
Employ cell lines with varying FGFR1 expression levels: Compare the inhibitor's effect on cell lines with high levels of FGFR1 expression or FGFR1 gene amplification to those with low or no FGFR1 expression.[2][3][4] A potent and specific inhibitor should show a significantly greater effect in the FGFR1-high cells.
-
Genetic rescue or knockdown experiments:
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FGFR1 expression. A specific FGFR1 inhibitor should have a minimal effect in cells lacking its target.[1]
-
Rescue: In FGFR1-knockdown cells, introduce a version of FGFR1 that is resistant to the inhibitor. If the inhibitor's effects are on-target, the resistant FGFR1 should rescue the cells from the inhibitor's effects.
-
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for validating the on-target specificity of an FGFR1 inhibitor.
Q2: My inhibitor is showing effects in FGFR1-negative cell lines. What does this mean?
This strongly suggests that your inhibitor has off-target effects. Many kinase inhibitors can interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[1]
Troubleshooting Steps:
-
Kinase Profiling: Perform a broad kinase screen (kinome scan) to identify other kinases that your inhibitor may be targeting. This is often done by specialized contract research organizations.
-
Dose-Response Analysis: Compare the IC50 (or EC50) value for the on-target effect (in FGFR1-positive cells) with the off-target effect (in FGFR1-negative cells). A significantly lower IC50 for the on-target effect indicates a window of selectivity.
-
Consult Literature: Review published data on your inhibitor or similar compounds to see if off-target effects have been previously reported.[5]
Table 1: Example Kinase Selectivity Profile for a Hypothetical FGFR1 Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR1 | Notes |
| FGFR1 | 5 | 1x | On-target |
| FGFR2 | 8 | 1.6x | High affinity, expected for many FGFR inhibitors |
| FGFR3 | 10 | 2x | High affinity, expected for many FGFR inhibitors |
| VEGFR2 | 150 | 30x | Common off-target for non-selective FGFR inhibitors |
| PDGFRβ | 500 | 100x | Moderate off-target activity |
| Src | >10,000 | >2000x | Highly selective against this kinase |
Methodologies for Key Negative Control Experiments
Protocol 1: Western Blot for Downstream Signaling
This protocol assesses the phosphorylation status of key downstream effectors of the FGFR1 signaling pathway. A specific inhibitor should reduce the phosphorylation of these proteins in response to FGF stimulation.
-
Cell Culture and Starvation: Plate cells (e.g., a cell line with FGFR1 amplification) and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Pre-treat cells with your FGFR1 inhibitor (and vehicle control) at various concentrations for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., 30 ng/mL bFGF) for 10-15 minutes to activate the FGFR1 pathway.[1]
-
Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[1]
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR1
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-Akt (p-Akt)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling cascade and the point of inhibitor action.
Protocol 2: Cell Viability Assay using an FGFR1-Negative Cell Line
This protocol helps to distinguish between on-target anti-proliferative effects and non-specific cytotoxicity.
-
Cell Selection: Choose a cell line known to have minimal or no FGFR1 expression (e.g., verified by Western blot or qPCR). Also, select an FGFR1-dependent cell line as a positive control.
-
Plating: Seed both cell lines in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of your FGFR1 inhibitor. Include a vehicle-only control and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Measure cell viability using an appropriate method, such as an MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the dose-response curves for both cell lines and calculate the GI50 (concentration for 50% growth inhibition).
Table 2: Example Cell Viability Data
| Cell Line | FGFR1 Status | Inhibitor GI50 (nM) | Notes |
| NCI-H1581 | Amplified | 14 | Sensitive, on-target effect expected.[4] |
| KMS-11 | FGFR3 Translocation | 50 | Sensitive, may have some cross-reactivity with FGFR3.[2] |
| H460 | High Expression | 5000 | Less sensitive, suggesting dependence on other pathways.[1] |
| U266 | Low/No Expression | >20,000 | Insensitive, indicating good on-target specificity.[2] |
Q3: What are common class-specific off-target effects of FGFR inhibitors that I should be aware of?
Even selective FGFR inhibitors can cause "on-target" toxicities in normal tissues that express FGFRs. These are often referred to as class-specific adverse effects. While not strictly negative controls in the experimental sense, being aware of them is crucial for in vivo studies and clinical development.
Common Class Effects: [6]
-
Hyperphosphatemia: FGFRs play a role in phosphate homeostasis in the kidneys. Inhibition can lead to elevated phosphate levels in the blood.
-
Nail and Mucosal Disorders: Dry mouth, dry skin, and nail changes are common.
-
Ocular Toxicities: Retinal pigment epithelial detachment can occur.
-
Diarrhea: Can be more prevalent with inhibitors that also target FGFR4.[6]
When conducting in vivo studies, it is important to monitor for these potential toxicities in the treated animals as compared to the vehicle control group. This helps to establish the therapeutic window of the inhibitor.
References
- 1. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. frontiersin.org [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. anncaserep.com [anncaserep.com]
- 6. targetedonc.com [targetedonc.com]
Technical Support Center: Interpreting Unexpected Phenotypes in FGFR1 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected phenotypes observed during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a loss of response to our FGFR1 inhibitor over time in our cancer cell line model. What are the potential mechanisms?
A1: This phenomenon is likely due to acquired resistance. Several mechanisms can lead to a reduced efficacy of FGFR1 inhibitors. The most commonly observed are:
-
Gatekeeper Mutations: A mutation in the kinase domain of FGFR1, such as the V561M mutation, can sterically hinder the binding of the inhibitor or decrease its binding affinity, rendering it less effective.[1] This is a well-established mechanism of resistance to tyrosine kinase inhibitors.[1]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR1 blockade and maintain proliferation and survival. Common bypass pathways include:
-
MAPK Pathway Reactivation: This can occur through genetic alterations such as NRAS amplification or DUSP6 deletion.[2]
-
PI3K/AKT/mTOR Pathway Activation: This can be a result of mutations in components of this pathway, such as loss-of-function mutations in the tumor suppressor PTEN or activating mutations in AKT1.[3][4]
-
Upregulation of other Receptor Tyrosine Kinases (RTKs): Increased expression or activation of other RTKs, like MET, can take over signaling and drive cell growth despite FGFR1 inhibition.[2]
-
-
Increased FGFR1 Expression: In some contexts, cells may adapt to inhibitors of other pathways (like EGFR inhibitors) by upregulating FGFR1 expression, creating a dependency on this pathway for survival.[5]
Q2: Our FGFR1-amplified breast cancer cells are showing decreased proliferation upon FGF2 stimulation, and this effect is reversed by our FGFR1 inhibitor. This is the opposite of what we expected. What could be happening?
A2: This is a phenomenon known as a paradoxical effect. In certain contexts, such as ER+ breast cancer cells with high levels of FGFR1 amplification, excessive FGF2 signaling can switch from a proliferative response to one that induces a more stem-cell-like state and inhibits proliferation.[6][7]
The proposed mechanism involves a divergence in downstream signaling. Instead of strongly activating the proliferative MAPK pathway, high FGFR1 signaling can lead to:
Inhibiting FGFR1 in this scenario would block this anti-proliferative signaling, thereby "reversing" the effect and restoring proliferation.
Q3: We are observing significant off-target effects in our in vivo models, such as hyperphosphatemia and skin abnormalities, which are confounding our study of tumor growth. Are these known effects of FGFR1 inhibition?
A3: Yes, these are well-documented "on-target" toxicities of FGFR inhibitors that arise from inhibiting FGFR signaling in normal tissues.[8][9][10] While you are targeting FGFR1 in cancer cells, the inhibitor also affects FGFR signaling in other parts of the body where it plays crucial physiological roles.
-
Hyperphosphatemia: This is a very common on-target effect.[10] FGFR1, in conjunction with its co-receptor Klotho and the ligand FGF23, is a key regulator of phosphate homeostasis in the kidneys.[11][12] Inhibition of FGFR1 disrupts this signaling, leading to increased phosphate reabsorption and elevated levels in the blood.[12]
-
Dermatologic and Ocular Toxicities: The FGF/FGFR pathway is vital for the health of skin, hair, nails, and eyes.[9][10] Inhibition can lead to dry skin, alopecia (hair loss), nail changes, dry mouth, and ocular issues like dry eyes or more severe retinal problems.[8][9][10]
-
Gastrointestinal Issues: Diarrhea is another common adverse event, often linked to the inhibition of FGFR4, which plays a role in bile acid metabolism.[11][12] The selectivity profile of your inhibitor across different FGFRs can influence the specific off-target effects observed.[9]
Troubleshooting Guides
Problem 1: Decreased Inhibitor Efficacy in Long-Term Cultures
| Symptom | Possible Cause | Suggested Action |
| Gradual increase in the GI50 value of the FGFR1 inhibitor. | Development of a resistant cell population. | 1. Sequence the FGFR1 kinase domain in the resistant cells to check for gatekeeper mutations (e.g., V561M).[1] 2. Perform phosphoproteomic or Western blot analysis to assess the activation state of key bypass pathways (e.g., p-AKT, p-ERK, p-MET) in the presence of the FGFR1 inhibitor.[2][3] 3. Consider combination therapy. If a bypass pathway is identified, add a second inhibitor targeting that pathway (e.g., a MEK inhibitor for MAPK reactivation, a PI3K/mTOR inhibitor for AKT activation).[2] |
| A subpopulation of cells continues to proliferate at high inhibitor concentrations. | Pre-existing resistant clones within the cell population. | 1. Isolate the resistant subpopulation by continuous culture in the presence of a high concentration of the inhibitor.[2] 2. Characterize the isolated resistant cells using the methods described above (sequencing, pathway analysis). 3. Perform single-cell RNA sequencing on the parental and resistant populations to identify transcriptional changes associated with resistance. |
Problem 2: Paradoxical or Unexpected Cellular Responses
| Symptom | Possible Cause | Suggested Action |
| Decreased proliferation or induction of a quiescent state upon FGFR1 activation in FGFR1-amplified cells. | Signaling switch from proliferative (MAPK) to alternative pathways (e.g., JAK-STAT, p21 induction).[6][7] | 1. Analyze the activation of multiple downstream pathways via Western blot (p-STAT, p21, p-ERK) with and without FGF ligand and inhibitor treatment.[6][7] 2. Assess cell cycle progression using flow cytometry to check for G1/S phase arrest.[6] 3. Evaluate markers of a stem-cell-like state using qPCR or flow cytometry.[6][7] |
| No significant effect on cell viability despite evidence of target engagement (e.g., decreased p-FRS2). | Redundancy in signaling pathways or cell line is not dependent on FGFR1 signaling. | 1. Confirm FGFR1 dependency using genetic approaches like siRNA or CRISPR-mediated knockout of FGFR1. 2. Investigate other FGFR family members. The cells may rely on FGFR2, 3, or 4, which may be less potently inhibited by your specific compound. 3. Re-evaluate the initial hypothesis that this cell line is driven by FGFR1 signaling. |
Quantitative Data Summary
Table 1: Kinase Inhibitor Affinity and Efficacy Data
This table summarizes the binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for selected FGFR1 inhibitors against wild-type and a common resistance mutant.
| Inhibitor | Target | Wild-Type FGFR1 | V561M Mutant FGFR1 | Fold Change in Affinity/Efficacy | Reference |
| AZD4547 | FGFR1-3 | Kd: 2 nM | Kd: 64 nM | 32-fold decrease | [1] |
| E3810 (Lucitanib) | FGFR1-3, VEGFR1-3 | Kd: 8 nM | Kd: 40,000 nM (40 µM) | 5000-fold decrease | [1] |
| BGJ398 (Infigratinib) | FGFR1-3 | GI50 (H1581 cells): ~2-20 nM | Resistant cells insensitive | Not specified | [2] |
| JNJ-42756493 | Pan-FGFR | GI50 (H1581 cells): ~2-20 nM | Resistant cells insensitive | Not specified | [2] |
Experimental Protocols
Protocol 1: Generation and Analysis of FGFR1 Inhibitor-Resistant Cell Lines
Objective: To isolate and characterize cell lines that have acquired resistance to a specific FGFR1 inhibitor.
Methodology:
-
Establish Baseline Sensitivity:
-
Plate the parental cancer cell line (e.g., H1581, DMS114) in 96-well plates.
-
Treat with a dose-response range of the FGFR1 inhibitor for 72 hours.
-
Determine the GI50 (concentration for 50% growth inhibition) using a cell viability assay (e.g., CellTiter-Glo®).
-
-
Generate Resistant Clones:
-
Culture the parental cells in gradually increasing concentrations of the FGFR1 inhibitor, starting from the GI50.
-
Allow the cells to adapt and resume proliferation at each concentration before escalating the dose.
-
Alternatively, treat the cells with a constant high dose (e.g., 1 µM) of the inhibitor to select for pre-existing resistant cells.[2]
-
Isolate and expand single clones of the surviving, proliferating cells.
-
-
Confirm Resistance:
-
Perform a GI50 assay on the isolated clones and compare the values to the parental cell line. A significant rightward shift in the dose-response curve indicates resistance.
-
Test for cross-resistance to other FGFR1 inhibitors.[2]
-
-
Analyze Resistance Mechanisms:
-
Genomic Analysis: Extract genomic DNA and perform Sanger sequencing of the FGFR1 kinase domain to identify gatekeeper mutations.
-
Pathway Analysis:
-
Treat parental and resistant cells with the FGFR1 inhibitor for 2-4 hours.
-
Lyse the cells and perform Western blotting for key signaling proteins: p-FGFR1, FGFR1, p-ERK, ERK, p-AKT, AKT, p-MET, MET.[2]
-
A sustained phosphorylation of ERK or AKT in the resistant cells in the presence of the inhibitor indicates bypass pathway activation.[2]
-
-
Visualizations
Signaling Pathways and Resistance Mechanisms
A clear understanding of the signaling cascades downstream of FGFR1 is crucial for interpreting experimental results.
Caption: Canonical FGFR1 signaling pathways leading to cellular responses.
Caption: Key mechanisms of acquired resistance to FGFR1 inhibition.
Experimental and Logical Workflows
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Practical Management of Adverse Events Associated With FGFR Inhibitors for Cholangiocarcinoma for the Advanced Practice Provider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGFR1 Inhibitor Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR1 inhibitor compounds, with a specific focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: My FGFR1 inhibitor compound shows poor aqueous solubility. What are the common causes?
A1: Poor aqueous solubility of small molecule kinase inhibitors, including FGFR1 inhibitors, is a common challenge. The primary causes are often related to the compound's physicochemical properties, such as high lipophilicity (hydrophobicity), a planar molecular structure, and strong crystal lattice energy. These characteristics make it difficult for water molecules to surround and dissolve the compound. Many kinase inhibitors are neutral or weakly basic lipophilic compounds, which inherently limits their solubility in aqueous media.
Q2: How does poor solubility affect my in vitro assays?
A2: Low solubility can lead to several issues in in vitro assays, including:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to an inaccurate (underestimated) measurement of its inhibitory activity (e.g., IC50).
-
Irreproducible Results: Compound precipitation can be inconsistent, leading to high variability between experiments.
-
Assay Interference: Undissolved particles can interfere with assay detection methods, such as light scattering in optical assays.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility is the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a measure of how quickly a compound precipitates and is often used in high-throughput screening.[1][2][3]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of the solid compound.[3][4] This is a more accurate measure of a compound's intrinsic solubility.
Troubleshooting Guide
Issue: Compound Precipitation Observed in Aqueous Buffer
Possible Cause 1: Exceeding the Compound's Aqueous Solubility Limit.
-
Solution 1.1: Determine the Kinetic Solubility. Perform a kinetic solubility assay to understand the approximate solubility limit of your compound in the specific buffer used for your experiment.[1][5][6]
-
Solution 1.2: Adjust Compound Concentration. Ensure that the final concentration of your compound in the assay is below its measured kinetic solubility.
-
Solution 1.3: Use a Co-solvent. For in vitro assays, a small percentage of an organic co-solvent like DMSO is often used to aid solubility. However, be mindful that high concentrations of DMSO can affect cellular assays.
Possible Cause 2: Inappropriate Solvent for Stock Solution.
-
Solution 2.1: Use an Appropriate Organic Solvent. Most FGFR1 inhibitors are soluble in organic solvents like DMSO and dimethylformamide (DMF).[7] Ensure your compound is fully dissolved in the stock solution before diluting into an aqueous buffer.
-
Solution 2.2: Prepare Fresh Stock Solutions. Some compounds may degrade or precipitate out of solution over time, even in organic solvents. It is good practice to use freshly prepared stock solutions.
Issue: Inconsistent Results in Cellular Assays
Possible Cause 1: Time-Dependent Precipitation.
-
Solution 1.1: Monitor for Precipitation Over Time. The kinetic solubility of a compound can change over the course of an experiment. Visually inspect your assay plates for precipitation at different time points.
-
Solution 1.2: Consider Formulation Strategies. For longer-term experiments, consider using formulation strategies to enhance solubility and stability, such as the use of cyclodextrins or lipid-based formulations.
Possible Cause 2: Interaction with Media Components.
-
Solution 2.1: Evaluate Solubility in Assay Media. The presence of proteins and other components in cell culture media can affect compound solubility. If possible, measure the solubility of your compound directly in the complete assay medium.
-
Solution 2.2: pH-Dependency. The solubility of ionizable compounds can be highly dependent on the pH of the medium.[4][6] Ensure the pH of your assay buffer is controlled and appropriate for your compound.
Quantitative Solubility Data of Selected FGFR1 Inhibitors
| Compound | Solvent/Medium | Solubility | Reference |
| Pemigatinib | DMSO | ~5 mg/mL | [7] |
| Pemigatinib | Dimethylformamide (DMF) | ~15 mg/mL | [7] |
| Pemigatinib | 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [7] |
| PRN1371 | Aqueous (pH 7.4) | Kinetic solubility data available but specific values not publicly disclosed. | [8] |
Note: Publicly available quantitative solubility data for many specific FGFR1 inhibitors is limited. The provided data for pemigatinib is from a product information sheet and may vary based on experimental conditions.
Experimental Protocols
Kinetic Solubility Assay (Nephelometric Method)
Objective: To rapidly determine the kinetic solubility of a compound in an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the dilution plate to a corresponding well of a clear-bottom 96-well assay plate containing a known volume (e.g., 198 µL) of the desired aqueous buffer (e.g., PBS, pH 7.4). This creates a range of compound concentrations.
-
Incubation: Incubate the assay plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.[1][5]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.
Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., phosphate buffer, pH 7.4).[4] Ensure there is undissolved solid material present.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[2][4]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately dilute the saturated solution with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted solution using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway leading to cellular responses.
Experimental Workflow: Thermodynamic Solubility Assay
Caption: Workflow for the shake-flask thermodynamic solubility assay.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating FGFR1 as a Therapeutic Target in Non-Small Cell Lung Cancer: A Comparative Guide
Fibroblast Growth Factor Receptor 1 (FGFR1) has emerged as a promising therapeutic target in non-small cell lung cancer (NSCLC), particularly in the squamous cell carcinoma subtype, which has historically lacked effective targeted therapies.[1] Aberrations in the FGFR pathway, primarily gene amplification, can drive oncogenesis, making it a focal point for drug development.[2] This guide provides a comparative analysis of preclinical and clinical data validating FGFR1 as a therapeutic target, details key experimental methodologies, and contrasts it with other therapeutic strategies in NSCLC.
FGFR1 Signaling Pathway and Its Role in Oncogenesis
FGFR1 is a receptor tyrosine kinase that, upon binding with fibroblast growth factors (FGFs), dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and angiogenesis. The primary signaling axes activated by FGFR1 include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[1][3] In NSCLC, amplification of the FGFR1 gene, located on chromosome 8p12, is the most common alteration, occurring in approximately 13-22% of squamous cell carcinomas (SqCC).[1] This amplification leads to overexpression of the FGFR1 protein, constitutive activation of its downstream pathways, and uncontrolled tumor growth.[4]
Preclinical and Clinical Validation Data
The validation of FGFR1 as a therapeutic target relies on both preclinical models and clinical trial results. Preclinical studies using NSCLC cell lines and patient-derived xenografts (PDXs) with FGFR1 amplification have demonstrated sensitivity to FGFR inhibitors.[5][6] However, clinical trials have yielded mixed results, highlighting the complexity of patient selection. While some patients with FGFR1 amplification respond to FGFR inhibitors, the overall response rates have been modest, suggesting that amplification alone is an imperfect biomarker.[4] More recent studies indicate that high FGFR1 mRNA or protein expression may be a better predictor of response.[5]
| Compound | Model System | Key Findings | Reference(s) |
| Ponatinib | NSCLC Cell Lines | Sensitivity correlated more strongly with high FGFR1 mRNA/protein expression than gene copy number. | [7] |
| AZD4547 | PDX Models | Significant tumor growth inhibition (>94%) in 4 of 5 FGFR1-amplified models. | [5] |
| Infigratinib (BGJ398) | Cell Lines & PDX | Ectodomain-deficient FGFR1 variants showed sensitivity both in vitro and in vivo. | [8] |
| PD173074 | Cell Lines | Reduced proliferation and survival in FGFR1-amplified NSCLC cell lines. | [9] |
| Nintedanib | Xenograft Models | Inhibited tumor growth in xenografts formed by FGFR1-amplified NCI-H520 and LK-2 cells. | [5] |
| Inhibitor | Trial (Identifier) | Patient Population | Objective Response Rate (ORR) | Key Insights |
| Dovitinib | Phase II (NCT01861197) | Pretreated, advanced SqCC with FGFR1 amplification | 11.5% | Modest efficacy; FGFR1 amplification alone is a poor predictor of response.[4] |
| Ponatinib | Phase II (NCT01761747) | NSCLC/SCLC with FGFR1 amplification or high mRNA | Trial terminated early due to poor tolerability.[4] | |
| Rogaratinib | Phase I/II | NSCLC with high FGFR1-3 mRNA expression | 5.6% | Suggests mRNA expression as a potential selection biomarker.[10] |
| Erdafitinib | Phase II (RAGNAR - NCT04083976) | Pretreated NSCLC with FGFR1-4 alterations (mutations/fusions) | 26% | Clinically meaningful activity in a pre-treated population with diverse FGFR alterations.[11] |
Comparison with Alternative Therapeutic Targets in NSCLC
While FGFR1 is a key target in a subset of NSCLC, particularly SqCC, the therapeutic landscape for NSCLC is dominated by other well-established oncogenic drivers, primarily in the adenocarcinoma subtype.
-
EGFR, ALK, ROS1: These are established drivers in lung adenocarcinoma, with highly effective approved inhibitors. FGFR1 alterations are generally mutually exclusive with these drivers.[1]
-
KRAS: A common driver in adenocarcinoma, KRAS has been historically difficult to target. FGFR signaling has been implicated as a resistance mechanism to CDK4/6 inhibitors in KRAS-mutant NSCLC.[12]
-
Other 8p11-12 Amplicon Genes: Research suggests that FGFR1 may not be the sole driver in all tumors with 8p12 amplification. Other genes in this region, such as NSD3, have been identified as potential alternative drivers, which could explain the variable response to FGFR1-specific inhibitors.[2][13]
Furthermore, FGFR signaling can act as a bypass pathway, conferring resistance to other targeted therapies. For instance, activation of an FGFR1/FGF2 autocrine loop is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs).[12][14] This positions FGFR inhibitors as potential agents in combination therapies to overcome resistance.
Experimental Protocols for FGFR1 Target Validation
Validating FGFR1 as a therapeutic target involves a series of well-defined experimental procedures to assess gene status, protein expression, pathway activation, and therapeutic sensitivity.
1. Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
-
Objective: To quantify the copy number of the FGFR1 gene relative to a control centromeric probe.
-
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections (4-5 µm) are deparaffinized and rehydrated.
-
Slides undergo pretreatment with heat and protease digestion to expose nuclear DNA.
-
A dual-color probe set is applied, containing a probe for the FGFR1 gene (e.g., SpectrumOrange) and a probe for the centromere of chromosome 8 (CEP8, e.g., SpectrumGreen).
-
Probes and target DNA are co-denatured and allowed to hybridize overnight.
-
Post-hybridization washes are performed to remove non-specifically bound probes.
-
Slides are counterstained with DAPI and visualized using a fluorescence microscope.
-
Scoring: At least 40 non-overlapping tumor cell nuclei are scored. Amplification is defined by an FGFR1/CEP8 ratio ≥2.0 or high gene copy numbers (e.g., >4 or ≥6 copies).[15]
-
2. Immunohistochemistry (IHC) for FGFR1 Protein Expression
-
Objective: To detect and semi-quantify the expression level of the FGFR1 protein in tumor tissue.
-
Methodology:
-
FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a heat-induced epitope retrieval (HIER) method in a citrate or EDTA buffer.
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a validated primary antibody against FGFR1 (e.g., D8E4 rabbit mAb).[15]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate.
-
Sections are counterstained with hematoxylin.
-
Scoring: Expression is evaluated based on staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the effect of an FGFR1 inhibitor on the viability of NSCLC cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of the FGFR1 inhibitor or a vehicle control (e.g., DMSO).
-
After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.
-
The plate is shaken for 2 minutes to induce cell lysis and incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data is normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated.
-
4. Western Blotting for Pathway Modulation
-
Objective: To confirm that the FGFR1 inhibitor blocks downstream signaling.
-
Methodology:
-
FGFR1-amplified cells are treated with the inhibitor at various concentrations for a short period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key signaling proteins, such as phospho-FGFR, total FGFR1, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Proteins are visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[9]
-
5. Patient-Derived Xenograft (PDX) Models
-
Objective: To evaluate the in vivo efficacy of an FGFR1 inhibitor in a model that closely recapitulates the human tumor.
-
Methodology:
-
Fresh tumor tissue from an NSCLC patient with a confirmed FGFR1 alteration is surgically implanted into immunocompromised mice (e.g., NSG mice).
-
Once tumors are established and have reached a specified volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
-
The treatment group receives the FGFR1 inhibitor (e.g., via oral gavage) daily, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size. Efficacy is assessed by comparing tumor growth inhibition between the treated and control groups.[5]
-
References
- 1. FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications - Schildhaus - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 6. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 7. Preselection of lung cancer cases using FGFR1 mRNA and gene copy number for treatment with ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]
- 9. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ascopubs.org [ascopubs.org]
- 12. mdpi.com [mdpi.com]
- 13. Oncogene alterations in non-small cell lung cancer with FGFR1 amplification—novel approach to stratify patients who benefit from FGFR inhibitors - Kitai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 14. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of several prominent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. The information herein is supported by experimental data to aid in the selection of appropriate compounds for research and development purposes.
Introduction to FGFR1 Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Aberrant activation of this pathway, often through FGFR1 gene amplification or mutations, is implicated in the pathogenesis of numerous cancers.[1] Consequently, FGFR1 has emerged as a key therapeutic target, leading to the development of a range of small molecule inhibitors. This guide focuses on the in vitro efficacy of a selection of these inhibitors, providing a comparative analysis based on their half-maximal inhibitory concentrations (IC50).
Comparative Efficacy of FGFR1 Inhibitors
The in vitro potency of FGFR1 inhibitors is commonly determined through biochemical kinase assays and cell-based viability assays. The following table summarizes the IC50 values of several well-characterized FGFR1 inhibitors against the FGFR1 kinase. Lower IC50 values are indicative of higher potency.
| Inhibitor | FGFR1 IC50 (nM) | Other FGFRs Inhibited (IC50 in nM) |
| Pemigatinib (INCB054828) | 0.4[2] | FGFR2 (0.5), FGFR3 (1)[2] |
| Erdafitinib (JNJ-42756493) | 1.2[2] | FGFR2 (2.5), FGFR3 (3)[2] |
| Infigratinib (BGJ398) | 0.9[2] | FGFR2 (1.4), FGFR3 (1.0)[2] |
| Derazantinib (ARQ 087) | 1.9 | FGFR2 (0.6), FGFR3 (4.3) |
| Lucitanib | 17 | VEGFR1/2/3, PDGFRα/β |
| FIIN-1 (Irreversible) | 7.2 | FGFR2, FGFR3, FGFR4 |
| PD173074 | ~20 | VEGFR2 |
Key Experimental Methodologies
The determination of in vitro efficacy for FGFR1 inhibitors relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to generate the comparative data.
Biochemical Kinase Activity Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ Kinase Assay is a fluorescence-based, coupled-enzyme format used to measure kinase activity.
Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET). A synthetic peptide substrate is labeled with two fluorophores, a donor (e.g., Coumarin) and an acceptor (e.g., Fluorescein). In the presence of active FGFR1 and ATP, the peptide is phosphorylated. A site-specific protease is then added which can only cleave the non-phosphorylated peptide. Cleavage of the non-phosphorylated peptide separates the donor and acceptor fluorophores, disrupting FRET and leading to an increase in the donor emission. Conversely, if the peptide is phosphorylated by FGFR1, the protease cannot cleave it, and FRET is maintained. The ratio of donor to acceptor emission is used to calculate the percentage of phosphorylation.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR1 enzyme, a specific peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Inhibitor Addition: Serial dilutions of the test FGFR1 inhibitor are added to the reaction mixture. A control with no inhibitor is included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
Development: A development reagent containing a site-specific protease is added to the reaction wells.
-
Signal Detection: The fluorescence is read on a microplate reader with appropriate filters for the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the two emission signals is calculated to determine the percent inhibition of kinase activity for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines with known FGFR1 amplification or dependency are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the FGFR1 inhibitor. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability for each inhibitor concentration. The IC50 value is calculated by plotting the percent viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Key Processes
To better understand the context of FGFR1 inhibition, the following diagrams illustrate the FGFR1 signaling pathway and a typical in vitro experimental workflow.
Caption: FGFR1 Signaling Pathway and Point of Inhibition.
Caption: In Vitro Experimental Workflow for FGFR1 Inhibitors.
References
A Head-to-Head Comparison of Selective Versus Multi-Kinase FGFR Inhibitors in Oncology
The Fibroblast Growth Factor (FGF) and its corresponding receptor (FGFR) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Aberrant FGFR signaling, driven by gene amplifications, mutations, or fusions, has been identified as a key oncogenic driver in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and lung cancer.[4][5] This has led to the development of FGFR-targeted therapies, which can be broadly categorized into two main classes: selective FGFR inhibitors and multi-kinase inhibitors with anti-FGFR activity.
This guide provides an objective, data-driven comparison of these two classes of inhibitors for researchers, scientists, and drug development professionals.
The FGF/FGFR Signaling Pathway
The binding of FGF ligands to FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive gene expression programs promoting cell growth and survival.[3][6][7]
Core Concepts: Selective vs. Multi-Kinase Inhibition
The fundamental difference between these two classes of drugs lies in their target specificity.
-
Selective FGFR Inhibitors are designed to potently and specifically inhibit the kinase activity of FGFR isoforms 1, 2, 3, and sometimes 4. This precision is intended to maximize on-target efficacy in tumors with FGFR aberrations while minimizing off-target side effects.[8][9]
-
Multi-Kinase Inhibitors possess a broader target profile, inhibiting FGFRs in addition to other unrelated tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[8][10][11] While this may offer the potential to disrupt multiple oncogenic pathways simultaneously, it often comes at the cost of increased off-target toxicities.[10][12]
References
- 1. Reactome | Signaling by FGFR [reactome.org]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. anncaserep.com [anncaserep.com]
- 9. A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality [hrcak.srce.hr]
- 10. targetedonc.com [targetedonc.com]
- 11. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
In Vivo Target Engagement of FGFR1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to validate the in vivo target engagement of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of appropriate validation strategies.
The aberrant activation of the FGFR1 signaling pathway is a known driver in various cancers, making it a prime target for therapeutic intervention. Validation of target engagement in vivo is a critical step in the development of FGFR1 inhibitors, ensuring that the drug reaches its intended target and exerts the desired pharmacodynamic effect. This guide explores and compares common techniques for this validation, including tumor growth inhibition in xenograft models, pharmacodynamic biomarker analysis, and emerging alternative methods.
Comparative Efficacy of FGFR1 Inhibitors
The following tables summarize the in vivo efficacy of several FGFR1 inhibitors based on tumor growth inhibition in xenograft models and their in vitro potency.
Table 1: In Vivo Tumor Growth Inhibition of FGFR1 Inhibitors
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Effect | Citation |
| Lucitanib | H1581 (FGFR1-amplified lung cancer) | 5 mg/kg, PO, QD | 76% TGI (T/C = 24%) | [1][2] |
| Lucitanib | DMS114 (FGFR1-amplified lung cancer) | 5 mg/kg, PO, QD | 80% TGI (T/C = 20%) | [1][2] |
| Lucitanib | H1299 (FGFR1 non-amplified lung cancer) | 5 mg/kg, PO, QD | 59% TGI (T/C = 41%) | [1][2] |
| Nintedanib | H520 (FGFR1 CNG-positive LSCC) | 50 mg/kg, PO, QD | 41.4% TGI | [3] |
| Nintedanib | LK-2 (FGFR1 CNG-positive LSCC) | 50 mg/kg, PO, QD | ~34% TGI | [3] |
| AZD4547 | Squamous NSCLC PDTX models (FGFR1-amplified) | Not specified | Tumor stasis or regression | [4] |
| Aea4 & Aea25 | H460 (NSCLC) xenograft | Not specified | Dose-dependent tumor growth inhibition | [5] |
T/C: Treatment vs. Control. A lower T/C value indicates higher tumor growth inhibition. CNG: Copy Number Gain; LSCC: Lung Squamous Cell Carcinoma; NSCLC: Non-Small Cell Lung Cancer; PDTX: Patient-Derived Tumor Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day).
Table 2: In Vitro Potency (IC50) of Selected FGFR1 Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) | Citation |
| Pemigatinib | 0.4 | FGFR2 (0.5), FGFR3 (1), FGFR4 (30) | [6] |
| Erdafitinib | 1.2 | FGFR2 (2.5), FGFR3 (3), FGFR4 (5.7) | [6] |
| Infigratinib (BGJ398) | 0.9 | FGFR2 (1.4), FGFR3 (1.0), FGFR4 (60) | [6] |
| AZD4547 | 0.2 | FGFR2 (2.5), FGFR3 (1.8), FGFR4 (165) | [7] |
| Lenvatinib | 46 | FGFR2, FGFR3, FGFR4, VEGFR1-3, RET, KIT, PDGFR-β | [8] |
| Dovitinib | - | FGFR1-3, c-KIT, CSF-1, VEGFRs, PDGFRs | [8] |
| Lucitanib | - | VEGFR1-3, PDGFRα/β, FGFR1-3 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Murine Xenograft Model for Tumor Growth Inhibition
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of an FGFR1 inhibitor.
Procedure:
-
Cell Culture: Culture a human cancer cell line with known FGFR1 amplification (e.g., NCI-H1581, DMS114) under standard conditions.
-
Cell Implantation: Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or media mixed with Matrigel). Inject a specific number of cells (typically 5 x 10^6 to 10 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FGFR1 inhibitor or vehicle control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (defined by a specific time point or tumor volume limit), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
Western Blot Analysis of Phosphorylated FGFR1 (p-FGFR1) and ERK (p-ERK)
This protocol details the detection of phosphorylated FGFR1 and the downstream effector ERK in tumor lysates to assess target engagement and pathway inhibition.
Procedure:
-
Tumor Homogenization: Excise tumors from treated and control mice and snap-freeze in liquid nitrogen. Homogenize the frozen tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-FGFR1 (e.g., Tyr653/654) or p-ERK (e.g., Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against total FGFR1, total ERK, and a loading control (e.g., GAPDH or β-actin).
Immunohistochemistry (IHC) for p-ERK
This protocol describes the in situ detection of p-ERK in tumor tissue sections to visualize the spatial distribution of pathway inhibition.
Procedure:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (e.g., 4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigen.
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against p-ERK (Thr202/Tyr204) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization (nuclear vs. cytoplasmic) of p-ERK staining in tumor cells.
Alternative In Vivo Target Engagement Methods
Beyond the conventional methods, several innovative techniques offer alternative or complementary approaches to validate target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to directly measure the binding of a drug to its target protein in a cellular or tissue context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
In Vivo Application:
-
Dosing and Tissue Collection: Treat animals with the FGFR1 inhibitor. At a specific time point, collect tissues of interest (e.g., tumor, peripheral blood mononuclear cells).
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Heat Challenge: Aliquot the samples and heat them to a range of temperatures.
-
Separation and Detection: Centrifuge the samples to separate aggregated, denatured proteins from the soluble fraction. The amount of soluble FGFR1 at each temperature is then quantified by methods like Western blotting or ELISA.
-
Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.
Fluorescent Probe-Based Imaging
The development of fluorescently labeled probes that specifically bind to FGFR1 allows for non-invasive, real-time imaging of target engagement in vivo.
General Approach:
-
Probe Design: A fluorescent probe, often a small molecule or peptide that binds to FGFR1, is synthesized. For in vivo imaging, near-infrared (NIR) fluorophores are preferred due to better tissue penetration.
-
Animal Model: Use a xenograft model with tumors expressing high levels of FGFR1.
-
Probe Administration and Imaging: Inject the fluorescent probe intravenously into the tumor-bearing mice. Image the mice at various time points using an in vivo imaging system (e.g., IVIS).
-
Competition Assay: To demonstrate target engagement of an unlabeled inhibitor, first administer the inhibitor, followed by the fluorescent probe. A decrease in the fluorescent signal in the tumor compared to animals that did not receive the inhibitor indicates that the inhibitor is occupying the target and preventing the probe from binding.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the FGFR1 signaling pathway and the experimental workflows for validating target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Predicting Response to FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor Receptor 1 (FGFR1) is a critical signaling protein involved in cell proliferation, differentiation, and survival.[1][2] Aberrations in the FGFR1 gene, particularly amplification, can drive the growth of various solid tumors, including breast cancer, squamous cell lung cancer (Sq-NSCLC), and bladder cancer, making it a key therapeutic target.[2][3][4] However, the clinical efficacy of FGFR1 inhibitors has been variable, underscoring the critical need for robust predictive biomarkers to select patients most likely to benefit from these targeted therapies.[4][5][6]
This guide provides a comparative analysis of the primary biomarkers used to predict response to FGFR1 inhibitors, supported by experimental data and detailed methodologies.
FGFR1 Signaling Pathway
FGFR1 is a receptor tyrosine kinase that, upon binding with its fibroblast growth factor (FGF) ligands, dimerizes and undergoes autophosphorylation.[7][8][9] This activation triggers a cascade of downstream intracellular signaling pathways, most notably the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[2][8][10] Dysregulation of this pathway through genetic alterations can lead to uncontrolled tumor growth.
Comparison of Predictive Biomarkers
The selection of an appropriate biomarker is crucial for identifying patients who may respond to FGFR1 inhibition. The most common biomarkers—FGFR1 gene amplification, mRNA expression, and protein expression—exhibit varying degrees of predictive power and clinical utility.
Quantitative Data Summary
| Biomarker | Technology | Cancer Type (Example) | Prevalence | Reported Objective Response Rate (ORR) to FGFRi | Key Challenges |
| Gene Amplification | FISH, SISH, NGS | Sq-NSCLC | ~20%[3][4] | 8-11%[4][6] | Poor correlation with response; tumor heterogeneity; inconsistent scoring criteria.[3][4] |
| Breast Cancer | ~10%[2] | Variable, often low | High-level, clonal amplification may be more predictive.[11] | ||
| mRNA Expression | qRT-PCR, RNA-ISH, NGS | Lung Cancer (All Histologies) | ~29%[12] | More predictive than GCN in some studies.[12][13] | Lack of standardized scoring; may not reflect functionally active protein.[14] |
| Breast Cancer | Not widely reported | High FGFR1-4 mRNA levels associated with response.[15] | |||
| Protein Expression | IHC | Lung Cancer | 29-35%[16] | Inconsistent correlation with amplification and response.[5][16] | Lack of validated antibodies and standardized scoring.[3] |
| Other Alterations | NGS | Urothelial, Cholangiocarcinoma | Rare for FGFR1 | High response rates for FGFR2/3 fusions.[17] | FGFR1 fusions are rare; co-mutations can confer resistance. |
| ctDNA | NGS (Liquid Biopsy) | Gastric, Urothelial | Variable | Can detect emergent resistance and amplifications missed by tissue biopsy.[18][19] | Sensitivity depends on tumor shedding; requires highly sensitive assays.[20][21] |
Detailed Biomarker Analysis
FGFR1 Gene Amplification
FGFR1 gene amplification, an increase in the gene's copy number, was one of the first biomarkers investigated for predicting response to FGFR1 inhibitors.[4] It is most frequently detected by Fluorescence In Situ Hybridization (FISH). While preclinical models with FGFR1 amplification showed sensitivity to inhibition, clinical trials in humans have yielded disappointing response rates, suggesting that amplification alone is an insufficient predictor of response.[4][14] Studies suggest that only high-level, clonal amplifications may be associated with true oncogene addiction and sensitivity to inhibitors.[11]
FGFR1 mRNA Expression
Measuring FGFR1 mRNA levels has emerged as a potentially more reliable biomarker than gene copy number (GCN).[12][13] Research indicates a stronger correlation between mRNA expression and sensitivity to FGFR TKIs across various lung cancer histologies.[12][13] This suggests that transcriptional regulation plays a key role and that gene amplification does not always lead to high levels of transcription. A recent clinical trial using the FGFR1-4 inhibitor rogaratinib showed an encouraging response rate in patients selected based on high FGFR mRNA expression.[6][13]
FGFR1 Protein Expression
Immunohistochemistry (IHC) allows for the direct visualization and semi-quantification of FGFR1 protein expression in tumor tissue. The rationale is that the protein is the direct target of the inhibitor. However, studies have shown inconsistent correlations between FGFR1 amplification and protein overexpression.[5][16] Some non-amplified tumors exhibit high protein expression, while some amplified tumors show low expression.[5] This discordance, combined with a lack of standardized and validated antibodies and scoring systems, has limited the clinical utility of IHC as a standalone predictive biomarker.[3][5]
Co-occurring Genetic Alterations
The genomic landscape of tumors is complex, and co-occurring mutations can significantly impact therapeutic response. Alterations in key signaling pathways, such as TP53, PI3K, and cell cycle-associated genes, are frequently found alongside FGFR aberrations and can confer primary or acquired resistance to FGFR inhibitors by providing bypass signaling routes.[22][23] Comprehensive genomic profiling using NGS is essential to identify these co-alterations, which may necessitate combination therapy approaches.[22][23]
Experimental Workflows and Protocols
Accurate and reproducible biomarker detection is fundamental to patient selection.
Protocol: Fluorescence In Situ Hybridization (FISH) for FGFR1 Amplification
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 μm) are mounted on slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized using xylene and ethanol washes. A protease treatment (e.g., pepsin) is performed to digest proteins and allow probe access.[16]
-
Probe Hybridization: A dual-color probe set is applied. This typically includes a locus-specific probe for the FGFR1 gene (e.g., labeled in red) and a probe for the centromere of chromosome 8 (CEN8) as a control (e.g., labeled in green).
-
Denaturation and Hybridization: The slide and probe are co-denatured at ~75°C to separate DNA strands, followed by hybridization overnight at 37°C.[16]
-
Post-Hybridization Washes: Slides are washed in stringent solutions at elevated temperatures (e.g., 72°C) to remove non-specifically bound probes.[16]
-
Counterstaining and Analysis: The nuclei are counterstained with DAPI (blue). At least 50-60 non-overlapping tumor cell nuclei are scored under a fluorescence microscope.[16]
-
Scoring: Amplification is defined based on established criteria, which can vary between studies. Common definitions include an FGFR1/CEN8 ratio ≥ 2.0, an average of ≥ 6 FGFR1 signals per nucleus, or the presence of ≥10% of tumor cells containing large gene clusters (≥15 signals).[16][24]
Protocol: Immunohistochemistry (IHC) for FGFR1 Protein Expression
-
Sample Preparation: 4 μm FFPE tissue sections are deparaffinized and rehydrated.[5][25]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, typically using a citrate buffer (pH 6.0) or a high pH buffer (pH 9.0).[5][25]
-
Blocking: Endogenous peroxidases are blocked (e.g., with hydrogen peroxide), and non-specific protein binding is blocked using a serum-based solution.[5][25]
-
Primary Antibody Incubation: Sections are incubated with a primary anti-FGFR1 antibody (e.g., rabbit monoclonal D8E4) overnight at 4°C.[5][25]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate like DAB (3,3'-Diaminobenzidine), which produces a brown precipitate at the antigen site.[5][25]
-
Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.[25]
-
Scoring: A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells. An H-score can be calculated: [H-score = (1 × % of 1+ cells) + (2 × % of 2+ cells) + (3 × % of 3+ cells)], yielding a score from 0 to 300.[25]
Protocol: Next-Generation Sequencing (NGS)
-
Sample Preparation: DNA and/or RNA are extracted from FFPE tissue or plasma (for ctDNA).
-
Library Preparation: The extracted nucleic acids are fragmented, and adapters are ligated to the ends to prepare a sequencing library. For targeted sequencing, specific genomic regions of interest (including FGFR1 and other cancer-related genes) are enriched using hybridization capture probes.[26]
-
Sequencing: The prepared library is loaded onto a sequencer (e.g., Illumina platform), where massively parallel sequencing generates millions of short DNA reads.
-
Bioinformatic Analysis: Raw sequencing data is aligned to a reference human genome. Specialized algorithms are used to call variants, including single nucleotide variants (SNVs), insertions/deletions (indels), copy number variations (CNV), and structural variants (fusions).
-
Interpretation: Detected alterations are annotated and classified for their clinical significance to determine if they are pathogenic and potentially targetable.
Conclusion and Future Directions
The landscape of predictive biomarkers for FGFR1 inhibitors is evolving. While FGFR1 amplification was the initial focus, its poor predictive power in unselected populations has shifted attention towards more functional biomarkers like mRNA expression.[4][12][13] However, no single biomarker has proven definitively superior, and a multi-faceted approach may be required for optimal patient selection.
The future of biomarker-guided therapy for FGFR1 inhibition will likely involve:
-
Integrated Multi-Biomarker Approaches: Combining analysis of gene amplification, mRNA expression, and co-occurring alterations through comprehensive NGS panels.
-
Standardization of Assays: Establishing consensus on validated reagents, protocols, and scoring criteria for IHC and FISH to ensure reproducibility.
-
Liquid Biopsies (ctDNA): Utilizing ctDNA for non-invasive, real-time monitoring of tumor genomics to detect targetable alterations and emergent resistance mechanisms.[18]
-
Functional Assays: Developing patient-derived xenograft or organoid models to test drug sensitivity directly.[27]
By refining biomarker strategies, researchers and clinicians can better identify the patient populations most likely to derive clinical benefit from FGFR1-targeted therapies, advancing the goal of personalized cancer medicine.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. Impact of fibroblast growth factor receptor 1 (FGFR1) amplification on the prognosis of breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR1 amplifications in squamous cell carcinomas of the lung: diagnostic and therapeutic implications - Schildhaus - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. JCI - Genomic insights into the mechanisms of FGFR1 dependency in squamous cell lung cancer [jci.org]
- 5. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA Expression of FGFR1 as Potential Marker for Predicting Prognosis of Surgical Resection of Small Cell Lung Cancer may be better than Protein Expression and Gene Amplification [jcancer.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mRNA Expression of FGFR1 as Potential Marker for Predicting Prognosis of Surgical Resection of Small Cell Lung Cancer may be better than Protein Expression and Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 15. High FGFR1-4 mRNA Expression Levels Correlate with Response to Selective FGFR Inhibitors in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fibroblast growth factor receptor 1 gene amplification and protein expression in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Circulating Tumor DNA Analysis Detects FGFR2 Amplification and Concurrent Genomic Alterations Associated with FGFR Inhibitor Efficacy in Advanced Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluating the use of circulating tumor DNA (ctDNA) in patients with urothelial cancer in the context of FGFR-targeted therapy. - ASCO [asco.org]
- 21. Analysis of <em>FGFR</em> alterations from circulating tumor DNA (ctDNA) and Tissue in a phase II trial of erdafitinib in urothelial carcinoma (UC). - ASCO [asco.org]
- 22. Targeting the FGF/FGFR axis and its co-alteration allies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. Fibroblast Growth Factor Receptor 1 Amplification in Non-Small Cell Lung Cancer by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunohistochemistry (IHC). [bio-protocol.org]
- 26. Mutation profiling of FGFR genes in solid tumors using comprehensive NGS panel. - ASCO [asco.org]
- 27. Lineage specific biomarkers predict response to FGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Correlating FGFR1 Amplification with Inhibitor Sensitivity: A Comparative Guide
The amplification of the Fibroblast Growth Factor Receptor 1 (FGFR1) gene is a notable oncogenic driver in various solid tumors, including breast cancer and squamous non-small cell lung cancer. This genetic alteration leads to the overexpression and constitutive activation of the FGFR1 protein, a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and angiogenesis. Consequently, FGFR1 has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors. This guide provides a comparative analysis of the sensitivity of cancer models with FGFR1 amplification to different FGFR inhibitors, supported by experimental data and detailed methodologies.
FGFR1 Signaling Pathway
FGFR1 signaling is initiated by the binding of fibroblast growth factors (FGFs), which induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers multiple downstream pathways, primarily the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and growth.[1][2][3][4] The aberrant, ligand-independent signaling resulting from FGFR1 amplification leads to the sustained activation of these pathways, contributing to tumorigenesis.[5]
Caption: Simplified FGFR1 signaling pathway.
Comparative Sensitivity of FGFR1-Amplified Cancer Models to FGFR Inhibitors
The sensitivity of cancer cells to FGFR inhibitors is significantly correlated with the level of FGFR1 gene amplification. High-level amplification often predicts a greater dependence on FGFR1 signaling for survival, rendering these cells more susceptible to inhibition.
| Cell Line | Cancer Type | FGFR1 Amplification | Inhibitor | IC50 (nM) | Reference |
| NCI-H1581 | Squamous Cell Lung Carcinoma | Amplified | PD173074 | 10-20 | [6] |
| DMS114 | Small Cell Lung Cancer | Amplified | Infigratinib | Not specified | [3] |
| MDA-MB-134 | Breast Cancer | Amplified | PD173074 | ~100 | [5] |
| NCI-H2170 | Squamous Cell Lung Carcinoma | Wild Type | PD173074 | >1000 | [6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater sensitivity.
A translational clinical trial investigating the selective FGFR inhibitor AZD4547 demonstrated that gastric cancers with high-level FGFR2 amplification had a high response rate, whereas cancers with low-level FGFR1 amplification did not respond as robustly.[7][8][9] This suggests that the degree of amplification is a critical determinant of inhibitor sensitivity.
Experimental Protocols
A common method to assess inhibitor sensitivity is the cell viability assay. The following is a generalized protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the FGFR inhibitor (e.g., PD173074, AZD4547) for a specified duration, typically 72 to 96 hours.[5][7]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.
Caption: Workflow for IC50 determination.
To confirm that FGFR inhibitors are acting on their intended target, Western blotting can be used to assess the phosphorylation status of key downstream signaling proteins.
-
Cell Lysis: FGFR1-amplified cells are treated with the inhibitor for a short period (e.g., 2-4 hours), and then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of proteins like FGFR1, FRS2, ERK, and AKT.
-
Detection: Following incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate. A decrease in the phosphorylated form of the target proteins in inhibitor-treated cells indicates effective pathway inhibition.[5]
Mechanisms of Resistance to FGFR Inhibitors
Despite the initial promise of FGFR inhibitors in FGFR1-amplified cancers, both primary and acquired resistance can limit their efficacy.
-
Primary Resistance: Some tumors with FGFR1 amplification do not respond to FGFR inhibition. This can be due to the activation of alternative signaling pathways that bypass the need for FGFR1 signaling. For instance, in some lung cancer models, sustained MAPK pathway activation, driven by co-occurring alterations like NRAS amplification or DUSP6 deletion, can confer primary resistance.[10]
-
Acquired Resistance: Tumors that initially respond to treatment can develop resistance over time. Mechanisms of acquired resistance include:
-
Gatekeeper Mutations: The acquisition of secondary mutations in the FGFR1 kinase domain, such as the V561M mutation, can prevent the inhibitor from binding effectively.[11][12]
-
Bypass Signaling: Upregulation of other receptor tyrosine kinases, such as MET, can reactivate downstream pathways like MAPK and PI3K/AKT, rendering the cells resistant to FGFR1 inhibition.[3]
-
Caption: FGFR inhibitor sensitivity vs. resistance.
Conclusion
The correlation between FGFR1 amplification and sensitivity to FGFR inhibitors is a critical area of research in oncology. While high-level amplification is a strong predictor of response, the development of resistance remains a significant challenge. A deeper understanding of the underlying signaling networks and resistance mechanisms is crucial for the development of more effective therapeutic strategies, including rational combination therapies that can overcome resistance and improve patient outcomes.
References
- 1. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitor-Sensitive FGFR1 Amplification in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial. - University of Leicester - Figshare [figshare.le.ac.uk]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Potency of Leading FGFR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The aberrant activation of Fibroblast Growth Factor Receptor 1 (FGFR1) is a critical driver in various cancers, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors targeting FGFR1 have entered preclinical and clinical development. This guide provides an objective comparison of the in vitro and in vivo potency of three prominent FGFR1 inhibitors: Pemigatinib, Rogaratinib, and Infigratinib, supported by experimental data to aid researchers in their drug discovery and development efforts.
In Vitro and In Vivo Potency Comparison
The following table summarizes the available quantitative data on the in vitro and in vivo potency of Pemigatinib, Rogaratinib, and Infigratinib against FGFR1.
| Inhibitor | In Vitro Potency (IC50 vs. FGFR1) | In Vivo Potency (Xenograft Models) | Tumor Model(s) |
| Pemigatinib | 0.4 nM, 0.2 nM[1][2] | Significant tumor growth impairment at 5 mg/kg[3] | Patient-derived xenograft (PDX) models of non-small cell lung cancer[4] |
| Rogaratinib | 1.8 nM, 11.2 nM[5][6] | Strong in vivo efficacy with durable partial and complete responses at doses up to 75 mg/kg QD or 50 mg/kg BID[7][8] | NCI-H716 colorectal cancer xenograft[7] |
| Infigratinib | 0.9 nM, 1.1 nM[9][10] | Significant tumor growth inhibition at 10 or 15 mg/kg once daily for 14 days | High-FGFR-expressing hepatocellular carcinoma (HCC) patient-derived xenografts (PDXs) |
Experimental Methodologies
In Vitro FGFR1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FGFR1 kinase activity.
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by recombinant human FGFR1. The remaining kinase activity is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.
Generalized Protocol:
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP.
-
Test inhibitor (serially diluted).
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
384-well plates.
-
-
Procedure:
-
A solution of the test inhibitor at various concentrations is pre-incubated with the recombinant FGFR1 kinase in the assay buffer in the wells of a 384-well plate.
-
The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.
-
The reaction is allowed to proceed for a specified time at room temperature (e.g., 60 minutes).
-
The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves converting the generated ADP to ATP and then using luciferase to generate a luminescent signal.
-
The luminescent signal is read using a plate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an FGFR1 inhibitor in a living organism.
Principle: Human cancer cells with known FGFR1 alterations are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test inhibitor, and tumor growth is monitored over time.
Generalized Protocol:
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
-
Cell Lines and Tumor Implantation:
-
Human cancer cell lines with documented FGFR1 amplification, fusion, or mutation (e.g., NCI-H1581 lung cancer, KATO III gastric cancer) are cultured.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups.
-
The test inhibitor is administered, typically orally via gavage, at one or more dose levels. A vehicle control is administered to the control group.
-
Treatment is usually given daily or on a specific schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 2-4 weeks).
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
-
Data Analysis:
-
Mean tumor volumes and standard errors are plotted over time for each group.
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.
-
Visualizing the FGFR1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: FGFR1 Signaling Pathway.
Caption: Experimental Workflow for FGFR1 Inhibitor Evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qedtx.com [qedtx.com]
- 5. Pemigatinib in Intrahepatic Cholangiocarcinoma: A Work in Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchem.org.ua [medchem.org.ua]
- 10. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methods for Validating FGFR1 Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies, such as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), requires a rigorous validation process to confirm on-target efficacy, understand cellular effects, and identify potential off-target activities. Employing a suite of orthogonal methods—distinct, complementary experimental approaches—is critical for building a robust data package to support a compound's mechanism of action and therapeutic potential. This guide provides a comparative overview of key orthogonal methods, supported by experimental data and detailed protocols.
The FGFR1 Signaling Pathway
Binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, differentiation, and migration.[1][2][3] FGFR1 signaling is crucial in both normal development and in the pathology of various cancers where the pathway is aberrantly activated.[4][5]
Caption: The FGFR1 signaling cascade and points of inhibition.
Comparison of Orthogonal Validation Methods
A multi-faceted approach, moving from simple biochemical assays to complex in vivo models, is essential to thoroughly validate an FGFR1 inhibitor. The following table summarizes quantitative data for exemplary FGFR1 inhibitors across different validation methods.
| Method | Parameter Measured | Infigratinib (BGJ398) | Dovitinib (TKI258) | PD173074 | Reference |
| Biochemical Assay | FGFR1 Kinase Inhibition (IC50) | 0.9 nM | 8 nM | ~25 nM | [6] |
| Cell-Based Assay | Inhibition of FGFR1-dependent cell proliferation (IC50) | 12 nM (KMS-11, FGFR3-driven) | 1.1 µM (SUM-52PE, FGFR1-amp) | 2.7 nM (H1581, FGFR1-amp) | [6] |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Demonstrates target engagement in cells | Demonstrates target engagement in cells | N/A | [7] |
| Downstream Signaling | Inhibition of p-ERK (Western Blot) | Effective inhibition in FGFR-driven models | Reduction of p-ERK in tumor samples | Effective inhibition in FGFR1-amplified cells | [8][9] |
| In Vivo Efficacy | Tumor Growth Inhibition (Xenograft Model) | Significant tumor growth inhibition in FGFR2-fusion models | Significant tumor growth inhibition in FGFR1-amplified models | Significant tumor growth inhibition in FGFR1-amplified models | [4][10] |
| Off-Target Profile | Kinome Scan (Selectivity) | Highly selective for FGFR1/2/3 over other kinases | Multi-kinase inhibitor (VEGFR, PDGFR) | ~1000-fold selective for FGFR1 over PDGFR and c-Src | [6][9] |
Experimental Methodologies
Detailed protocols for the key orthogonal methods are provided below.
Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified FGFR1 kinase.
Protocol:
-
Reagents and Materials: Recombinant human FGFR1 kinase, biotinylated peptide substrate (e.g., Poly (4:1 Glu, Tyr)), ATP, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), inhibitor compound, and a detection system (e.g., ADP-Glo™, HTRF®, or ELISA-based).[11][12]
-
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a microplate, add the kinase assay buffer, the FGFR1 enzyme, and the inhibitor dilution. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction and measure the output. For an ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated into a luminescent signal.[12] For an ELISA-based assay, this involves capturing the phosphorylated substrate on an antibody-coated plate and detecting with a secondary antibody.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Proliferation/Viability Assay
This assay assesses the inhibitor's effect on the growth and viability of cancer cell lines that are dependent on FGFR1 signaling.
Protocol:
-
Reagents and Materials: FGFR1-dependent cancer cell line (e.g., NCI-H1581 or DMS114 with FGFR1 amplification), cell culture medium, fetal bovine serum (FBS), inhibitor compound, and a viability detection reagent (e.g., CellTiter-Glo®, MTT).[2]
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubate the cells for a period of 72 hours at 37°C in a CO2 incubator.
-
Add the viability reagent according to the manufacturer's instructions. For CellTiter-Glo®, this will generate a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
-
Data Analysis: Determine the percentage of cell viability for each concentration relative to a DMSO control. Plot the percent viability against the log of the inhibitor concentration to calculate the IC50 or EC50 value.
Western Blot for Downstream Signaling
This method measures the phosphorylation status of FGFR1 and its downstream effectors (e.g., ERK, AKT) to confirm that the inhibitor is blocking the intended signaling pathway within the cell.
Protocol:
-
Reagents and Materials: FGFR1-dependent cell line, cell culture medium, inhibitor compound, FGF ligand (e.g., bFGF) for stimulation, lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK), and HRP-conjugated secondary antibodies.
-
Procedure:
-
Culture cells to ~80% confluency. Serum-starve the cells for several hours to overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the FGFR1 inhibitor for 1-2 hours.
-
Stimulate the cells with an FGF ligand (e.g., 30 ng/mL bFGF) for 10-15 minutes to activate the FGFR1 pathway.[3]
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each target.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify direct target engagement of an inhibitor with FGFR1 in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[13][14]
Protocol:
-
Reagents and Materials: Cell line expressing FGFR1, complete culture medium, inhibitor compound, PBS, lysis buffer, and equipment for Western blotting.
-
Procedure:
-
Treat intact cells with the inhibitor compound or vehicle (DMSO) for a specific duration.
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[13][14]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Collect the supernatant and analyze the amount of soluble FGFR1 by Western blot.
-
-
Data Analysis: Plot the amount of soluble FGFR1 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, engagement.
Workflow for Validating an FGFR1 Inhibitor
The validation process should follow a logical progression from in vitro characterization to in vivo efficacy, incorporating orthogonal methods at each stage to ensure data robustness.
Caption: A stepwise workflow for FGFR1 inhibitor validation.
By systematically applying these orthogonal methods, researchers can build a comprehensive understanding of an FGFR1 inhibitor's performance, from its direct interaction with the target protein to its ultimate therapeutic effect in a complex biological system. This rigorous, multi-faceted approach is fundamental to the successful development of novel targeted cancer therapies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current Advances in CETSA [frontiersin.org]
- 8. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. FGFR1 Kinase Enzyme System [worldwide.promega.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clinical Trial Data for FGFR1 Inhibitors in Oncology
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clinical trial data for prominent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. This analysis focuses on quantitative efficacy and safety data, detailed experimental methodologies, and visual representations of the FGFR1 signaling pathway and clinical trial workflows.
The aberrant activation of the FGFR1 signaling pathway is a known driver in various malignancies, making it a critical target for therapeutic intervention. Several small molecule inhibitors targeting FGFR1 have been developed and evaluated in clinical trials, demonstrating a range of efficacies and safety profiles across different cancer types harboring FGFR1 alterations, primarily gene amplification and fusions/rearrangements. This guide synthesizes the publicly available clinical trial data to facilitate a direct comparison of these agents.
Quantitative Comparison of FGFR1 Inhibitors
The following tables summarize the key efficacy and safety data from clinical trials of several FGFR1 inhibitors. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and lines of therapy.
Table 1: Efficacy of FGFR1 Inhibitors in Clinical Trials
| Drug | Clinical Trial | Cancer Type(s) | FGFR1 Alteration | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Dovitinib | NCT01861197 | Squamous Non-Small Cell Lung Cancer | Amplification | 11.5%[1] | 2.9[1] | 5.0[1] |
| Phase II | HER2-negative Breast Cancer | Amplification | 25% (unconfirmed response or stable disease >6 months)[2][3][4] | Not Reported | Not Reported | |
| AZD4547 | NCI-MATCH (EAY131) Subprotocol W | Various Solid Tumors | Fusions | 22%[5][6] | Not Reported | Not Reported |
| NCI-MATCH (EAY131) Subprotocol W | Various Solid Tumors | Amplification | 0%[5][6] | 3.4[5] | Not Reported | |
| Infigratinib (BGJ398) | NCT02150967 | Recurrent Gliomas | Mutations (K656E) | Durable disease control in 3 patients[7][8][9] | 1.7[7][8] | Not Reported |
| Erdafitinib | RAGNAR (NCT04083976) | Various Solid Tumors | Alterations (mutations/fusions) | 30%[10][11] | 4.2[12] | 10.7[12] |
| BLC2001 | Metastatic Urothelial Carcinoma | Alterations | 40%[12] | Not Reported | Not Reported | |
| THOR (Cohort 1) | Metastatic Urothelial Carcinoma | Alterations | Higher than chemotherapy[13] | Significantly longer than chemotherapy[13] | 12.1[13] | |
| Pemigatinib | FIGHT-203 (NCT03011372) | Myeloid/Lymphoid Neoplasms | Rearrangement | 78% (Complete Response)[7][14][15] | Not Reached[14] | Not Reached[14] |
Table 2: Common Treatment-Related Adverse Events (TRAEs) of FGFR1 Inhibitors (Grade ≥3)
| Drug | Most Common Grade ≥3 TRAEs |
| Dovitinib | Fatigue (19.2%), Anorexia (11.5%), Hyponatremia (11.5%)[1] |
| AZD4547 | Consistent with previous trials (specifics not detailed in provided results)[5] |
| Infigratinib (BGJ398) | Hyperphosphatemia (3.8%)[7][8] |
| Erdafitinib | Stomatitis (2%), Palmar-plantar erythrodysesthesia syndrome (2%)[11] |
| Pemigatinib | Anemia (18%), Pain in extremity (12%), Stomatitis (12%)[14] |
Experimental Protocols
The clinical trials for FGFR1 inhibitors share common methodological frameworks, focusing on patient populations with specific FGFR1 genetic alterations.
Patient Selection: A critical component of these trials is the molecular screening of patients to identify those with tumors harboring FGFR1 alterations. Common inclusion criteria involve:
-
Histologically confirmed advanced or metastatic solid tumors that are refractory to standard therapies.[7][10][16][17][18]
-
Presence of a predefined FGFR1 gene alteration , typically amplification or fusion/rearrangement, as determined by validated molecular assays such as fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS).[6][7][16][17]
-
Adequate organ function and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[7][17]
Treatment Regimens: FGFR1 inhibitors are typically administered orally on a continuous or intermittent dosing schedule.
-
Dovitinib (NCT01861197): 500 mg orally, once daily, on days 1 to 5 of every week, followed by 2 days off.[1]
-
AZD4547 (NCI-MATCH): 80 mg orally twice daily, continuously.[6][16][19]
-
Infigratinib (NCT02150967): 125 mg orally once daily for 21 days, followed by a 7-day break, in 28-day cycles.[7][18]
-
Erdafitinib (RAGNAR): 8 mg orally once daily, with a provision for pharmacodynamically guided up-titration to 9 mg/day.[10]
-
Pemigatinib (FIGHT-203): Initially 13.5 mg daily for 2 weeks on, 1 week off, later amended to a continuous daily schedule.[14][15]
Endpoints: The primary endpoint in most of these phase II studies is the Objective Response Rate (ORR) , assessed according to Response Evaluation Criteria in Solid Tumors (RECIST) or other relevant criteria (e.g., RANO for gliomas).[7][10][15] Secondary endpoints typically include:
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Duration of Response (DoR)
-
Safety and tolerability
Visualizing the Biology and the Process
To better understand the context of FGFR1 inhibition, the following diagrams illustrate the signaling pathway and a typical clinical trial workflow.
Caption: The FGFR1 signaling cascade, initiated by FGF ligand binding, and key downstream pathways leading to cellular responses.
Caption: A generalized workflow for clinical trials investigating FGFR1 inhibitors, from patient screening to data analysis.
References
- 1. Clinical Trial: NCT01795768 - My Cancer Genome [mycancergenome.org]
- 2. ascopubs.org [ascopubs.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Targeting FGFR with dovitinib (TKI258): preclinical and clinical data in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erdafitinib in patients with advanced solid tumours with FGFR alterations (RAGNAR): an international, single-arm, phase 2 study [iris.unicampania.it]
- 6. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. Infigratinib in Patients with Recurrent Gliomas and FGFR Alterations: A Multicenter Phase II Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and safety of erdafitinib in pediatric patients with advanced solid tumors and FGFR alterations in the phase 2 RAGNAR trial. - ASCO [asco.org]
- 12. A phase 0 pharmacokinetic trigger trial of infigratinib in patients with recurrent high-grade glioma. - ASCO [asco.org]
- 13. researchgate.net [researchgate.net]
- 14. Study Shows Pemigatinib Activity in Treatment of Myeloid or Lymphoid Neoplasms With FGFR1 Rearrangement - The ASCO Post [ascopost.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Clinical Trial: NCT02150967 - My Cancer Genome [mycancergenome.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
The Evolving Landscape of FGFR1 Inhibition in Solid Tumors: A Comparative Analysis
A comprehensive review of clinical trial data for key FGFR1 inhibitors—pemigatinib, infigratinib, and erdafitinib—highlights their growing significance in the treatment of various solid tumors harboring FGFR1 alterations. This guide provides a meta-analysis of their efficacy, detailed experimental protocols, and a visual representation of the underlying signaling pathway to inform researchers, scientists, and drug development professionals.
Fibroblast growth factor receptor 1 (FGFR1) has emerged as a critical oncogenic driver in a multitude of solid tumors. The development of targeted inhibitors against FGFR1 has ushered in a new era of precision medicine for patients with tumors harboring FGFR1 gene alterations, including fusions, rearrangements, and mutations. This report synthesizes data from key clinical trials to offer a comparative perspective on the efficacy of prominent FGFR1 inhibitors.
Comparative Efficacy of FGFR1 Inhibitors
The clinical activity of three major FGFR inhibitors—pemigatinib, infigratinib, and erdafitinib—has been evaluated in various solid tumors. While direct head-to-head trials are limited, data from individual studies provide valuable insights into their relative efficacy.
| Inhibitor | Trial (Tumor Type) | FGFR Alteration | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Pemigatinib | FIGHT-207 (Solid Tumors)[1][2][3] | Fusions/Rearrangements (Cohort A) | 26.5% | 65.3% | 4.5 months | 17.5 months |
| Activating Mutations (Cohort B) | 9.4% | 56.3% | 3.7 months | 11.4 months | ||
| FIGHT-202 (Cholangiocarcinoma)[4] | FGFR2 Fusions/Rearrangements | 36% | 82.2% | 6.9 months | 21.1 months | |
| Infigratinib | Phase 2 (Cholangiocarcinoma)[5][6] | FGFR2 Fusions/Rearrangements | 23.1% | - | 7.3 months | 12.2 months |
| Phase 2a (Gastric Cancer)[7] | FGFR2 Amplification | - | - | - | - | |
| Erdafitinib | RAGNAR (Solid Tumors)[8] | FGFR1-3 Mutations & Fusions | 30% | 74% | 4.2 months | 10.7 months |
| BLC2001 (Urothelial Carcinoma)[9] | FGFR2/3 Alterations | 40% | - | 5.5 months | 11.3 months | |
| THOR (Urothelial Carcinoma)[10] | FGFR2/3 Aberrations | 45.6% | - | 5.6 months | 12.1 months | |
| NCI-MATCH Subprotocol K1 (Solid Tumors)[11] | FGFR1-4 Amplification | 0% | - | 1.7 months | 4.2 months |
Detailed Experimental Protocols
The methodologies employed in these key clinical trials underpin the interpretability of their results. Understanding the patient populations, study designs, and endpoints is crucial for a comprehensive assessment.
FIGHT-207 Trial (Pemigatinib)
-
Study Design: An open-label, single-arm, multicenter, phase 2 basket trial.[1][2]
-
Patient Population: Patients with previously treated, unresectable or metastatic solid tumors with activating FGFR1–3 fusions/rearrangements (Cohort A), activating non-kinase domain mutations (Cohort B), or kinase domain mutations/alterations of unknown significance (Cohort C).[1][2][3] Prior treatment with an FGFR inhibitor was not permitted.[3]
-
Intervention: Pemigatinib administered orally at a dose of 13.5 mg once daily.[1]
-
Primary Endpoint: Objective response rate (ORR) as assessed by an independent review committee according to RECIST v1.1.[1][3]
RAGNAR Trial (Erdafitinib)
-
Study Design: A phase 2, open-label, single-arm, multicenter trial.[8]
-
Patient Population: Patients with advanced solid tumors harboring prespecified FGFR alterations who had progressed on or after at least one line of systemic therapy and had no effective alternative treatments.[8]
-
Intervention: Erdafitinib administered orally.
-
Primary Endpoint: Objective response rate (ORR).[8]
Phase 2 Trial (Infigratinib in Cholangiocarcinoma)
-
Study Design: A multicenter, open-label, single-arm, phase 2 study.[6]
-
Patient Population: Patients with locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had been previously treated with at least one gemcitabine-containing regimen.[6]
-
Intervention: Oral infigratinib at a dose of 125 mg once daily for 21 days of a 28-day cycle.[6]
-
Primary Endpoint: Objective response rate (ORR) assessed by blinded independent central review according to RECIST v1.1.[6]
Visualizing the FGFR1 Signaling Pathway and Drug Development Workflow
To better understand the mechanism of action of FGFR1 inhibitors and the process of their clinical evaluation, the following diagrams are provided.
Caption: The FGFR1 signaling pathway and the point of intervention for FGFR1 inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. Pemigatinib in previously treated solid tumors with activating FGFR1–FGFR3 alterations: phase 2 FIGHT-207 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. targetedonc.com [targetedonc.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bridgebio.com [bridgebio.com]
- 8. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esmo.org [esmo.org]
- 10. THOR Trial: Erdafitinib Improves Outcomes vs Chemotherapy in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 11. Phase 2 Study of Erdafitinib in Patients with Tumors with FGFR Amplifications: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Sub-protocol K1 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Models for Predicting Clinical Response to FGFR1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor 1 (FGFR1) has shown promise in various cancers where FGFR1 signaling is aberrantly activated. However, predicting which patients will respond to these inhibitors remains a significant challenge. This guide provides a comparative overview of preclinical models used to evaluate the efficacy of FGFR1 inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of appropriate models for translational research.
Comparison of Preclinical Models
A variety of preclinical models are utilized to assess the antitumor activity of FGFR1 inhibitors. The two most common types are in vitro cancer cell lines and in vivo patient-derived xenografts (PDXs). Each model system possesses distinct advantages and limitations in predicting clinical outcomes.
Cancer Cell Lines: These are readily available, easy to manipulate, and cost-effective for high-throughput screening of compounds. They are particularly useful for initial assessments of drug potency and for mechanistic studies in a controlled environment. However, their homogeneity and adaptation to 2D culture conditions may not fully recapitulate the complexity and heterogeneity of patient tumors[1].
Patient-Derived Xenografts (PDXs): PDX models are generated by implanting fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered more clinically relevant as they better preserve the histological and genetic characteristics of the original tumor[1][2]. PDX models are invaluable for evaluating drug efficacy in a setting that mimics the tumor microenvironment and for identifying biomarkers of response. However, they are more time-consuming and expensive to establish and maintain.
In Vitro Efficacy of FGFR1 Inhibitors in Cancer Cell Lines
The sensitivity of cancer cell lines to FGFR1 inhibitors is often correlated with the level of FGFR1 gene amplification or mRNA expression. The half-maximal growth inhibitory concentration (GI50) or inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors.
| FGFR1 Inhibitor | Cancer Type | Cell Line | FGFR1 Status | GI50/IC50 (µM) | Reference |
| AZD4547 | Non-Small Cell Lung Cancer | NCI-H1581 | Amplified | 0.003 - 0.111 | [3] |
| AZD4547 | Non-Small Cell Lung Cancer | DMS114 | Amplified | 0.003 - 0.111 | [3] |
| Lucitanib | Lung Cancer | NCI-H1581 | Amplified | 0.14 | |
| Lucitanib | Lung Cancer | DMS114 | Amplified | < 0.14 | |
| PD173074 | Bladder Cancer | JMSU1 | High Expression | ~0.1 | [4] |
| BGJ398 | Multiple Myeloma | KMS-11 | Translocation | < 0.1 |
In Vivo Efficacy of FGFR1 Inhibitors in Patient-Derived Xenograft (PDX) Models
PDX models provide a more robust platform for evaluating the in vivo antitumor activity of FGFR1 inhibitors. Efficacy is typically measured by tumor growth inhibition (TGI).
| FGFR1 Inhibitor | Cancer Type | PDX Model | FGFR1 Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| AZD4547 | Squamous NSCLC | LG0251 | Amplified | 12.5 mg/kg, QD | Tumor Regression | [3] |
| AZD4547 | Squamous NSCLC | LG0385 | Amplified | 12.5 mg/kg, QD | Tumor Stasis | [3] |
| AZD4547 | Squamous NSCLC | LG0395 | Amplified | 25 mg/kg, QD | Tumor Regression | [3] |
| Lucitanib | Lung Cancer | DMS114 | Amplified | 5 mg/kg, QD | 80 | [5][6] |
| Lucitanib | Lung Cancer | NCI-H1581 | Amplified | 5 mg/kg, QD | 76 | [5][6] |
| BGJ398 | Squamous NSCLC | PDX 788 | High RNA Expression | 30 mg/kg, QD | Significant TGI | [7] |
| BGJ398 | Squamous NSCLC | PDX 926 | High RNA Expression | 30 mg/kg, QD | Significant TGI | [7] |
QD: once daily
Signaling Pathways and Experimental Workflows
Understanding the underlying molecular pathways and the experimental procedures used to assess them is crucial for interpreting preclinical data.
FGFR1 Signaling Pathway
Activation of FGFR1 by its ligands, fibroblast growth factors (FGFs), leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.
Preclinical Evaluation Workflow for FGFR1 Inhibitors
A typical preclinical workflow for evaluating FGFR1 inhibitors involves a multi-step process from initial screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of preclinical studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the FGFR1 inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 values.[8]
Western Blot Analysis for FGFR1 Signaling
This technique is used to detect specific proteins in a sample and assess the activation state of signaling pathways.
-
Cell Lysis: Lyse treated cells or homogenized tumor tissues in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FGFR1, phosphorylated FGFR1 (p-FGFR1), total ERK, p-ERK, total AKT, and p-AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.[9][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
Immunohistochemistry (IHC) for In Vivo Biomarker Analysis
IHC is used to visualize the expression and localization of specific proteins within tissue sections.
-
Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the slides with primary antibodies against p-FGFR1 or Ki67 overnight at 4°C.[11]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the staining with a diaminobenzidine (DAB) substrate.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Analyze the staining intensity and percentage of positive cells under a microscope.
Establishment and Passaging of Patient-Derived Xenografts (PDXs)
This protocol outlines the general procedure for creating and maintaining PDX models.
-
Tumor Implantation: Surgically implant a fresh, sterile patient tumor fragment (approximately 2-3 mm³) subcutaneously into the flank of an immunodeficient mouse (e.g., NOD-scid GAMMA or NSG).[2]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by caliper measurements twice a week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically remove the tumor.[12]
-
Tumor Processing: Remove any necrotic tissue and divide the tumor into smaller fragments for subsequent implantation into new host mice (passaging), cryopreservation for future use, and formalin fixation for histological analysis.[2][12]
Conclusion
The selection of an appropriate preclinical model is critical for the successful development of FGFR1 inhibitors. While cell lines offer a valuable tool for initial high-throughput screening, patient-derived xenografts provide a more clinically relevant platform for evaluating in vivo efficacy and identifying predictive biomarkers. A comprehensive preclinical evaluation should ideally incorporate both in vitro and in vivo models to build a robust data package for clinical translation. The detailed protocols provided in this guide are intended to facilitate the design and execution of rigorous preclinical studies that can more accurately predict the clinical response to FGFR1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of FGFR1 Inhibitor-2
Essential procedures for the safe handling and disposal of FGFR1 inhibitor-2, a potent compound utilized in cancer research, are critical for maintaining a secure laboratory environment and ensuring environmental protection. As a research-use-only chemical, adherence to established safety protocols is paramount for all personnel involved in its handling. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory chemical waste management principles.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[2][3]
Key Safety and Disposal Information
To facilitate quick reference, the following table summarizes the essential hazard and disposal information for this compound.
| Identifier | CAS Number | Hazard Statements | Disposal Precautionary Statement |
| This compound | 2410612-08-5 | H302: Harmful if swallowed.[1] H410: Very toxic to aquatic life with long lasting effects.[1] | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Procedural Guidance for Disposal
The following steps outline the proper procedure for the disposal of this compound and its associated waste materials in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and lab coats, in a designated, properly labeled hazardous waste container.[4] The container should be compatible with the chemical and kept securely closed except when adding waste.[4]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container, preferably plastic.[5][6] Do not mix with other solvent wastes unless compatibility has been confirmed.[4][6] It is best practice to collect halogenated and non-halogenated solvent wastes separately.[4]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name ("this compound").[5] Include the accumulation start date on the label.[6]
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3] This area should be away from general lab traffic and equipped with secondary containment to manage potential spills.[4]
-
Ensure that incompatible wastes are segregated. For example, store acids and bases separately, and keep oxidizing agents away from organic compounds.[3][6]
3. Disposal of Empty Containers:
-
A container that has held this compound is considered hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the empty container with a suitable solvent.[4][5]
-
The first rinsate must be collected and disposed of as hazardous chemical waste.[4][5] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is always best to consult with your institution's Environmental Health and Safety (EHS) office.
-
After triple rinsing, deface or remove the original label from the container before disposal as non-hazardous waste or recycling, in accordance with institutional guidelines.[2]
4. Requesting Waste Pickup:
-
Once a waste container is full, or within the time limits specified by your institution (often within one year for partially filled containers in an SAA and within three days for full containers), arrange for its collection by your institution's hazardous waste management service.[2][3]
-
Do not allow hazardous waste to accumulate in the laboratory beyond regulated limits (e.g., typically no more than 55 gallons of hazardous waste).[2]
5. Spills and Decontamination:
-
In the event of a spill, collect the spillage and dispose of it as hazardous waste.[1]
-
Use appropriate PPE during cleanup.
-
Decontaminate the affected area according to your laboratory's standard operating procedures for hazardous chemical spills.
Visualizing Laboratory Workflows
To aid researchers in navigating the decision-making process for chemical waste disposal, the following diagram illustrates a general workflow.
Caption: A workflow for the proper disposal of chemical waste in a laboratory setting.
The FGFR1 signaling pathway is a critical area of study for researchers using FGFR1 inhibitors. The following diagram provides a simplified overview of this pathway.
Caption: An overview of the FGFR1 signaling cascade and the point of intervention for FGFR1 inhibitors.
References
- 1. This compound|2410612-08-5|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
